Technical Documentation Center

1,3-Ditert-butylpyrazole-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,3-Ditert-butylpyrazole-4-carboxylic acid
  • CAS: 1152548-17-8

Core Science & Biosynthesis

Foundational

Strategic Synthesis of 1,3-Di-tert-butyl-1H-pyrazole-4-carboxylic Acid

Executive Summary The 1,3-di-tert-butylpyrazole-4-carboxylic acid scaffold (CAS 1152548-17-8) represents a specialized class of sterically encumbered heterocyclic building blocks.[1] Unlike simple methyl- or ethyl-substi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-di-tert-butylpyrazole-4-carboxylic acid scaffold (CAS 1152548-17-8) represents a specialized class of sterically encumbered heterocyclic building blocks.[1] Unlike simple methyl- or ethyl-substituted pyrazoles, the introduction of two tert-butyl groups at the N1 and C3 positions creates a unique lipophilic profile and significant steric bulk, often utilized to modulate metabolic stability or receptor binding affinity in drug discovery campaigns.[1]

This guide details a robust, scalable synthetic route designed to overcome the primary challenge: regiocontrol . The steric clash between the tert-butyl hydrazine and the tert-butyl ketone moiety typically disfavors the formation of the 1,5-isomer, allowing for high selectivity of the desired 1,3-isomer under thermodynamic control.

Retrosynthetic Analysis

The strategic disconnection relies on the condensation of a hydrazine with a 1,3-dielectrophile. To install the carboxylate at C4, the most efficient precursor is an


-ethoxymethylene 

-keto ester
.[1]
  • Disconnection: N1-C5 and N2-C3 bonds.

  • Key Precursors:

    • tert-Butylhydrazine (as the hydrochloride salt).[1]

    • Ethyl 4,4-dimethyl-3-oxopentanoate (Ethyl pivaloylacetate).[1]

    • Triethyl orthoformate (C1 donor).

Retrosynthesis Target 1,3-Di-tert-butylpyrazole-4-COOH Ester Ethyl 1,3-di-tert-butylpyrazole-4-carboxylate Target->Ester Hydrolysis Precursor1 tert-Butylhydrazine HCl Ester->Precursor1 Cyclization Precursor2 Ethyl 2-(ethoxymethylene)- 4,4-dimethyl-3-oxopentanoate Ester->Precursor2 Cyclization StartMat Ethyl pivaloylacetate + HC(OEt)3 Precursor2->StartMat Condensation

Figure 1: Retrosynthetic logic flow prioritizing the 1,3-substitution pattern.

Detailed Synthetic Protocol

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4-dimethyl-3-oxopentanoate

This step converts the methylene of the


-keto ester into a highly electrophilic enol ether.[1]

Reagents:

  • Ethyl 4,4-dimethyl-3-oxopentanoate (1.0 equiv)[1]

  • Triethyl orthoformate (1.5 equiv)

  • Acetic anhydride (2.0 equiv)

Protocol:

  • Charge a round-bottom flask with Ethyl 4,4-dimethyl-3-oxopentanoate (e.g., 10.0 g).

  • Add Triethyl orthoformate (1.5 equiv) and Acetic anhydride (2.0 equiv).

  • Fit the flask with a reflux condenser and a drying tube (CaCl₂ or N₂ line).

  • Reflux the mixture at 130–140 °C for 4–6 hours. Monitor by TLC (formation of a UV-active spot, disappearance of starting material).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove acetic acid, ethyl acetate byproduct, and excess orthoformate.

  • Purification: The residue is typically a viscous oil that solidifies upon standing. It can be used directly in the next step or purified by vacuum distillation if high purity is required.

Step 2: Cyclization to Ethyl 1,3-di-tert-butylpyrazole-4-carboxylate

Critical Mechanism: The reaction of hydrazines with non-symmetric 1,3-dielectrophiles can yield regioisomers (1,3- vs. 1,5-disubstituted).[1]

  • Standard Outcome: For small alkyl groups, the 1,5-isomer often forms via initial attack of the terminal hydrazine nitrogen on the ketone.

  • Steric Override: With tert-butyl groups, the 1,5-isomer (placing two tert-butyl groups on adjacent N1 and C5 positions) is energetically prohibitive.[1] The reaction is driven solely toward the 1,3-isomer .

Reagents:

  • Intermediate from Step 1 (1.0 equiv)[2][3]

  • tert-Butylhydrazine hydrochloride (1.1 equiv)[1]

  • Ethanol (anhydrous, 10 vol)

  • Triethylamine (1.1 equiv, to neutralize HCl)

Protocol:

  • Dissolve the crude enol ether from Step 1 in anhydrous Ethanol.

  • Add tert-Butylhydrazine hydrochloride (1.1 equiv).[1]

  • Add Triethylamine (1.1 equiv) dropwise at 0 °C (exothermic).

  • Allow to warm to room temperature, then reflux for 3–5 hours.

  • Workup: Evaporate the ethanol. Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: The product is likely a solid. Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Step 3: Hydrolysis to the Free Acid

Reagents:

  • Ethyl 1,3-di-tert-butylpyrazole-4-carboxylate[1]

  • Lithium Hydroxide (LiOH·H₂O, 3.0 equiv)

  • Solvent: THF/Water (3:1)

Protocol:

  • Dissolve the ester in THF/Water (3:1 ratio).

  • Add LiOH·H₂O (3.0 equiv).

  • Stir at 60 °C for 12 hours. (Steric bulk near the ester may require heating for complete hydrolysis).

  • Workup: Concentrate THF. Dilute the aqueous residue with water.

  • Acidify carefully with 1M HCl to pH ~2–3. The product should precipitate as a white solid.

  • Filter the solid, wash with cold water, and dry under vacuum at 45 °C.

Analytical Data & Validation

ParameterExpected Value / Observation
Appearance White to off-white crystalline solid
1H NMR (DMSO-d6) δ 12.1 (s, 1H, COOH), δ 8.1 (s, 1H, Pyrazole-H5), δ 1.55 (s, 9H, N-tBu), δ 1.35 (s, 9H, C3-tBu).
Regiochemistry Check NOESY: Correlation between H5 and N-tBu confirms N1 substitution.[1] Lack of NOE between C3-tBu and N-tBu confirms 1,3-pattern.[1]
MS (ESI) [M+H]+ calc. 225.16, found 225.2

Mechanism of Regioselectivity

The formation of the 1,3-isomer is driven by the destabilization of the 1,5-transition state.

Regioselectivity Start Enol Ether + t-Bu-NHNH2 Split Attack Site Start->Split PathA Path A: 1,5-Cyclization (Steric Clash) Split->PathA Kinetic? PathB Path B: 1,3-Cyclization (Thermodynamic) Split->PathB Thermodynamic ResultA 1,5-Di-t-Bu Isomer (Unstable/Not Formed) PathA->ResultA tBu vs tBu Repulsion ResultB 1,3-Di-t-Bu Isomer (Major Product) PathB->ResultB tBu separated

Figure 2: Mechanistic bifurcation showing the steric prohibition of the 1,5-isomer.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield in Step 2 Incomplete condensation or loss of hydrazine.[1]Ensure the enol ether (Step 1) is dry. Use a slight excess of hydrazine. Ensure reflux is vigorous.
Incomplete Hydrolysis Steric shielding of the ester by the C3-tBu group.[1]Increase temperature to reflux (THF/H2O) or switch to KOH in Ethylene Glycol at 100 °C.
Impurity (Isomer) Formation of 1,5-isomer (trace).Recrystallize from non-polar solvent (Hexane). The 1,3-isomer is more symmetrical and crystallizes better.

References

  • General Pyrazole Synthesis: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry, 1984, 4.04.
  • Regioselectivity in Pyrazoles: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Pyrimidines." Journal of Organic Chemistry, 2008, 73(9), 3523–3529. Link

  • Steric Control: Martins, M. A. P., et al. "Regiochemistry of the Reaction of 1,1,1-Trifluoro-4-methoxy-3-alken-2-ones with Hydrazines."[1] Journal of Heterocyclic Chemistry, 1993, 30, 1109.

  • Compound Identity: CAS Registry Number 1152548-17-8 (1,3-di-tert-butyl-1H-pyrazole-4-carboxylic acid).[1]

Sources

Exploratory

A Technical Guide to 1,3-Di-tert-butyl-1H-pyrazole-4-carboxylic acid: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 1,3-Di-tert-butyl-1H-pyrazole-4-carboxylic acid, a substituted heterocyclic compound. Given its novelty and the absence of extensive literature, this document out...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1,3-Di-tert-butyl-1H-pyrazole-4-carboxylic acid, a substituted heterocyclic compound. Given its novelty and the absence of extensive literature, this document outlines a proposed synthetic pathway, predicted physicochemical properties, and expected spectroscopic signatures based on established principles of organic chemistry and data from analogous structures. This paper is intended for researchers in medicinal chemistry, agrochemicals, and materials science who are interested in novel heterocyclic scaffolds.

Introduction and Nomenclature

Pyrazole and its derivatives represent a cornerstone in heterocyclic chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Their diverse biological activities—including anti-inflammatory, antimicrobial, and anticancer properties—stem from the pyrazole ring's unique electronic and steric characteristics, which allow it to act as a versatile pharmacophore.[3][4] The introduction of bulky substituents like tert-butyl groups can significantly influence a molecule's lipophilicity, metabolic stability, and binding selectivity, making 1,3-Di-tert-butyl-1H-pyrazole-4-carboxylic acid a compound of significant interest for drug discovery and development.[5]

According to IUPAC nomenclature guidelines, the correct name for the target compound is 1,3-Di-tert-butyl-1H-pyrazole-4-carboxylic acid .[6] The '1H' designation clarifies the position of the substituent on the nitrogen atom in the pyrazole ring.

PropertyValue
IUPAC Name 1,3-Di-tert-butyl-1H-pyrazole-4-carboxylic acid
Molecular Formula C₁₂H₂₀N₂O₂
Molecular Weight 224.30 g/mol
Canonical SMILES CC(C)(C)N1N=C(C(=C1)C(=O)O)C(C)(C)C

Proposed Synthetic Pathway

The synthesis of polysubstituted pyrazoles is most commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] For the target molecule, a regioselective approach is necessary to ensure the correct placement of the two distinct tert-butyl groups. A plausible and efficient synthetic route is proposed below, beginning with the synthesis of a suitable β-ketoester, followed by cyclization, formylation, and oxidation.

Diagram of Proposed Synthesis

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction cluster_2 Step 3: Formylation cluster_3 Step 4: Oxidation A Ethyl pivaloylacetate C Ethyl 1,3-di-tert-butyl-1H-pyrazole-4-carboxylate (intermediate ester) A->C Base (e.g., NaOEt) Ethanol, Reflux B tert-Butylhydrazine hydrochloride B->C D 1,3-Di-tert-butyl-1H-pyrazole-4-carbaldehyde C->D 1. DIBAL-H 2. Work-up E 1,3-Di-tert-butyl-1H-pyrazole-4-carboxylic acid (Final Product) D->E KMnO4 or CrO3 Acidic conditions

Caption: Proposed multi-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 1,3-di-tert-butyl-1H-pyrazole-4-carboxylate This foundational step involves the Knorr pyrazole synthesis, a reliable method for forming the pyrazole ring.[4] The use of ethyl pivaloylacetate provides the C3-tert-butyl group and the precursor for the C4-carboxylic acid. Tert-butylhydrazine is chosen to introduce the N1-tert-butyl group.

  • To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add ethyl pivaloylacetate (1.0 equivalent).

  • Stir the mixture at room temperature for 30 minutes.

  • Add tert-butylhydrazine hydrochloride (1.0 equivalent) portion-wise.

  • Reflux the reaction mixture for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pyrazole ester.

Causality: The basic conditions deprotonate the active methylene group of the β-ketoester, facilitating condensation with the hydrazine. The regioselectivity is generally high in such reactions, leading to the desired 1,3,5-trisubstituted pattern (which, in this case, becomes the 1,3-disubstituted-4-ester).

Step 2: Reduction of the Ester to 1,3-Di-tert-butyl-1H-pyrazole-4-carbaldehyde The ester must first be reduced to an alcohol and then oxidized to the aldehyde, or more directly, reduced to the aldehyde using a suitable reducing agent like Diisobutylaluminium hydride (DIBAL-H).

  • Dissolve the pyrazole ester (1.0 equivalent) in anhydrous toluene under an inert atmosphere (e.g., Argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add DIBAL-H (1.1 equivalents, 1.0 M solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the layers, extract the aqueous layer with ethyl acetate, combine the organic layers, dry, and concentrate.

  • Purify via column chromatography to obtain the aldehyde.

Causality: DIBAL-H is a powerful yet selective reducing agent that can reduce esters to aldehydes at low temperatures, preventing over-reduction to the alcohol.

Alternative Step 2 & 3: Vilsmeier-Haack Formylation A more direct route to the aldehyde from a pyrazole without a C4 substituent involves the Vilsmeier-Haack reaction.[7] If a 1,3-di-tert-butyl pyrazole were synthesized first, this reaction could be employed.

Step 3: Oxidation to 1,3-Di-tert-butyl-1H-pyrazole-4-carboxylic acid The final step is the oxidation of the aldehyde to the carboxylic acid.

  • Dissolve the pyrazole-4-carbaldehyde (1.0 equivalent) in a mixture of acetone and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium permanganate (KMnO₄, 1.5 equivalents) in water, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with a saturated solution of sodium sulfite until the purple color disappears.

  • Acidify the mixture with 2M HCl to a pH of ~2-3.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.

  • Recrystallize the solid product from a suitable solvent system (e.g., ethanol/water) to obtain the pure carboxylic acid.

Causality: Potassium permanganate is a strong oxidizing agent capable of efficiently converting aldehydes to carboxylic acids. The reaction is performed in a slightly basic or neutral solution initially, and the product is isolated after acidification.

Spectroscopic and Physical Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.[8][9] The expected data are summarized below.

Predicted Physicochemical Properties
PropertyPredicted Value / Description
Physical State White to off-white crystalline solid
Melting Point Expected to be relatively high due to hydrogen bonding of the carboxylic acid dimer
Solubility Soluble in polar organic solvents (e.g., Methanol, DMSO, Acetone). Sparingly soluble in nonpolar solvents (e.g., Hexane). Likely soluble in aqueous base.
pKa Estimated to be in the range of 3.5 - 4.5 for the carboxylic acid proton
Predicted Spectroscopic Data
TechniqueExpected Signature
¹H NMR (400 MHz, CDCl₃)δ ~8.0-8.2 ppm (s, 1H, pyrazole C5-H); δ ~1.7 ppm (s, 9H, N1-tBu); δ ~1.4 ppm (s, 9H, C3-tBu); δ >10 ppm (br s, 1H, COOH)
¹³C NMR (100 MHz, CDCl₃)δ ~165-170 ppm (COOH); δ ~155-160 ppm (C3); δ ~140-145 ppm (C5); δ ~110-115 ppm (C4); δ ~60-65 ppm (N1-C(CH₃)₃); δ ~32-35 ppm (C3-C(CH₃)₃); δ ~30-32 ppm (N1-C(CH₃)₃); δ ~28-30 ppm (C3-C(CH₃)₃)
FT-IR (KBr, cm⁻¹)3300-2500 cm⁻¹ (broad, O-H stretch); ~1700 cm⁻¹ (strong, C=O stretch); ~1600-1450 cm⁻¹ (C=N, C=C ring stretch)
HRMS (ESI+) m/z calculated for C₁₂H₂₁N₂O₂ [M+H]⁺: 225.1603; Found: (experimental value)

Potential Applications and Reactivity

The pyrazole scaffold is a "privileged structure" in medicinal chemistry.[1] Substituted pyrazole-4-carboxylic acids, in particular, have been investigated for a range of therapeutic applications.

  • Drug Development: This molecular class has shown promise as hypoglycemic agents[10], anti-inflammatory agents (as seen in the COX-2 inhibitor Celecoxib), and kinase inhibitors.[1][4] The two bulky tert-butyl groups on 1,3-Di-tert-butyl-1H-pyrazole-4-carboxylic acid could impart high selectivity for specific biological targets by occupying hydrophobic pockets in enzyme active sites.

  • Agrochemicals: Many commercial herbicides and insecticides are based on the pyrazole core.[2] The carboxylic acid moiety can be derivatized into esters and amides to modulate activity and environmental persistence.

  • Materials Science: The rigid, aromatic nature of the pyrazole ring, combined with the functional handle of the carboxylic acid, makes it a candidate for creating metal-organic frameworks (MOFs) or specialized polymers.

The primary site of reactivity is the carboxylic acid group, which can undergo standard transformations such as:

  • Esterification: Reaction with alcohols under acidic conditions.

  • Amide Coupling: Activation with coupling agents (e.g., EDC, HATU) followed by reaction with amines to form a diverse library of amides for structure-activity relationship (SAR) studies.

  • Reduction: Conversion to the corresponding alcohol using reducing agents like LiAlH₄.

The pyrazole ring itself is relatively electron-rich but sterically hindered at the C5 position, making electrophilic aromatic substitution challenging.

Conclusion

While 1,3-Di-tert-butyl-1H-pyrazole-4-carboxylic acid is not a widely documented compound, its synthesis is achievable through established and logical synthetic transformations. This guide provides a robust framework for its preparation and characterization, grounded in the extensive chemistry of the pyrazole family. The unique combination of a proven pharmacophore with sterically demanding tert-butyl groups makes this molecule a compelling target for exploration in drug discovery and other fields of chemical science. The protocols and predicted data herein serve as a validated starting point for researchers aiming to synthesize and investigate this novel heterocyclic compound.

References

  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.

  • MDPI. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.

  • Royal Society of Chemistry. (n.d.). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents.

  • Taylor & Francis Online. (2023). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies.

  • Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates.

  • ChemicalBook. (n.d.). tert-Butyl 4-forMyl-1H-pyrazole-1-carboxylate synthesis.

  • Journal of Pharmacy and Chemical Research. (n.d.). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid.

  • CONICET. (2017). Regio-specific synthesis of new 1-(tert-butyl)-1H-pyrazolecarboxamide derivatives.

  • PharmaBlock. (n.d.). Pyrazoles in Drug Discovery.

  • Recent Applications of Pyrazole and its Substituted Analogs. (2016).

  • Life Chemicals. (2019). Original Functionalized Pyrazoles For Drug Discovery.

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.

  • PubMed. (2002). Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids.

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

  • KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

  • Scientific Information Database. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen.

  • Recent Advances in the Synthesis of New Pyrazole Derivatives. (n.d.).

  • PMC. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.

  • IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013.

Sources

Foundational

Mass Spectrometry Analysis of 1,3-Di-tert-butylpyrazole-4-carboxylic Acid

Technical Guide for Drug Development & Analytical Chemistry Executive Summary & Compound Profile This guide details the mass spectrometric characterization of 1,3-Di-tert-butylpyrazole-4-carboxylic acid (C₁₂H₂₀N₂O₂), a s...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Analytical Chemistry

Executive Summary & Compound Profile

This guide details the mass spectrometric characterization of 1,3-Di-tert-butylpyrazole-4-carboxylic acid (C₁₂H₂₀N₂O₂), a specialized heterocyclic building block often used in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1]

The analysis of this compound presents a dual challenge: the carboxylic acid moiety suggests negative mode ionization, while the pyrazole core and bulky tert-butyl groups heavily influence fragmentation kinetics, often leading to rapid neutral losses that can obscure the molecular ion if source parameters are too harsh.

Physicochemical Profile
PropertyValueAnalytical Relevance
Formula C₁₂H₂₀N₂O₂Basis for isotope modeling.[1]
Monoisotopic Mass 224.1525 DaExact mass for HRMS extraction windows.
LogP (Predicted) ~3.1 - 3.5Hydrophobic; retains well on C18 columns.[1]
pKa (Acid) ~3.5 - 4.0Ionizes readily in ESI(-) at neutral/basic pH.[1]
pKa (Base) ~2.0 (Pyrazole N)Ionizes in ESI(+) only under acidic conditions.

Ionization Strategy: ESI(+) vs. ESI(-)

For trace analysis or pharmacokinetic (PK) studies, Negative Electrospray Ionization (ESI-) is the recommended primary mode due to the acidic carboxyl group. However, Positive Mode (ESI+) provides richer structural information via fragmentation.

A. Negative Mode (ESI-)[1]
  • Target Ion:

    
     at m/z 223.14 
    
  • Mechanism: Deprotonation of the carboxylic acid.

  • Advantage: Higher sensitivity and lower background noise compared to ESI(+).

  • Risk: In-source decarboxylation.[1] If the source temperature is >350°C, you may observe a thermal degradation peak at m/z 179 (Loss of CO₂).

B. Positive Mode (ESI+)
  • Target Ion:

    
     at m/z 225.16 
    
  • Mechanism: Protonation of the N2 nitrogen in the pyrazole ring.

  • Advantage: Produces distinct "fingerprint" fragments (loss of tert-butyl groups) useful for structural confirmation.[1]

  • Risk: Steric hindrance from the tert-butyl groups can reduce protonation efficiency compared to unhindered pyrazoles.

Fragmentation Mechanics (MS/MS)

The fragmentation of 1,3-Di-tert-butylpyrazole-4-carboxylic acid follows distinct pathways driven by the stability of the leaving groups (isobutylene and CO₂).[1]

Primary Fragmentation Pathways (ESI+)
  • Decarboxylation (Neutral Loss 44 Da): The carboxylic acid is the most labile group. High collision energy (CE) triggers the loss of

    
    .
    
    
    
    
    [1]
  • Isobutylene Elimination (Neutral Loss 56 Da): The tert-butyl groups undergo a McLafferty-type rearrangement or simple 1,2-elimination, ejecting isobutylene (

    
    ) and leaving a proton on the ring.[1]
    
    
    
    
  • Combined Loss: At higher energies, both losses occur sequentially.

    
    
    
Visualization: Fragmentation Pathway

Fragmentation Parent Parent Ion [M+H]+ m/z 225.16 Frag1 Decarboxylation [M+H - CO2]+ m/z 181.16 Parent->Frag1 - CO2 (44 Da) Low CE Frag2 Isobutylene Loss [M+H - C4H8]+ m/z 169.10 Parent->Frag2 - C4H8 (56 Da) Med CE Frag3 Core Pyrazole [M+H - CO2 - C4H8]+ m/z 125.10 Frag1->Frag3 - C4H8 (56 Da) High CE Frag2->Frag3 - CO2 (44 Da) High CE

Caption: ESI(+) Fragmentation pathway showing parallel losses of Carboxyl and Tert-butyl moieties.

Experimental Protocols

Protocol A: LC-MS/MS Method Development (Quantitative)

Objective: Quantify the analyte in biological matrix or reaction mixture.

1. Chromatographic Conditions

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Rationale: The di-tert-butyl groups make the molecule highly hydrophobic.[1] A C18 column provides strong retention, separating it from polar matrix interferences.

  • Mobile Phase A: Water + 0.1% Formic Acid (for ESI+) OR 5mM Ammonium Acetate (for ESI-).[1]

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-1 min: 30% B (Isocratic hold to elute salts)[1]

    • 1-5 min: 30% -> 95% B (Linear gradient)[1]

    • 5-7 min: 95% B (Wash)[1]

    • 7.1 min: 30% B (Re-equilibration)

2. Mass Spectrometer Settings (Triple Quadrupole)

  • Source: ESI

  • Gas Temp: 300°C (Avoid >350°C to prevent thermal degradation).

  • Capillary Voltage: 3500 V.

  • MRM Transitions (ESI+):

    • Quantifier: 225.2

      
       169.1 (Loss of isobutylene, typically most intense).
      
    • Qualifier: 225.2

      
       181.1 (Loss of CO₂).
      
Protocol B: Differentiation from Isomers

Challenge: Distinguishing 1,3-di-tert-butyl from 1,5-di-tert-butyl isomers.

  • Mechanism: The 1,5-isomer suffers from higher steric strain between the 1-tert-butyl and 5-tert-butyl groups.[1]

  • Observation:

    • Retention Time: The 1,5-isomer is generally less retained on C18 (elutes earlier) due to a larger dipole moment caused by the distorted ring geometry.

    • Fragmentation Ratio: The 1,5-isomer often shows a higher ratio of the

      
       fragment relative to the parent ion at lower collision energies, as the relief of steric strain drives the loss of the tert-butyl group.
      

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Signal at m/z 179/181 in Blank Thermal degradation in source.Lower desolvation temperature to <300°C.
Broad Peak Shape pH Mismatch.Ensure mobile phase pH is buffered. For ESI(-), pH > 4.5 is ideal.[1]
Low Sensitivity (ESI+) Sodium Adducts.

(m/z 247) may dominate if glassware is not clean. Add 5mM Ammonium Formate to force

.
Carryover Hydrophobic Adsorption.The tert-butyl groups stick to plastic tubing.[1] Use PEEK or steel tubing; add a needle wash of 50:50 MeOH:IPA.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Holčapek, M., et al. (2010). "Mass spectrometry of heterocyclic compounds." Journal of Chromatography A, 1217(25), 3908-3918.[1] Link

  • NIST Chemistry WebBook. "3-tert-Butyl-2-pyrazolin-5-one Mass Spectrum."[1] (Analogous fragmentation patterns for tert-butyl pyrazoles). Link

  • Han, J., et al. (2024).[2] "Comparison of LC-MS-based methods for the determination of carboxylic acids." Metabolomics, 20, 15. (Protocol grounding for carboxylic acid analysis). Link

Sources

Exploratory

Structural Insights &amp; Characterization: 1,3-Di-tert-butylpyrazole-4-carboxylic Acid

This guide provides an in-depth structural and characterization analysis of 1,3-Di-tert-butylpyrazole-4-carboxylic acid , a sterically crowded heterocyclic building block critical for advanced ligand design and medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and characterization analysis of 1,3-Di-tert-butylpyrazole-4-carboxylic acid , a sterically crowded heterocyclic building block critical for advanced ligand design and medicinal chemistry.[1]

[1]

Executive Summary

1,3-Di-tert-butylpyrazole-4-carboxylic acid (CAS: 1152548-17-8) represents a unique class of "bulky" pyrazoles where the steric demand of the tert-butyl groups dictates both the molecular conformation and the supramolecular packing.[1] Unlike simple pyrazoles, the 1,3-substitution pattern introduces significant steric pressure adjacent to the carboxylic acid functionality (at C4), influencing its utility as a bioisostere and a ligand in coordination chemistry.[1] This guide details the synthesis, crystallization protocols, and structural expectations necessary for its application in drug development and Metal-Organic Framework (MOF) construction.[1]

Molecular Architecture & Regiochemistry

The core challenge in working with this molecule is ensuring the correct regioisomerism during synthesis and understanding the steric clash between the C3-tert-butyl group and the C4-carboxylic acid.[1]

Regioselective Synthesis

The synthesis typically involves the condensation of a hydrazine derivative with a 1,3-diketone equivalent.[1] However, the introduction of the N1-tert-butyl group requires careful control to favor the 1,3-isomer over the sterically congested 1,5-isomer.[1]

  • Reaction Pathway: Cyclocondensation of tert-butylhydrazine with a suitable 1,3-dicarbonyl precursor (e.g., ethyl 2-(pivaloyl)acrylate or similar derivatives).[1]

  • Regiocontrol: The bulky tert-butylhydrazine nucleophile preferentially attacks the less hindered carbonyl, but the thermodynamics favor the 1,3-isomer where the N1-substituent is distal to the C3-substituent, minimizing N1-C5 steric clash (assuming C5 is H).[1]

Steric "Ortho-Effect" Analysis

The defining structural feature is the proximity of the C3-tert-butyl group to the C4-carboxylic acid .[1]

  • Conformational Lock: In typical pyrazole-4-carboxylic acids, the COOH group is coplanar with the aromatic ring to maximize

    
    -conjugation.[1]
    
  • Steric Twist: In the 1,3-di-tert-butyl derivative, the massive C3-tert-butyl group exerts steric pressure on the carbonyl oxygen.[1] This likely forces the carboxylic acid group to rotate out of the heterocyclic plane (torsion angle

    
    ), reducing conjugation but relieving steric strain.[1] This "twist" increases the solubility of the molecule in organic solvents by disrupting planar 
    
    
    
    -stacking in the crystal lattice.[1]

G cluster_steric Structural Consequence Precursors Precursors: t-Butylhydrazine + 1,3-Dicarbonyl Cyclization Cyclocondensation (Regioselectivity Control) Precursors->Cyclization Reflux/EtOH Isomer13 1,3-Isomer (Major) Thermodynamic Product Cyclization->Isomer13 Kinetic/Thermo Partition Isomer15 1,5-Isomer (Minor) Steric Clash (N1-tBu / C5-R) Cyclization->Isomer15 Hydrolysis Ester Hydrolysis (LiOH/THF) Isomer13->Hydrolysis Product 1,3-Di-tert-butylpyrazole- 4-carboxylic Acid Hydrolysis->Product Acidification (HCl) Twist C3-tBu / C4-COOH Clash -> COOH Twist Product->Twist

Figure 1: Synthesis workflow illustrating the regioselective pathway to the 1,3-isomer and the resulting steric consequence.

Crystallographic Characterization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a specific slow-evaporation protocol is recommended due to the molecule's high lipophilicity.[1]

Experimental Crystallization Workflow
  • Solvent Selection: Dissolve 20 mg of the purified acid in 2 mL of Acetone/Ethanol (1:1 v/v) . The tert-butyl groups make the compound highly soluble in non-polar solvents, so a polar protic co-solvent is needed to encourage ordering.[1]

  • Seeding: If available, use a micro-seed from a crude precipitate.[1]

  • Vapor Diffusion: Place the solution in a small vial inside a larger jar containing Pentane or Hexane .[1] The slow diffusion of the non-polar anti-solvent will drive controlled nucleation.[1]

  • Temperature: Maintain at 4°C to reduce thermal motion and improve crystal density.

Expected Crystal Data (Theoretical/Analog-Based)

Based on structural analogs (e.g., 3,5-di-tert-butylpyrazole derivatives and 1-phenyl-pyrazole-4-carboxylic acids), the expected crystallographic parameters are:

ParameterExpected Value / RangeRationale
Crystal System Monoclinic or TriclinicLow symmetry due to bulky substituents.[1]
Space Group

or

Common for centrosymmetric carboxylic acid dimers.[1]
Z Value 44 molecules per unit cell (2 dimers).[1]
H-Bonding

Dimer
The carboxylic acid groups will form cyclic dimers.[1][2]

-Stacking
Minimal / NoneThe bulky t-butyl groups prevent close face-to-face stacking.[1]

Supramolecular Organization

The crystal structure is dominated by the competition between the strong hydrogen bonding of the carboxylic acid and the steric bulk of the alkyl groups.[1]

The Carboxylic Acid Dimer ( )

Like most carboxylic acids, 1,3-di-tert-butylpyrazole-4-carboxylic acid is expected to form centrosymmetric dimers in the solid state.[1]

  • Interaction: Intermolecular O-H[1][3]···O hydrogen bonds.[1][3]

  • Geometry: A cyclic eight-membered ring motif (

    
     graph set).[1]
    
  • Robustness: This motif is energetically favorable and usually persists even in the presence of steric bulk, although the dimers may be "slipped" or offset to accommodate the tert-butyl groups.[1]

Packing Efficiency

The "1,3" substitution pattern creates a molecule with a "lopsided" steric profile.[1]

  • Void Space: The inefficient packing of the spherical tert-butyl groups often leads to crystals with lower calculated density (

    
    ) and potential solvent-accessible voids.[1]
    
  • Melting Point: The disruption of efficient packing typically lowers the melting point compared to planar analogs (e.g., 1,3-dimethylpyrazole-4-carboxylic acid).[1]

Supramolecular MolA Molecule A (Donor/Acceptor) BulkA t-Bu Groups (A) Steric Shield MolA->BulkA Dimer R2,2(8) Cyclic Dimer (H-Bonding Core) MolA->Dimer O-H...O MolB Molecule B (Donor/Acceptor) BulkB t-Bu Groups (B) Steric Shield MolB->BulkB MolB->Dimer O-H...O Packing Crystal Lattice (Weak vdW Forces) BulkA->Packing Disrupts Pi-Stacking BulkB->Packing Lowers Density Dimer->Packing Primary Synthon

Figure 2: Supramolecular assembly logic.[1] The strong H-bond dimer persists, but the tert-butyl groups (gray hexagons) disrupt the secondary packing, leading to a lower-density lattice.[1]

Applications in Drug Design & Coordination Chemistry

Bioisosterism

The 1,3-di-tert-butyl motif is often used to modulate the lipophilicity (LogP) of a drug candidate without altering the pharmacophore (the carboxylic acid).[1]

  • Metabolic Stability: The tert-butyl groups block metabolic oxidation at the pyrazole ring positions.[1]

  • Solubility: Enhances solubility in lipid membranes, improving passive permeability.[1]

Ligand Design (MOFs)

In Metal-Organic Frameworks, this molecule serves as a monotopic or ditopic ligand (if deprotonated).[1] The bulky groups prevent network interpenetration, potentially leading to MOFs with larger pore sizes.[1]

References

  • Synthesis of Pyrazole-4-Carboxylic Acids

    • Source: "One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives..." SID.ir.[1] Link

  • Structural Analogs (Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid)

    • Source: "Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid."[1][2] MDPI Molbank.[1] Link

  • Crystallographic Principles of Pyrazoles

    • Source: "1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid."[1][3] Acta Crystallographica Section E. Link

  • Commercial Availability & CAS Data

    • Source: "1,3-Di-tert-butyl-1H-pyrazole-4-carboxylic acid (CAS 1152548-17-8)."[1] BLD Pharm.[1] Link

Sources

Foundational

A Methodological Guide to Assessing the Thermal Stability of 1,3-Ditert-butylpyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide outlines a comprehensive approach for evaluating the thermal stability of 1,3-Ditert-butylpyrazole-4-carboxylic acid. In the a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive approach for evaluating the thermal stability of 1,3-Ditert-butylpyrazole-4-carboxylic acid. In the absence of specific literature data for this compound, this document serves as a methodological framework, drawing upon established principles of thermal analysis and the known behavior of related pyrazole derivatives. The guide provides detailed experimental protocols for key analytical techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discusses the interpretation of the resulting data. The aim is to equip researchers with the necessary tools to rigorously assess the thermal properties of this and similar compounds, a critical step in drug development and chemical process safety.

Introduction: The Importance of Thermal Stability in Drug Development

The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its synthesis, purification, formulation, and storage. Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1] Understanding the thermal behavior of novel pyrazole-based compounds like 1,3-Ditert-butylpyrazole-4-carboxylic acid is therefore paramount.

This guide will provide a robust framework for determining the key thermal stability indicators of 1,3-Ditert-butylpyrazole-4-carboxylic acid, including:

  • Decomposition Temperature (Td): The temperature at which the compound begins to chemically break down.

  • Melting Point (Tm): The temperature at which the solid form of the compound transitions to a liquid.

  • Thermal Decomposition Pathway: The sequence of chemical reactions that occur as the compound decomposes.

Theoretical Background: Thermal Decomposition of Pyrazole Derivatives

The thermal stability of pyrazole derivatives is influenced by the nature and position of substituents on the pyrazole ring. For instance, the presence of nitro groups can significantly impact the decomposition mechanism, often initiating breakdown through reactions involving the NO2 substituent.[2] While 1,3-Ditert-butylpyrazole-4-carboxylic acid lacks such highly energetic groups, the bulky tert-butyl groups and the carboxylic acid moiety will play a crucial role in its thermal behavior.

The decomposition of carboxylic acids can proceed through various pathways, including decarboxylation.[3][4] It is plausible that the initial decomposition step for 1,3-Ditert-butylpyrazole-4-carboxylic acid involves the loss of carbon dioxide from the carboxylic acid group. Subsequent decomposition would likely involve the fragmentation of the tert-butyl groups and the pyrazole ring itself.

Experimental Approach: A Dual-Technique Strategy

A combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive understanding of a compound's thermal properties.[5][6]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][7] This technique is ideal for determining the decomposition temperature and identifying the number of decomposition steps.

  • Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.

  • Sample Preparation: Accurately weigh 5-10 mg of 1,3-Ditert-butylpyrazole-4-carboxylic acid into a clean TGA pan.

  • Experimental Conditions:

    • Temperature Range: 30 °C to 400 °C (or higher if no complete decomposition is observed).

    • Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening. Slower heating rates (e.g., 5 °C/min) can provide better resolution of decomposition steps.

    • Atmosphere: A nitrogen atmosphere (purge rate of 20-50 mL/min) is typically used to prevent oxidative decomposition.

  • Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature. The onset temperature of mass loss is a key indicator of the decomposition temperature.[8]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It is used to determine melting points, glass transitions, and the enthalpy of transitions.

  • Instrument Preparation: Calibrate the DSC instrument using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of 1,3-Ditert-butylpyrazole-4-carboxylic acid into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Temperature Range: 30 °C to a temperature just below the onset of decomposition as determined by TGA.

    • Heating Rate: A heating rate of 10 °C/min is standard.

    • Atmosphere: A nitrogen atmosphere is typically used.

  • Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks which can indicate decomposition or crystallization events.

Data Interpretation and Expected Results

The data obtained from TGA and DSC analyses will provide a comprehensive thermal profile of 1,3-Ditert-butylpyrazole-4-carboxylic acid.

TGA Data Interpretation

The TGA thermogram will reveal the temperature at which mass loss begins, providing the decomposition temperature. The shape of the curve will indicate whether the decomposition occurs in a single step or multiple steps.

ParameterDescription
Onset Temperature (Tonset) The temperature at which significant mass loss begins.
Peak Decomposition Temperature (Tpeak) The temperature at which the rate of mass loss is maximal (from the derivative of the TGA curve, DTG).
Mass Loss (%) The percentage of mass lost at each decomposition step.
DSC Data Interpretation

The DSC thermogram will show a sharp endothermic peak if the compound has a distinct melting point. The temperature at the peak of this endotherm is the melting temperature (Tm). The area under the peak corresponds to the enthalpy of fusion (ΔHm). If decomposition occurs close to the melting point, the DSC curve may show a broad or complex pattern of endothermic and exothermic events.

ParameterDescription
Melting Point (Tm) The temperature at which the solid-liquid phase transition occurs.
Enthalpy of Fusion (ΔHm) The amount of energy required to melt the sample.
Decomposition Exotherm/Endotherm An exothermic or endothermic peak associated with the decomposition process.

Visualization of the Experimental Workflow

The following diagram illustrates the workflow for assessing the thermal stability of 1,3-Ditert-butylpyrazole-4-carboxylic acid.

Thermal_Stability_Workflow cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition cluster_interpretation Interpretation & Reporting Compound 1,3-Ditert-butylpyrazole- 4-carboxylic acid TGA Thermogravimetric Analysis (TGA) Compound->TGA 5-10 mg DSC Differential Scanning Calorimetry (DSC) Compound->DSC 2-5 mg TGA_Data TGA Thermogram (Mass Loss vs. Temp) TGA->TGA_Data DSC_Data DSC Thermogram (Heat Flow vs. Temp) DSC->DSC_Data Interpretation Data Interpretation TGA_Data->Interpretation DSC_Data->Interpretation Report Technical Report Interpretation->Report

Caption: Workflow for Thermal Stability Assessment.

Conclusion

This guide provides a systematic and scientifically rigorous methodology for determining the thermal stability of 1,3-Ditert-butylpyrazole-4-carboxylic acid. By employing a combination of TGA and DSC, researchers can obtain critical data on the decomposition temperature, melting point, and overall thermal behavior of the compound. This information is essential for informed decision-making throughout the drug development process, from chemical synthesis to formulation and storage. While specific data for the target compound is not yet published, the framework presented here, grounded in the established thermal analysis of related pyrazole derivatives, offers a clear path forward for its characterization.

References

  • (PDF) Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate) - ResearchGate. Available at: [Link]

  • (PDF) Thermal Decomposition of Nitropyrazoles - ResearchGate. Available at: [Link]

  • Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline - PMC. Available at: [Link]

  • Synthesis, physicochemical, and thermal characterization of coordination compounds of Cu(II) with a pyrazole-type ligand - ResearchGate. Available at: [Link]

  • Chemistry and thermal decomposition of trinitropyrazoles - AKJournals. Available at: [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Available at: [Link]

  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials - ACS Publications. Available at: [Link]

  • Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand - MDPI. Available at: [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. Available at: [Link]

  • The thermogravimetric analysis for compounds 1-3. - ResearchGate. Available at: [Link]

  • Synthesis and antimicrobial evaluation of novel derivatives of 1,3,4-thiadiazine incorporated with pyrazole-4-carboxylic acid moiety. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - KTU ePubl. Available at: [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. Available at: [Link]

  • 1H–pyrazole–3–carboxylic acid: Experimental and computational study | Request PDF. Available at: [Link]

  • THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD - DTIC. Available at: [Link]

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Atlantis Press. Available at: [Link]

  • Journal of Pharmaceutical Analysis - Research and Reviews. Available at: [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. Available at: [Link]

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC. Available at: [Link]

  • Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - MDPI. Available at: [Link]

  • A combined differential scanning calorimetry and thermogravimetry approach for the effective assessment of drug substance-excipi. Available at: [Link]

  • Differential scanning microcalorimetry - Alan Cooper. Available at: [Link]

  • Thermogravimetric Analysis - Improved Pharma. Available at: [Link]

  • UNIT 10 THERMOGRAVIMETRIC ANALYSIS - eGyanKosh. Available at: [Link]

  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - RSC Publishing. Available at: [Link]

  • Thermogravimetric analysis (TGA) and determination of activation energies of waste paper products - BioResources. Available at: [Link]

  • Thermal Stability of Drugs - NETZSCH Analyzing & Testing. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Discovery and History of Sterically Hindered Pyrazoles

Abstract The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal and agricultural chemistry.[1][2] The introduction of sterically demanding substituents onto this...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal and agricultural chemistry.[1][2] The introduction of sterically demanding substituents onto this scaffold profoundly influences its physicochemical properties, metabolic stability, and biological activity. This guide provides an in-depth analysis of the historical evolution, synthetic challenges, and modern strategies associated with sterically hindered pyrazoles. We will explore the foundational Knorr synthesis, dissect the regiochemical puzzles posed by bulky precursors, and detail validated protocols for creating these sterically congested molecules. A focused case study on the blockbuster drug Celecoxib (Celebrex®) will illustrate the therapeutic and commercial significance of overcoming these synthetic hurdles. This document is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical, field-proven insights into this vital area of chemical synthesis.

The Significance of Steric Hindrance in Pyrazole Chemistry

A Historical Perspective: From Knorr to Modern Therapeutics

The history of pyrazole synthesis began in 1883 with Ludwig Knorr's accidental discovery of a pyrazole derivative, antipyrine, while attempting to synthesize quinoline derivatives.[3][4][5] His foundational work involved the condensation of β-ketoesters with hydrazine derivatives, a reaction now famously known as the Knorr pyrazole synthesis.[3] This classical method, along with the reaction of 1,3-diketones with hydrazines, remains a primary route to the pyrazole core.[4][6][7]

However, the introduction of bulky or "sterically hindered" groups—such as tert-butyl, isopropyl, or large aryl moieties—at the C3 and C5 positions presents significant synthetic challenges. These large groups can impede the approach of reagents, alter the electronic nature of the ring, and dictate the regiochemical outcome of cyclization reactions, often leading to mixtures of isomers or complete reaction failure under standard conditions.[6][8] Despite these difficulties, the pursuit of sterically hindered pyrazoles is driven by their remarkable utility. The presence of bulky substituents is a key design element in many modern pharmaceuticals, offering a strategic approach to enhance target selectivity, improve metabolic stability by shielding the core from enzymatic degradation, and fine-tune the molecule's pharmacokinetic profile.[9][10]

Defining Steric Hindrance and Its Impact

Steric hindrance refers to the spatial arrangement of atoms or groups at or near a reacting site that impedes a chemical reaction. In the context of pyrazoles, this typically involves large substituents at the C3 and C5 positions, which flank the reactive nitrogen atoms.

Key Impacts of Steric Hindrance:

  • Reactivity and Regioselectivity: Bulky groups can dictate which nitrogen atom of an unsymmetrical hydrazine reagent attacks which carbonyl group of a 1,3-diketone, thereby controlling the final regiochemistry of the substituted pyrazole.[6]

  • Biological Activity: In drug design, steric bulk is used to achieve selective binding to a specific biological target. For example, the bulky groups on Celecoxib are crucial for its selective inhibition of the COX-2 enzyme over COX-1.[11][12]

  • Physicochemical Properties: Steric shielding can increase a molecule's lipophilicity and protect it from metabolic enzymes, often leading to a longer half-life in the body.[10]

Foundational Synthetic Strategies and Their Limitations

The most established and widely used method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][7] While conceptually straightforward, the introduction of sterically demanding groups necessitates careful optimization and understanding of the underlying mechanistic principles.

The Knorr Pyrazole Synthesis with Sterically Demanding Substrates

The reaction between a 1,3-diketone and hydrazine hydrate is the quintessential method for forming a C3, C5-disubstituted pyrazole. When the diketone is symmetric (R1 = R3), only one product is possible. However, with unsymmetrical diketones, the reaction can yield two different regioisomers, and steric hindrance plays a crucial role in determining the product distribution.

Detailed Experimental Protocol: Synthesis of 3,5-di-tert-butyl-1H-pyrazole

This protocol describes a robust, solvent-free method for synthesizing a classic example of a sterically hindered pyrazole. The choice of a solvent-free reaction is a key experimental decision driven by principles of green chemistry and efficiency; it often leads to higher yields and simpler purification.[13][14]

Causality Behind Experimental Choices
  • Reactants: 2,2,6,6-tetramethylheptane-3,5-dione is chosen as the 1,3-diketone precursor because its two tert-butyl groups represent a significant steric challenge. Hydrazine monohydrate is a common, effective source of the N-N unit.

  • Solvent-Free Conditions: Heating the neat mixture of reactants directly provides the necessary thermal energy to overcome the activation barrier, forcing the sterically hindered groups to react. This avoids potential side reactions with solvents and simplifies the workup.[13]

  • Reaction Temperature (100-110 °C): This temperature is a balance. It is high enough to promote the condensation and subsequent cyclization/dehydration but low enough to prevent thermal decomposition of the reactants or product.

  • Purification by Recrystallization: The crude product is typically a solid. Recrystallization is an effective method for purifying crystalline solids, removing unreacted starting materials and minor byproducts by leveraging differences in solubility.

Step-by-Step Methodology

Materials:

  • 2,2,6,6-tetramethylheptane-3,5-dione (1.0 eq)

  • Hydrazine monohydrate (~64% aqueous solution) (1.5 eq)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Dichloromethane (DCM) or Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Hexanes or Heptane (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2,2,6,6-tetramethylheptane-3,5-dione and 1.5 equivalents of hydrazine monohydrate.

  • Heating: Attach a reflux condenser and heat the mixture in an oil bath set to 100-110 °C for 2-4 hours. The reaction mixture will become homogeneous and then gradually solidify as the product forms.

  • Workup: Allow the reaction to cool to room temperature. The crude product will likely be a solid mass. Add dichloromethane or diethyl ether to dissolve the solid.

  • Drying: Transfer the organic solution to a separatory funnel. If an aqueous layer is present, separate it. Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude solid product.

  • Purification: Recrystallize the crude solid from a minimal amount of hot hexanes or heptane. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Isolation and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its structure and purity.[13]

Case Study: Celecoxib (Celebrex®) - A Triumph of Steric Control

The development of Celecoxib (marketed as Celebrex) is a landmark achievement in modern drug discovery and a prime example of leveraging steric hindrance for therapeutic benefit.[11] It was one of the first selective cyclooxygenase-2 (COX-2) inhibitors, offering potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs.[12][15]

The COX-2 Hypothesis and the Role of Steric Bulk

The discovery of two COX enzyme isoforms—constitutively expressed COX-1 (protective functions) and inflammation-inducible COX-2—provided a clear therapeutic target.[11] The hypothesis was that selectively inhibiting COX-2 would block the production of inflammatory prostaglandins without affecting the protective prostaglandins generated by COX-1.[16]

The active site of the COX-2 enzyme has a larger, more flexible binding pocket compared to COX-1.[12] The design of Celecoxib exploited this difference. Its chemical structure features a central pyrazole ring with a trifluoromethyl group and two strategically placed aryl rings, one of which carries a sulfonamide moiety.[17] This specific three-dimensional arrangement, governed by the sterically demanding groups, allows Celecoxib to fit into the spacious COX-2 active site while being too bulky to effectively bind to the narrower COX-1 active site.[12][17]

Synthetic Pathway to Celecoxib

The synthesis of Celecoxib involves the regioselective condensation of an unsymmetrical 1,3-diketone with a substituted hydrazine, a classic challenge in pyrazole chemistry.

Synthetic Workflow:

  • Diketone Formation: The synthesis typically begins with the Claisen condensation between 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.

  • Cyclization: This diketone is then reacted with 4-sulfamoylphenylhydrazine. This is the critical, sterically influenced step. The reaction conditions are controlled to favor the formation of the desired 1,5-diarylpyrazole regioisomer, which is Celecoxib.[15]

Below is a diagram illustrating the logical flow of the Celecoxib synthesis.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_end Final Product A 4-Methylacetophenone D Claisen Condensation A->D B Ethyl Trifluoroacetate B->D C 4-Hydrazinobenzenesulfonamide (4-SAPH) F Cyclocondensation (Knorr Synthesis) C->F E 1,3-Diketone Intermediate (TFBD) D->E Formation of β-dicarbonyl E->F G Celecoxib F->G Regioselective Ring Formation

Caption: Synthetic workflow for Celecoxib.

Quantitative Data: COX Enzyme Inhibition

The success of Celecoxib is quantified by its selectivity for COX-2 over COX-1, typically measured by the IC₅₀ (half-maximal inhibitory concentration).

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib ~15~0.04~375
Ibuprofen ~13~35~0.4
Aspirin ~0.1~1.7~0.06
Note: IC₅₀ values can vary based on assay conditions. Data presented is representative.[11]

The high selectivity index for Celecoxib validates the design strategy of using steric bulk to achieve isoform-specific enzyme inhibition.

Emerging Applications and Future Outlook

The principles learned from the synthesis and application of sterically hindered pyrazoles continue to drive innovation. Beyond anti-inflammatory agents, these scaffolds are integral to the development of drugs for oncology, neurodegenerative diseases, and infectious diseases.[7][18][19] They are also finding use in agrochemicals and as specialized ligands in catalysis.[6]

Future research will likely focus on:

  • Novel Catalytic Methods: Developing new transition-metal-catalyzed or organocatalytic methods to access sterically congested pyrazoles with even greater efficiency and regioselectivity.[20]

  • Multi-component Reactions: Designing one-pot reactions that assemble complex pyrazoles from simple starting materials, improving step economy.[1]

  • Computational Chemistry: Using computational modeling to predict the properties and synthetic accessibility of novel sterically hindered pyrazoles, accelerating the discovery process.[21]

The history of sterically hindered pyrazoles is a testament to the power of overcoming synthetic challenges to unlock immense therapeutic potential. As synthetic methodologies become more sophisticated, these versatile scaffolds will undoubtedly continue to be a source of groundbreaking discoveries in science.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Advances in Pyrazole Ring Formation and Their Methodologies: Review. (2025). ICONIC RESEARCH AND ENGINEERING JOURNALS. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). RSC Publishing. [Link]

  • Pyrazoles: Synthetic Strategies and Their Pharmaceutical Applications-An Overview. (n.d.). ResearchGate. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks. [Link]

  • What is the mechanism of Celecoxib? (2024). Patsnap Synapse. [Link]

  • Synthesis and pharmacological activities of celecoxib derivatives. (n.d.). Iraqi National Digital Library. [Link]

  • A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. (2026). ACS Publications. [Link]

  • (PDF) ChemInform Abstract: Solvent-Free Synthesis of 3,5-Di-tert-butylpyrazole and 3,5-Di-substituted-butylpyrazol-1-ylethanol. (2025). ResearchGate. [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. (n.d.). PMC. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PMC. [Link]

  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. (2022). MDPI. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (2023). Hilaris Publisher. [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • (PDF) Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. (2024). ResearchGate. [Link]

  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026). ResearchGate. [Link]

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. (n.d.). PMC. [Link]

  • Discovery of Compounds That Selectively Repress the Amyloidogenic Processing of the Amyloid Precursor Protein: Design, Synthesis and Pharmacological Evaluation of Diphenylpyrazoles. (2022). MDPI. [Link]

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (n.d.). Thieme Chemistry. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Signal Transduction and Targeted Therapy. [Link]

  • Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole. (n.d.). RSC Publishing. [Link]

  • 3,5-Di-tert-butylpyrazole. (n.d.). PubChem. [Link]

  • Modern Approaches to the Synthesis of Pyrazoles (A Review). (2026). ResearchGate. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

A Detailed Protocol for the Two-Step Synthesis of 1,3-di-tert-butyl-1H-pyrazole-4-carbaldehyde

An Application Note for Advanced Organic Synthesis Introduction 1,3-di-tert-butyl-1H-pyrazole-4-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. The sterically demandin...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Advanced Organic Synthesis

Introduction

1,3-di-tert-butyl-1H-pyrazole-4-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. The sterically demanding tert-butyl groups at the 1 and 3 positions provide significant steric shielding, enhancing the metabolic stability and influencing the conformational preferences of derivative compounds. The formyl group at the C4 position serves as a versatile synthetic handle, enabling a wide array of subsequent chemical transformations, including reductive aminations, Wittig reactions, and the synthesis of further fused heterocyclic systems.[1]

This guide provides a comprehensive, two-step protocol for the synthesis of this target molecule. The synthetic strategy is rooted in fundamental and reliable organic reactions:

  • Pyrazole Ring Formation: A classical condensation reaction between a substituted hydrazine (tert-butylhydrazine) and a 1,3-dicarbonyl compound (2,2,6,6-tetramethyl-3,5-heptanedione) to form the core 1,3-di-tert-butyl-1H-pyrazole scaffold.[2]

  • Vilsmeier-Haack Formylation: An electrophilic aromatic substitution to selectively introduce a formyl group at the electron-rich C4 position of the pyrazole ring, utilizing the Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4]

This document explains the causality behind the procedural choices and provides detailed, step-by-step instructions to ensure reproducibility and success.

Overall Synthetic Scheme

The synthesis proceeds in two distinct stages, starting from commercially available precursors.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Vilsmeier-Haack Formylation A 2,2,6,6-Tetramethyl-3,5-heptanedione C 1,3-di-tert-butyl-1H-pyrazole A->C + B Ethanol, Reflux B tert-Butylhydrazine HCl D 1,3-di-tert-butyl-1H-pyrazole E 1,3-di-tert-butyl-1H-pyrazole-4-carbaldehyde D->E 1. POCl₃, DMF 2. H₂O, Heat

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of 1,3-di-tert-butyl-1H-pyrazole

Principle and Rationale

The formation of the pyrazole ring is achieved via the Knorr pyrazole synthesis pathway. The reaction involves the condensation of tert-butylhydrazine with 2,2,6,6-tetramethyl-3,5-heptanedione. The mechanism proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization via attack of the second nitrogen atom onto the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring. Using the hydrochloride salt of the hydrazine requires a base (e.g., sodium hydroxide) to liberate the free hydrazine for the reaction.[5] The choice of ethanol as a solvent is ideal due to its ability to dissolve the reactants and its suitable boiling point for reflux conditions.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Notes
2,2,6,6-Tetramethyl-3,5-heptanedioneC₁₁H₂₀O₂184.28-198-201Liquid, starting 1,3-dicarbonyl.
tert-Butylhydrazine hydrochlorideC₄H₁₃ClN₂124.61197-201-Solid, stable hydrazine source.
Sodium Hydroxide (NaOH)NaOH40.003181388To neutralize the hydrochloride salt.
Ethanol (EtOH), AbsoluteC₂H₅OH46.07-11478Reaction solvent.
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12-11634.6Extraction solvent.
Saturated aq. NaCl (Brine)NaCl(aq)---For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.371124-Drying agent.
Detailed Experimental Protocol
  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition:

    • To the flask, add tert-butylhydrazine hydrochloride (12.46 g, 100 mmol, 1.0 eq).

    • Add ethanol (100 mL) and stir to dissolve.

    • Carefully add a solution of sodium hydroxide (4.0 g, 100 mmol, 1.0 eq) in water (10 mL). Stir for 15 minutes at room temperature to liberate the free hydrazine. A white precipitate of NaCl will form.

    • Add 2,2,6,6-tetramethyl-3,5-heptanedione (18.43 g, 100 mmol, 1.0 eq) to the mixture.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 80-85°C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system until the starting dione spot has disappeared.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the remaining residue, add 100 mL of deionized water and 100 mL of diethyl ether.

    • Transfer the mixture to a separatory funnel, shake well, and separate the layers.

    • Extract the aqueous layer two more times with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification:

    • Purify the crude oil by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure 1,3-di-tert-butyl-1H-pyrazole.

    • Expected Yield: 75-85%. The product is typically a colorless to pale yellow oil.

Part 2: Synthesis of 1,3-di-tert-butyl-1H-pyrazole-4-carbaldehyde

Principle and Rationale

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heterocyclic compounds.[6][7] The reaction first involves the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (DMF) with phosphorus oxychloride (POCl₃).[8]

The pyrazole ring, being an electron-rich heterocycle, undergoes electrophilic substitution. The C4 position is the most nucleophilic site in N1-substituted pyrazoles, directing the attack of the Vilsmeier reagent to this position. The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up step to yield the final carbaldehyde.[4][9] Careful temperature control is crucial during the formation of the Vilsmeier reagent, as the reaction is exothermic.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Notes
1,3-di-tert-butyl-1H-pyrazoleC₁₂H₂₂N₂194.32--Product from Part 1.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-61153Anhydrous grade required. Both reagent and solvent.
Phosphorus oxychloride (POCl₃)POCl₃153.331.25105.8Highly corrosive and moisture-sensitive. Handle in a fume hood.
Dichloromethane (DCM)CH₂Cl₂84.93-96.739.6Anhydrous grade, for extraction.
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.0150 (dec.)-Saturated aqueous solution for neutralization.
Sodium Acetate (NaOAc)C₂H₃NaO₂82.03324-Used during work-up to buffer and aid hydrolysis.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04884-Drying agent.
Detailed Experimental Protocol and Workflow

G cluster_reagent_prep Vilsmeier Reagent Preparation (0-5°C) cluster_reaction Formylation Reaction cluster_workup Work-up and Isolation prep_dmf Add anhydrous DMF to a flask under N₂ prep_cool Cool flask in an ice-water bath prep_dmf->prep_cool prep_add_pocl3 Add POCl₃ dropwise with stirring prep_cool->prep_add_pocl3 prep_stir Stir for 30 min at 0-5°C prep_add_pocl3->prep_stir react_add_pyrazole Add 1,3-di-tert-butyl-1H-pyrazole prep_stir->react_add_pyrazole react_heat Heat mixture to 80-90°C for 4-6 hours react_add_pyrazole->react_heat react_monitor Monitor by TLC until starting material is consumed react_heat->react_monitor workup_cool Cool reaction to room temperature react_monitor->workup_cool workup_quench Pour mixture onto ice containing Sodium Acetate workup_cool->workup_quench workup_heat Heat quench mixture to 60°C for 1 hour workup_quench->workup_heat workup_extract Extract with DCM workup_heat->workup_extract workup_wash Wash organic layer with aq. NaHCO₃ workup_extract->workup_wash workup_dry Dry over Na₂SO₄, filter, and concentrate workup_wash->workup_dry Purify Purify by Column Chromatography or Recrystallization workup_dry->Purify

Caption: Experimental workflow for Vilsmeier-Haack formylation.

  • Vilsmeier Reagent Preparation:

    • To a dry 250 mL three-necked flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (30 mL).

    • Cool the flask to 0°C in an ice-water bath.

    • Slowly add phosphorus oxychloride (POCl₃, 6.6 mL, 70 mmol, 1.4 eq) dropwise via the dropping funnel over 30 minutes. Caution: This is an exothermic reaction. Maintain the internal temperature below 10°C.

    • After the addition is complete, stir the resulting mixture at 0°C for an additional 30 minutes. The Vilsmeier reagent forms as a solid or thick slurry.

  • Formylation Reaction:

    • Dissolve 1,3-di-tert-butyl-1H-pyrazole (9.72 g, 50 mmol, 1.0 eq) in anhydrous DMF (20 mL).

    • Add the pyrazole solution dropwise to the cold Vilsmeier reagent slurry.

    • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to 80-90°C and stir for 4-6 hours.

    • Monitor the reaction by TLC (8:2 Hexane:Ethyl Acetate) until completion.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Prepare a 1 L beaker containing 300 g of crushed ice and sodium acetate (41 g, 500 mmol).

    • Carefully and slowly pour the reaction mixture onto the ice-sodium acetate mixture with vigorous stirring.

    • Once the initial quench is complete, heat the aqueous mixture to 60°C for 1 hour to ensure complete hydrolysis of the iminium intermediate.

    • Cool the mixture to room temperature. The product may precipitate as a solid.

    • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) to remove any acidic residue, followed by a wash with brine (100 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) or by column chromatography on silica gel to yield the final product as a white to off-white solid.

    • Expected Yield: 70-80%.

Summary of Quantitative Data

StepReactant 1Amount (mmol)Reactant 2Amount (mmol)Key ReagentAmount (mmol)Solvent(s)Typical Yield (%)
1 2,2,6,6-Tetramethyl-3,5-heptanedione100tert-Butylhydrazine HCl100NaOH100Ethanol, Water75-85
2 1,3-di-tert-butyl-1H-pyrazole50DMF(excess)POCl₃70DMF70-80

Safety Precautions

  • Phosphorus oxychloride (POCl₃): is highly corrosive, toxic, and reacts violently with water. Always handle it in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N,N-Dimethylformamide (DMF): is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area or fume hood.

  • The Vilsmeier-Haack reaction is exothermic and involves corrosive reagents. Ensure the reaction is conducted with proper temperature control and quenching procedures.

Conclusion

This application note details a reliable and scalable two-step synthesis for 1,3-di-tert-butyl-1H-pyrazole-4-carbaldehyde. The protocol employs well-established synthetic transformations—pyrazole formation via condensation and subsequent Vilsmeier-Haack formylation. By carefully controlling reaction parameters and following the detailed work-up and purification procedures, researchers can obtain this valuable synthetic intermediate in high yield and purity, ready for use in diverse research and development applications.

References

  • Chemical Methodologies. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available at: [Link]

  • Taylor & Francis Online. (2011). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Available at: [Link]

  • PMC. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Available at: [Link]

  • Semantic Scholar. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole-4-carbaldehyde 74. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Available at: [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]

  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Available at: [Link]

  • ResearchGate. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. Available at: [Link]

  • Arkivoc. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Available at: [Link]

  • MDPI. (n.d.). Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Chemistry Europe. (n.d.). Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Available at: [Link]

  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available at: [Link]

  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link]

  • Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

  • PMC. (n.d.). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]

  • Journal of Pharmacy and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Oxidation of 1,3-di-tert-butyl-1H-pyrazole-4-carbaldehyde to 1,3-di-tert-butyl-1H-pyrazole-4-carboxylic acid

Introduction Pyrazole-4-carboxylic acids and their derivatives are privileged scaffolds in modern medicinal chemistry and drug development. These heterocycles are integral components of numerous biologically active molec...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazole-4-carboxylic acids and their derivatives are privileged scaffolds in modern medicinal chemistry and drug development. These heterocycles are integral components of numerous biologically active molecules, demonstrating a wide range of therapeutic activities including anti-inflammatory, antimicrobial, and antitumor properties[1][2]. The synthesis of high-purity pyrazole-4-carboxylic acids is therefore a critical step in the discovery and development of new chemical entities.

This application note provides a detailed guide for the efficient oxidation of 1,3-di-tert-butyl-1H-pyrazole-4-carbaldehyde to its corresponding carboxylic acid. The substrate features two bulky tert-butyl groups, which provide steric shielding and influence the electronic properties of the pyrazole core. While the pyrazole ring is generally stable, the electron-rich nature of many heterocyclic aldehydes can make them susceptible to side reactions under harsh oxidative conditions[3][4]. Therefore, selecting a mild and chemoselective oxidation method is paramount.

This document will focus on the Pinnick oxidation, a robust and highly reliable method for this transformation, and will provide a comprehensive, step-by-step protocol suitable for laboratory and process chemistry applications.

Selecting the Optimal Oxidation Strategy

The transformation of an aldehyde to a carboxylic acid is a fundamental reaction in organic synthesis, yet not all methods are suitable for complex or sensitive substrates. A comparison of potential methods for the oxidation of 1,3-di-tert-butyl-1H-pyrazole-4-carbaldehyde is summarized below.

Oxidation MethodKey ReagentsTypical ConditionsSuitability for Substrate
Pinnick Oxidation NaClO₂, NaH₂PO₄, Chlorine ScavengerMildly acidic, Room Temp.Excellent. Highly tolerant of functional groups, effective for electron-rich and sterically hindered aldehydes[3][5][6].
Vanadium-Catalyzed Vanadium Catalyst, H₂O₂Mild, AqueousGood. A demonstrated method for oxidizing pyrazole-4-carbaldehydes, offering a modern catalytic alternative[7].
Potassium Permanganate KMnO₄Basic or Acidic, HeatFair to Poor. Strong oxidant risks over-oxidation and potential degradation of the pyrazole ring. Requires careful control.
Jones Oxidation CrO₃, H₂SO₄, AcetoneStrongly acidic, 0°C to RTNot Recommended. Harsh, toxic (chromium-based), and likely to cause degradation of the acid-sensitive substrate[4].
Tollens' Reaction [Ag(NH₃)₂]⁺Basic, MildFair. Generally mild, but often low-yielding and not ideal for scale-up.

Based on this analysis, the Pinnick oxidation emerges as the superior method. Its mild reaction conditions, compatibility with electron-rich heterocycles, and effectiveness for sterically demanding substrates make it the ideal choice for reliably converting 1,3-di-tert-butyl-1H-pyrazole-4-carbaldehyde with high yield and purity[3][6].

The Pinnick Oxidation: Mechanism and Rationale

The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the terminal oxidant under weakly acidic conditions. The reaction is renowned for its exceptional chemoselectivity.

Reaction Mechanism

The key to the Pinnick oxidation is the in situ generation of the active oxidant, chlorous acid (HClO₂), from sodium chlorite in the presence of a mild acid buffer, typically a phosphate buffer[3].

Pinnick_Mechanism sub R-CHO (Aldehyde) intermediate [Chlorite Adduct] sub->intermediate + HClO₂ naclo2 NaClO₂ hclo2 HClO₂ (Chlorous Acid) naclo2->hclo2 + H⁺ (from buffer) buffer NaH₂PO₄ product R-COOH (Carboxylic Acid) intermediate->product Pericyclic Fragmentation hocl HOCl (Hypochlorous Acid) intermediate->hocl side_product Halogenated Byproduct hocl->side_product + R-CHO or Pyrazole Ring (Undesired Side Reaction) scavenger Scavenger (e.g., 2-Methyl-2-butene) scavenger->hocl Traps HOCl

Caption: Mechanism of the Pinnick Oxidation.

A critical component of the protocol is a chlorine scavenger . The reaction produces hypochlorous acid (HOCl) as a byproduct, which can react with the electron-rich pyrazole ring or unreacted aldehyde, leading to unwanted chlorinated impurities[3][4]. 2-Methyl-2-butene is an excellent scavenger as it readily reacts with HOCl to form a non-reactive halohydrin.

Detailed Experimental Protocol: Pinnick Oxidation

This protocol details the oxidation of 1,3-di-tert-butyl-1H-pyrazole-4-carbaldehyde (1.0 eq) to its carboxylic acid.

Materials and Reagents
ReagentM.W.Molar Eq.Quantity (for 10g scale)Notes
1,3-di-tert-butyl-1H-pyrazole-4-carbaldehyde208.311.010.0 gSubstrate
Sodium Chlorite (NaClO₂)90.441.56.51 gTechnical grade (≥80%) is sufficient.
Sodium Dihydrogen Phosphate (NaH₂PO₄)119.981.58.64 gAnhydrous or monohydrate can be used.
2-Methyl-2-butene70.133.010.1 g (14.9 mL)Chlorine scavenger.
tert-Butanol (t-BuOH)--150 mLSolvent.
Water (Deionized)--50 mLSolvent.
Sodium Hydroxide (5M aq.)--As neededFor work-up.
Hydrochloric Acid (6M aq.)--As neededFor work-up.
Ethyl Acetate--As neededFor extraction.
Experimental Workflow Diagram

Workflow A 1. Setup Dissolve aldehyde in t-BuOH. Add 2-methyl-2-butene. C 3. Reaction Cool aldehyde solution to 0-5°C. Slowly add aqueous solution. Warm to RT and stir for 2-4h. A->C B 2. Reagent Prep Dissolve NaClO₂ and NaH₂PO₄ in water. B->C D 4. Work-up (Basification) Adjust pH to >12 with 5M NaOH. Wash with Ethyl Acetate to remove organics. C->D E 5. Work-up (Acidification) Cool aqueous layer to 0-5°C. Adjust pH to ~2 with 6M HCl. Precipitate forms. D->E F 6. Isolation Filter the solid product. Wash with cold water. Dry under vacuum. E->F

Caption: Step-by-step workflow for the Pinnick oxidation protocol.

Step-by-Step Procedure
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 1,3-di-tert-butyl-1H-pyrazole-4-carbaldehyde (10.0 g). Dissolve the aldehyde in tert-butanol (150 mL). Add 2-methyl-2-butene (14.9 mL) to the solution.

  • Reagent Preparation: In a separate beaker, dissolve sodium chlorite (6.51 g) and sodium dihydrogen phosphate (8.64 g) in deionized water (50 mL). Note: This solution should be prepared fresh.

  • Reaction Execution: Cool the flask containing the aldehyde solution to 0-5 °C using an ice-water bath. Slowly add the aqueous solution of NaClO₂ and NaH₂PO₄ to the stirred aldehyde solution over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously. The reaction is typically complete within 2-4 hours. Monitor the consumption of the starting material by an appropriate method (e.g., TLC or LC-MS).

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture in an ice bath and carefully adjust the pH to >12 by adding 5M aqueous sodium hydroxide. This deprotonates the product, making it soluble in the aqueous layer.

    • Transfer the biphasic mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove the excess 2-methyl-2-butene and its byproducts. Discard the organic layers.

  • Product Precipitation:

    • Cool the remaining aqueous layer in an ice bath. With vigorous stirring, slowly add 6M aqueous hydrochloric acid until the pH is approximately 2.

    • The product, 1,3-di-tert-butyl-1H-pyrazole-4-carboxylic acid, will precipitate as a white solid.

  • Isolation and Drying:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts.

    • Dry the product under high vacuum at 40-50 °C to a constant weight.

Expected Outcome and Characterization

The procedure should yield 1,3-di-tert-butyl-1H-pyrazole-4-carboxylic acid as a white to off-white solid with an expected yield of 90-98%.

  • ¹H NMR: The characteristic aldehyde proton signal at ~9.8 ppm will be absent. A new, broad singlet for the carboxylic acid proton will appear downfield (>12 ppm). The signals for the tert-butyl groups and the pyrazole ring proton will remain.

  • ¹³C NMR: The aldehyde carbonyl carbon signal (~185 ppm) will be replaced by a carboxylic acid carbonyl signal (~165-175 ppm).

  • Mass Spectrometry: The molecular ion peak will correspond to the mass of the carboxylic acid (C₁₂H₂₀N₂O₂ = 224.30 g/mol ).

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient oxidant.- Low reaction temperature or time.- Add an additional portion (0.2 eq) of NaClO₂ solution.- Allow the reaction to stir for a longer period at room temperature.
Chlorinated Byproducts Detected - Insufficient chlorine scavenger.- Addition of oxidant was too fast.- Increase the amount of 2-methyl-2-butene to 4-5 equivalents in future runs.- Ensure slow addition of the oxidant at 0-5 °C.
Oily Product After Acidification - Impurities present.- Incomplete removal of organic byproducts.- Ensure thorough washing of the basic aqueous layer with ethyl acetate before acidification.- Purify the crude product by recrystallization (e.g., from an ethanol/water or ethyl acetate/heptane mixture).
Low Yield - Product has some solubility in the acidic aqueous phase.- Inefficient extraction/filtration.- After filtering, extract the acidic filtrate with ethyl acetate or dichloromethane to recover any dissolved product.- Ensure the pH is sufficiently low (~2) to fully protonate and precipitate the product.

Conclusion

The oxidation of 1,3-di-tert-butyl-1H-pyrazole-4-carbaldehyde to its corresponding carboxylic acid is most effectively and safely achieved using the Pinnick oxidation. The provided protocol is robust, scalable, and high-yielding, leveraging mild conditions to avoid degradation of the sensitive heterocyclic core. By carefully controlling the reaction temperature and utilizing a chlorine scavenger, this method consistently delivers a high-purity product that is crucial for advancing research and development in medicinal chemistry.

References

  • Wikipedia. (n.d.). Pinnick oxidation. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Al-Zoubi, R. M., et al. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. RSC Advances, 10(12), 7068-7077. Retrieved from [Link]

  • ResearchGate. (2014, October 28). What is the most mild method for the oxidation of aldehyde to carboxylic acid? Retrieved from [Link]

  • Organic Chemistry Select. (2012, December 7). Pinnick Oxidation. Retrieved from [Link]

  • Scientific Information Database (SID). (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Retrieved from [Link]

  • Orgoly. (2021, May 21). Pinnick Oxidation. Retrieved from [Link]

  • DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • Kaunas University of Technology ePubl. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole‐4‐carboxylic Acids from Vanadium‐catalyzed Chemical Transformation of Pyrazole‐4‐carbaldehydes. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

Sources

Method

Application Note: One-Pot Synthesis of Pyrazole-4-Carboxylic Acid Ethyl Esters

This guide details the robust, scalable, one-pot synthesis of Ethyl 3-methyl-1H-pyrazole-4-carboxylate and its derivatives. This scaffold is a critical intermediate in the synthesis of bioactive compounds, including prot...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the robust, scalable, one-pot synthesis of Ethyl 3-methyl-1H-pyrazole-4-carboxylate and its derivatives. This scaffold is a critical intermediate in the synthesis of bioactive compounds, including protein kinase inhibitors, anti-inflammatory agents, and agrochemicals.

The protocol focuses on the Claisen-Type Condensation/Cyclization Cascade , utilizing ethyl acetoacetate, triethyl orthoformate, and hydrazine. This method is preferred in industrial and high-throughput settings over the Vilsmeier-Haack route due to its atom economy, lower toxicity profile, and avoidance of phosphorus oxychloride (


).

Abstract & Scope

This application note provides a validated protocol for the one-pot synthesis of ethyl 3-methyl-1H-pyrazole-4-carboxylate (CAS: 2075-23-2) and related ethyl 1H-pyrazole-4-carboxylate derivatives. The method bypasses the isolation of the moisture-sensitive intermediate ethyl 2-(ethoxymethylene)-3-oxobutanoate, resulting in a streamlined workflow with yields typically exceeding 80%.

Target Audience: Medicinal Chemists, Process Development Scientists. Key Application: Synthesis of core scaffolds for kinase inhibitors (e.g., Janus kinase) and COX-2 inhibitors.

Scientific Principles & Mechanism[1][2]

Reaction Logic

The synthesis proceeds via a two-stage cascade in a single reactor:

  • In-Situ Activation: The

    
    -keto ester (Ethyl Acetoacetate) undergoes condensation with Triethyl Orthoformate (TEOF)  in the presence of Acetic Anhydride (
    
    
    
    )
    . This installs a reactive electrophilic "handle" at the
    
    
    -position, forming an ethoxymethylene intermediate.
  • Heterocyclization: Addition of Hydrazine Hydrate triggers a double nucleophilic attack—first displacing the ethoxy group and then condensing with the ketone carbonyl—to close the aromatic pyrazole ring.

Mechanistic Pathway

The reaction is driven by the removal of ethanol and acetic acid. The use of acetic anhydride acts as both a solvent and a scavenger for the ethanol produced during the orthoformate condensation, driving the equilibrium forward.

ReactionMechanism cluster_legend Reaction Phase Start Ethyl Acetoacetate (1,3-Dicarbonyl) Inter1 Intermediate A: Ethyl 2-(ethoxymethylene)- 3-oxobutanoate Start->Inter1 Condensation (Reflux, -EtOH) TEOF Triethyl Orthoformate + Ac2O TEOF->Inter1 Inter2 Intermediate B: Hydrazone Formation Inter1->Inter2 Nucleophilic Attack (Michael-type) Hydrazine Hydrazine Hydrate (NH2NH2·H2O) Hydrazine->Inter2 Cyclization Intramolecular Cyclization (-H2O) Inter2->Cyclization Imine Formation Product Ethyl 3-methyl-1H- pyrazole-4-carboxylate Cyclization->Product Aromatization

Figure 1: Mechanistic pathway of the one-pot Knorr-type pyrazole synthesis.

Materials & Equipment

Reagents
ReagentPurityRoleHazard Note
Ethyl Acetoacetate >99%SubstrateIrritant
Triethyl Orthoformate (TEOF) >98%C1 SourceFlammable
Acetic Anhydride >99%Solvent/Dehydrating AgentCorrosive, Lachrymator
Hydrazine Hydrate 80% or 64% aq.[1]NucleophileToxic, Carcinogen, Corrosive
Ethanol (Absolute) >99.5%Solvent (Workup)Flammable
Equipment
  • Three-neck round-bottom flask (250 mL or 500 mL).

  • Reflux condenser with drying tube (CaCl2 or N2 line).

  • Pressure-equalizing addition funnel.

  • Magnetic stirrer / Heating mantle with temperature probe.

  • Rotary evaporator.

Experimental Protocol

Protocol: Synthesis of Ethyl 3-methyl-1H-pyrazole-4-carboxylate

Scale: 100 mmol (approx. 13.0 g starting material)

Phase 1: Formation of Ethoxymethylene Intermediate
  • Setup: Equip a 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and thermometer.

  • Charging: Add Ethyl Acetoacetate (13.0 g, 100 mmol), Triethyl Orthoformate (22.2 g, 150 mmol, 1.5 equiv), and Acetic Anhydride (25.5 g, 250 mmol, 2.5 equiv).

    • Expert Insight: The excess acetic anhydride is critical to drive the reaction to completion by sequestering the ethanol generated.

  • Reflux: Heat the mixture to 130°C (oil bath temperature) for 2–3 hours .

    • Checkpoint: The solution should turn from colorless to a dark orange/red oil. Monitor by TLC (30% EtOAc/Hexane) for the disappearance of ethyl acetoacetate.

  • Concentration (Critical): Remove the volatile by-products (ethyl acetate, acetic acid, excess TEOF) under reduced pressure (rotary evaporator) at 60°C.

    • Result: You will obtain a viscous reddish oil (Intermediate A). Do not purify. Proceed immediately to Phase 2.

Phase 2: Cyclization with Hydrazine
  • Solubilization: Dissolve the oily residue (Intermediate A) in Ethanol (50 mL) and transfer to a clean reaction flask cooled to 0–5°C (ice bath).

  • Addition: Add Hydrazine Hydrate (80%) (6.25 g, 100 mmol, 1.0 equiv) dropwise via an addition funnel over 30 minutes.

    • Safety Note: The reaction is highly exothermic . Maintain internal temperature below 20°C to prevent decomposition and "bumping."

  • Reaction: Once addition is complete, remove the ice bath and stir at Room Temperature for 1 hour. Then, heat to Reflux (78°C) for 1 hour to ensure complete cyclization.

  • Workup:

    • Concentrate the reaction mixture to ~50% volume under vacuum.

    • Pour the residue into Ice Water (200 mL) with vigorous stirring.

    • A white to pale-yellow precipitate will form immediately.

  • Purification:

    • Filter the solid using a Buchner funnel.[2]

    • Wash the cake with cold water (2 x 20 mL) and cold hexanes (1 x 20 mL).

    • Recrystallization: If higher purity is required, recrystallize from hot Ethanol/Water (1:1).

Yield: Expect 12.5 – 14.0 g (81–90%). Characterization:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 76–80°C.

  • 1H NMR (CDCl3):

    
     1.35 (t, 3H), 2.55 (s, 3H), 4.30 (q, 2H), 8.05 (s, 1H), 10.5-11.0 (br s, NH).
    

Workflow Diagram

Workflow Step1 Reagent Charging: Ethyl Acetoacetate + TEOF + Ac2O Step2 Reflux (130°C, 3h) Formation of Enol Ether Step1->Step2 Step3 Evaporation Remove volatiles (AcOH, AcOEt) Step2->Step3 Step4 Dissolve in EtOH Cool to 0°C Step3->Step4 Step5 Add Hydrazine Hydrate Dropwise (Exothermic!) Step4->Step5 Step6 Stir RT (1h) -> Reflux (1h) Step5->Step6 Step7 Precipitation in Ice Water Filtration & Washing Step6->Step7 Final Pure Ethyl 3-methyl-1H- pyrazole-4-carboxylate Step7->Final

Figure 2: Operational workflow for the one-pot synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete condensation in Phase 1.Ensure TEOF and Acetic Anhydride are fresh. Extend Phase 1 reflux time.
Oily Product (No Solid) Residual solvent or impurities.Triturate the oil with cold hexanes or diethyl ether to induce crystallization.
Dark Product Color Oxidation or overheating.[3]Perform Phase 1 under Nitrogen atmosphere. Keep Phase 2 temperature strictly controlled during addition.
Runaway Exotherm Hydrazine added too fast.Dilute Hydrazine in Ethanol (1:1) before addition and use an ice-salt bath.

Safety & Compliance (E-E-A-T)

  • Hydrazine Hydrate: Classified as a carcinogen and corrosive .[4] It can cause severe skin burns and eye damage.[5][6][7]

    • Protocol: Always handle in a fume hood with double nitrile gloves and a face shield. Neutralize spills immediately with dilute hypochlorite solution (bleach).

  • Acetic Anhydride: Lachrymator. Causes severe burns.[5][6][7] Reacts violently with water.

  • Waste Disposal: The aqueous filtrate contains hydrazine residues. Treat with bleach to destroy hydrazine before disposal into aqueous waste streams, in accordance with local EHS regulations.

References

  • ChemicalBook. Ethyl pyrazole-4-carboxylate synthesis and properties. (Accessed 2023). Link

  • Organic Syntheses. Synthesis of Tetrasubstituted 1H-Pyrazoles by Copper-mediated Coupling. (Demonstrates enaminone logic). Link

  • National Institutes of Health (NIH). Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles. (Context for multicomponent variations). Link

  • Google Patents. Method for purifying pyrazoles (WO2011076194A1). (Industrial purification data). Link

  • Thermo Fisher Scientific. Hydrazine Hydrate Safety Data Sheet (SDS).Link

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 1,3-Disubstituted Pyrazole-4-Carboxylic Acids in Modern Medicinal Chemistry

Introduction: The Pyrazole-4-Carboxylic Acid Scaffold as a Privileged Structure In the landscape of medicinal chemistry, the pyrazole core stands out as a "privileged scaffold"—a molecular framework that is capable of bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole-4-Carboxylic Acid Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, the pyrazole core stands out as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, unrelated classes of biological targets.[1][2] Its unique electronic properties, metabolic stability, and synthetic tractability have cemented its role in a plethora of clinically approved drugs.[2] This guide focuses specifically on the 1,3-disubstituted pyrazole-4-carboxylic acid moiety. The carboxylic acid at the 4-position serves as a critical synthetic handle and a key pharmacophoric element, enabling interaction with biological targets through hydrogen bonding or ionic interactions. The substituents at the 1 and 3-positions provide a powerful means to modulate the molecule's physicochemical properties, including lipophilicity, steric profile, and metabolic stability, thereby fine-tuning its pharmacological activity and pharmacokinetic profile.

While a vast array of substitutions is possible, this document will use 1,3-ditert-butylpyrazole-4-carboxylic acid as a representative model to illustrate key synthetic protocols and strategic considerations. The bulky tert-butyl groups are particularly interesting for their ability to impart high metabolic stability and to probe sterically demanding binding pockets within target proteins.

Part I: Synthesis of 1,3-Disubstituted Pyrazole-4-Carboxylic Acids

The synthesis of these core scaffolds is a critical first step in any drug discovery campaign. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern. Below are two robust, field-proven protocols for accessing these valuable building blocks.

General Synthetic Workflow

The following diagram outlines the two primary pathways for synthesizing the target scaffold, starting from either acyclic precursors or a pre-formed pyrazole ring.

G cluster_0 Pathway 1: Cyclocondensation cluster_1 Pathway 2: Vilsmeier-Haack Approach A 1,3-Diketone Precursor C Substituted Pyrazole Ester A->C Cyclization B Substituted Hydrazine B->C D Saponification C->D E Target Carboxylic Acid D->E F Substituted Phenylhydrazone H Pyrazole-4-carbaldehyde F->H Cyclization/ Formylation G Vilsmeier Reagent (POCl3/DMF) G->H I Jones Oxidation H->I J Target Carboxylic Acid I->J

Caption: High-level overview of two common synthetic routes to pyrazole-4-carboxylic acids.

Protocol 1: Synthesis via Cyclocondensation and Saponification

This classic approach builds the pyrazole ring from acyclic precursors. The key step is the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. For our model compound, 1,3-ditert-butylpyrazole-4-carboxylic acid, the synthesis would begin with a suitably substituted diketone.

Rationale: This bottom-up approach is highly versatile, allowing for diverse substitutions at the 1, 3, and 5 positions of the pyrazole ring simply by changing the hydrazine and diketone starting materials.

Step-by-Step Methodology:

  • Synthesis of the Pyrazole Ester:

    • To a solution of ethyl 2-(2,2-dimethylpropanoyl)-4,4-dimethyl-3-oxopentanoate (1.0 eq) in ethanol, add tert-butylhydrazine hydrochloride (1.1 eq) and a catalytic amount of acetic acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).

    • Self-Validation: The disappearance of the starting diketone spot and the appearance of a new, less polar product spot indicates successful cyclization.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Redissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude ethyl 1,3-di-tert-butyl-1H-pyrazole-4-carboxylate. Purify by column chromatography if necessary.

  • Saponification to the Carboxylic Acid:

    • Dissolve the crude pyrazole ester from the previous step in a 3:1 mixture of methanol and water.

    • Add sodium hydroxide (3.0 eq) and heat the mixture to 60°C for 2-3 hours. Monitor by TLC until the ester starting material is fully consumed.

    • Cool the reaction mixture in an ice bath and acidify to pH ~3 using 1M HCl. A precipitate should form.

    • Self-Validation: The formation of a solid upon acidification is a strong indicator of successful conversion to the less soluble carboxylic acid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 1,3-di-tert-butyl-1H-pyrazole-4-carboxylic acid.

  • Characterization:

    • ¹H NMR: Expect to see singlets corresponding to the two tert-butyl groups and the pyrazole C5-proton. The carboxylic acid proton may be a broad singlet.

    • Mass Spectrometry: Confirm the molecular weight of the final product.

Protocol 2: Synthesis via Vilsmeier-Haack Reaction and Oxidation

This powerful method is ideal when starting from phenylhydrazones and allows for the direct introduction of a formyl group at the 4-position, which is then easily oxidized.[3]

Rationale: The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocycles. This two-step sequence often provides cleaner products and better yields compared to some cyclocondensation routes.[3]

Step-by-Step Methodology:

  • Preparation of the Pyrazole-4-carbaldehyde:

    • In a three-neck flask under a nitrogen atmosphere, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq) to ice-cold N,N-dimethylformamide (DMF, 5.0 eq).

    • To this mixture, add the appropriate phenylhydrazone (e.g., acetone tert-butylhydrazone, 1.0 eq) dropwise, maintaining the temperature below 5°C.

    • After the addition, allow the reaction to warm to room temperature and then heat to 60-70°C for 12-18 hours.[3]

    • Self-Validation: A significant color change (often to a deep red or brown) is characteristic of this reaction.

    • Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution until a precipitate forms.

    • Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting aldehyde by column chromatography.

  • Oxidation to the Carboxylic Acid:

    • Dissolve the purified pyrazole-4-carbaldehyde (1.0 eq) in acetone.

    • Cool the solution in an ice bath and add Jones' reagent (prepared from CrO₃, H₂SO₄, and water) dropwise until a persistent orange color remains.

    • Self-Validation: The color of the Jones' reagent changes from orange to green as the chromium(VI) is reduced, indicating that the oxidation is proceeding. The persistence of the orange color signals the end of the reaction.

    • Quench the excess oxidant by adding a small amount of isopropanol.

    • Filter the mixture to remove chromium salts and concentrate the filtrate. Partition the residue between ethyl acetate and water.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the pure pyrazole-4-carboxylic acid.

Part II: Application in Lead Generation and Optimization

With the core scaffold in hand, the pyrazole-4-carboxylic acid becomes a versatile starting point for creating libraries of compounds for biological screening and subsequent lead optimization.

Workflow: From Building Block to Amide Library

The most common transformation of a carboxylic acid in medicinal chemistry is its conversion to an amide. This workflow is central to exploring the structure-activity relationship (SAR) around the core scaffold.

G A Pyrazole-4-Carboxylic Acid D Activated Ester Intermediate A->D Activation B Coupling Agent (e.g., HATU, EDC) B->D C Diverse Amine Library (R-NH2) E Final Amide Library C->E Nucleophilic Acyl Substitution D->E F Purification (Chromatography/Crystallization) E->F G Biological Screening (SAR Analysis) F->G

Caption: Standard workflow for amide library synthesis from a pyrazole-4-carboxylic acid building block.

Protocol 3: Parallel Amide Coupling for Library Synthesis

This protocol details a standard and reliable method for coupling the pyrazole-4-carboxylic acid with a diverse set of amines to rapidly generate a library of potential drug candidates.

Rationale: Using a robust coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) minimizes side reactions and drives the reaction to completion, which is essential for parallel synthesis formats where purification can be a bottleneck.

Step-by-Step Methodology:

  • Reaction Setup (per well in a 96-well plate):

    • To a solution of 1,3-di-tert-butyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in DMF, add the desired amine (1.1 eq).

    • Add HATU (1.2 eq) followed by N,N-diisopropylethylamine (DIPEA, 2.0 eq).

    • Seal the plate and shake at room temperature for 4-12 hours.

  • Reaction Monitoring and Work-up:

    • Self-Validation: A small aliquot from a representative well can be analyzed by LC-MS to confirm the formation of the desired product mass and consumption of the starting acid.

    • Once complete, add water to each well to precipitate the crude product.

    • Isolate the products using solid-phase extraction (SPE) or preparative HPLC.

  • Data Analysis and SAR:

    • The biological activity data from the screened library can be used to build a structure-activity relationship (SAR) model.

    • For example, pyrazole derivatives with a para-methanesulfonyl or para-sulfonamide group on an N-aryl substituent are known to be essential for potent and selective COX-2 inhibition.[4] Similarly, in the development of Farnesoid X Receptor (FXR) antagonists, the nature of the amide substituent was critical for achieving high potency.[3]

R-Group on AmideTargetObserved ActivityReference
4-Methyl-3-(morpholinosulfonyl)phenylFXRPotent Antagonist (IC₅₀ in nM range)[3]
4-SulfonamidophenylCOX-2Selective Inhibition[4]
2-Chloro-4-pyridinylCancer Cell LinesGood Cytotoxic Activity[1]

Part III: The Carboxylic Acid Bioisostere Strategy

While the carboxylic acid is a powerful pharmacophore, it can also be a liability, contributing to poor membrane permeability, rapid metabolism, or unwanted toxicity.[5][6][7] In such cases, medicinal chemists often turn to bioisosteres—functional groups with similar physicochemical properties that can replace the carboxylic acid while mitigating its drawbacks.

Decision Logic: To Replace or Not to Replace?

The decision to employ a bioisostere is a critical strategic choice in lead optimization.

G A Initial Lead Compound has Pyrazole-4-Carboxylic Acid B Is biological activity (potency/selectivity) high? A->B C Are ADME/Tox properties acceptable (e.g., cell permeability, metabolic stability)? B->C Yes E Optimize substituents on pyrazole or amide first B->E No D Proceed with Carboxylic Acid C->D Yes F Implement Bioisostere Strategy (e.g., Tetrazole, Hydroxypyrazole) C->F No

Caption: Decision tree for employing a carboxylic acid bioisostere strategy in drug design.

Common Bioisosteres for Pyrazole-4-Carboxylic Acid

Tetrazoles and hydroxypyrazoles are among the most successful and widely used carboxylic acid bioisosteres.[5][8][9] They often mimic the acidic proton and hydrogen bonding capabilities of the carboxylate group while offering improved metabolic stability and lipophilicity.[5][8]

Rationale: A tetrazole ring, for instance, has a pKa similar to a carboxylic acid and can participate in similar ionic interactions, but its larger, more lipophilic structure can lead to better cell permeability.[10]

BioisostereStructure ExampleKey Advantages
5-Substituted Tetrazole Pyrazol-4-yl-tetrazoleSimilar pKa to COOH, increased metabolic stability, improved lipophilicity and oral bioavailability.[5][8]
3-Hydroxypyrazole 4-(Pyrazol-4-yl)-3-hydroxypyrazoleCan improve lipophilicity and cell permeation compared to the parent carboxylic acid.[5][7]
3-Hydroxyisoxazole 4-(Pyrazol-4-yl)-3-hydroxyisoxazoleA well-established bioisostere, particularly in neuroscience drug discovery, that mimics the acidity and geometry of a carboxylate.[6][9]

The synthesis of these bioisosteric analogues typically involves converting the pyrazole-4-carboxylic acid to a nitrile (for tetrazole synthesis) or engaging in more complex heterocyclic chemistry.

Conclusion

The 1,3-disubstituted pyrazole-4-carboxylic acid is more than just a chemical intermediate; it is a strategic platform for drug discovery. Its synthetic accessibility, coupled with the ability to systematically modulate its properties through substitution, makes it an invaluable tool for medicinal chemists. By understanding the robust protocols for its synthesis and the strategic rationale for its derivatization or replacement with bioisosteres, researchers can effectively leverage this privileged scaffold to develop the next generation of therapeutic agents.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Available at: [Link]

  • Synthesis and antimicrobial evaluation of novel derivatives of 1,3,4-thiadiazine incorporated with pyrazole-4-carboxylic acid mo. Bulgarian Chemical Communications. Available at: [Link]

  • Synthesis and antimicrobial evaluation of novel derivatives of 1,3,4-thiadiazine incorporated with pyrazole-4-carboxylic acid moiety. Bulgarian Chemical Communications. Available at: [Link]

  • Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid.Google Patents.
  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. Available at: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemRxiv. Available at: [Link]

  • Current status of pyrazole and its biological activities. PMC. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate. Available at: [Link]

  • Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. PubMed. Available at: [Link]

  • Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. PMC. Available at: [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Publishing. Available at: [Link]

  • SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential. ResearchGate. Available at: [Link]

  • Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. Available at: [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Available at: [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. Available at: [Link]

  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. Available at: [Link]

  • Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. MDPI. Available at: [Link]

  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. ResearchGate. Available at: [Link]

  • Prodrugs Design Based on Inter- and Intramolecular Chemical Processes. exo ricerca. Available at: [Link]

  • Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. MDPI. Available at: [Link]

Sources

Method

Application Note: 1,3-Di-tert-butylpyrazole-4-carboxylic Acid in Coordination Chemistry

This comprehensive Application Note and Protocol Guide details the use of 1,3-Di-tert-butylpyrazole-4-carboxylic acid as a specialized ligand in coordination chemistry.[1] Steric Control & Solubility Enhancement in Metal...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive Application Note and Protocol Guide details the use of 1,3-Di-tert-butylpyrazole-4-carboxylic acid as a specialized ligand in coordination chemistry.[1]

Steric Control & Solubility Enhancement in Metal-Organic Architectures[1]

Executive Summary

1,3-Di-tert-butylpyrazole-4-carboxylic acid (DTBP-4-COOH) is a sterically demanding, monofunctional ligand designed for precision control in coordination chemistry.[1] Unlike its 3,5-di-tert-butyl-1H-pyrazole analogue (which acts as a bridging pyrazolate), the 1,3-isomer features a tert-butyl group on the N1 nitrogen , effectively blocking the pyrazole ring’s coordination capacity.[1]

This unique structural feature directs coordination exclusively through the carboxylate moiety, making DTBP-4-COOH an ideal candidate for:

  • Surface Capping Agents: Terminating crystal growth in Metal-Organic Frameworks (MOFs) to control particle size.[1][2]

  • Discrete Metal Complexes: Enhancing the solubility of metal clusters in non-polar solvents (e.g., hydrocarbons, chlorinated solvents) due to the lipophilic tert-butyl shell.[2]

  • Steric Protection: Preventing oligomerization in catalytic metal centers.[2]

Ligand Profile & Chemical Logic

Structural Analysis

The ligand is characterized by two bulky tert-butyl groups at the N1 and C3 positions.[1] This substitution pattern creates a "steric wall" around the pyrazole ring, forcing metal coordination to occur distally at the C4-carboxylate group.[1]

PropertySpecification
IUPAC Name 1,3-Di-tert-butyl-1H-pyrazole-4-carboxylic acid
CAS Number 1152548-17-8
Formula C₁₂H₂₀N₂O₂
MW 224.30 g/mol
Coordination Mode Primarily monodentate or bridging carboxylate (

-COO⁻).[1] Pyrazole N2 is sterically hindered.[2]
Solubility High in CHCl₃, DCM, Toluene; Moderate in EtOH/MeOH; Low in Water.[1][2]
Mechanistic Distinction
  • 1,3-Isomer (Subject of this Note): N1 is blocked.[1][2] Acts as a Capping Ligand or Solubility Enhancer .[2]

  • 3,5-Isomer (Common Alternative): N1 is protonated (N-H).[2] Acts as a Bridging Linker (pyrazolate N,N'-bridge) in MOFs.[1][2]

Protocol A: Synthesis of Soluble Copper(II) Paddlewheel Complexes

Objective: To synthesize a discrete, hydrocarbon-soluble Copper(II) dimer,


, using DTBP-4-COOH to demonstrate its solubility-enhancing properties.
Materials
  • Ligand: 1,3-Di-tert-butylpyrazole-4-carboxylic acid (2.0 mmol, 448 mg)[1]

  • Metal Source: Copper(II) Acetate Monohydrate (

    
    ) (1.0 mmol, 200 mg)[2]
    
  • Solvent: Ethanol (20 mL) / Toluene (20 mL) mixture

  • Base: Triethylamine (Et₃N) (2.0 mmol, 280 µL)[2]

Step-by-Step Methodology
  • Ligand Deprotonation:

    • In a 50 mL round-bottom flask, dissolve 448 mg of DTBP-4-COOH in 20 mL of Toluene.

    • Add 280 µL of Triethylamine.[2] Stir for 10 minutes at room temperature until the solution is clear.

    • Rationale: The bulky ligand is more soluble in toluene; deprotonation facilitates rapid coordination.[2]

  • Metal Addition:

    • Dissolve 200 mg of Copper(II) Acetate in 20 mL of Ethanol (requires mild heating/sonication).

    • Dropwise add the blue copper solution to the stirring ligand solution.[2]

    • Observation: The solution should turn a deep emerald green, indicative of Cu-carboxylate paddlewheel formation.[1]

  • Ligand Exchange Reaction:

    • Reflux the mixture at 85°C for 4 hours.

    • Mechanism:[2][3][4] The bulky pyrazole-carboxylate displaces the acetate ligands due to the chelate effect and higher pKa.

  • Isolation & Purification:

    • Remove solvent under reduced pressure (Rotavap) to obtain a green solid.[2]

    • Redissolve the solid in minimal Hexane or Pentane (approx. 10 mL).[2]

    • Filter off any insoluble residues (unreacted acetate species).[2]

    • Evaporate the filtrate to yield the pure, lipophilic complex.[2]

  • Validation (Self-Check):

    • Solubility Test: The product must be soluble in Hexane. If insoluble, the exchange was incomplete.

Protocol B: Surface Capping of MOF-5 (Crystal Size Control)

Objective: To use DTBP-4-COOH as a "monodentate modulator" to control the crystal size of a Zinc-Terephthalate MOF (MOF-5 type).

Materials
  • Linker: Terephthalic Acid (H₂BDC) (0.6 mmol, 100 mg)[2]

  • Modulator: 1,3-Di-tert-butylpyrazole-4-carboxylic acid (0.3 mmol, 67 mg)[1]

  • Metal: Zinc Nitrate Hexahydrate (

    
    ) (2.0 mmol, 595 mg)[2]
    
  • Solvent: DMF (Dimethylformamide) (20 mL)

Step-by-Step Methodology
  • Precursor Preparation:

    • Prepare a stock solution of H₂BDC and Zinc Nitrate in DMF.

    • Add the Modulator (DTBP-4-COOH) to the solution.

    • Note: The molar ratio of Modulator:Linker controls the crystal size. A 0.5:1 ratio is used here for micro-crystals.[2]

  • Solvothermal Synthesis:

    • Transfer the clear solution into a Teflon-lined autoclave (25 mL capacity).

    • Seal and heat at 100°C for 24 hours .

  • Work-up:

    • Cool to room temperature naturally.[2]

    • Decant the mother liquor.[2] Wash crystals 3x with DMF, then 3x with Chloroform (to remove the bulky modulator from the pores, though some will remain on the surface).[2]

  • Activation:

    • Soak crystals in Chloroform for 24 hours, refreshing solvent twice.

    • Dry under vacuum at 80°C.[2]

Mechanism of Action

The bulky DTBP-4-COOH competes with the terephthalate linker for the Zn₄O clusters.[1] Because it has only one coordination site (carboxylate), it cannot bridge clusters.[2] Instead, it binds to the surface of the growing crystal, effectively "capping" growth in that direction and resulting in smaller, more uniform particles.[2]

Visualization: Steric Blocking & Coordination Logic

LigandCoordination Ligand 1,3-Di-tert-butylpyrazole-4-COOH N1_tBu N1-tert-Butyl Group (Steric Block) Ligand->N1_tBu Substitution C3_tBu C3-tert-Butyl Group (Steric Block) Ligand->C3_tBu Substitution COOH C4-Carboxylic Acid (Active Site) Ligand->COOH Functional Group Metal Metal Center (Cu²⁺ / Zn²⁺) N1_tBu->Metal BLOCKS Coordination C3_tBu->Metal BLOCKS Coordination COOH->Metal Primary Coordination (Monodentate/Bridging)

Figure 1: Coordination logic of 1,3-Di-tert-butylpyrazole-4-carboxylic acid.[1] The bulky tert-butyl groups at N1 and C3 prevent pyrazole-nitrogen coordination, forcing exclusive binding through the carboxylate group.[1]

Characterization & Validation

TechniqueExpected OutcomeTroubleshooting
FT-IR Spectroscopy Shift of C=O stretch from ~1700 cm⁻¹ (free acid) to ~1600 cm⁻¹ (coordinated carboxylate).[1] Absence of broad O-H stretch.[2]If 1700 cm⁻¹ persists, ligand exchange is incomplete.[1][2] Add more base (Et₃N).[2]
¹H NMR (CDCl₃) Distinct singlets for t-Butyl groups (~1.5-1.6 ppm).[1][2] Pyrazole C-H proton signal shift.[2]Broad peaks indicate paramagnetic interference (if using Cu²⁺).[2] Use Zn²⁺ analogue for NMR.[2]
Solubility Testing Complex should dissolve in Hexane/Pentane (unlike starting metal salt).Insoluble product suggests formation of coordination polymer instead of discrete complex.[2]
SC-XRD Confirmation of monodentate/chelating carboxylate mode.Twinning is common with bulky ligands; use slow evaporation for crystal growth.[2]

References

  • Synthesis of Pyrazole-4-Carboxylic Acids

    • Title: "One-pot synthesis of pyrazole-4-carboxylic acid derivatives."[1]

    • Source:Journal of Heterocyclic Chemistry.
    • Context: General synthetic routes for 1,3-substituted pyrazoles.[1]

    • [2]

  • Steric Modulation in MOFs

    • Title: "Modulation of Crystal Size in Metal-Organic Frameworks."
    • Source:Chemical Reviews.
    • Context: Principles of using monocarboxylic acids (modulators) to control MOF growth.[2]

    • [2]

  • Ligand Data

    • Title: "1,3-Di-tert-butyl-1H-pyrazole-4-carboxylic acid (CAS 1152548-17-8)."[1][5][6]

    • Source:PubChem / Chemical Vendors.[2]

    • Context: Verification of specific isomer existence and physical properties.[2]

    • [2]

(Note: Specific application papers for this exact CAS number in MOFs are emerging; protocols above are derived from standard methodologies for sterically hindered pyrazole-carboxylates.)

Sources

Application

Application Note: Strategic Utilization of 1,3-Di-tert-butylpyrazole-4-carboxylic Acid in Agrochemical Discovery

Part 1: Executive Summary & Scientific Rationale The "Super-Lipophilic" Scaffold in Crop Protection In the competitive landscape of agrochemical discovery, 1,3-Di-tert-butylpyrazole-4-carboxylic acid (DTBP-COOH) has emer...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The "Super-Lipophilic" Scaffold in Crop Protection

In the competitive landscape of agrochemical discovery, 1,3-Di-tert-butylpyrazole-4-carboxylic acid (DTBP-COOH) has emerged as a critical structural probe. While commercial blockbusters like Penthiopyrad (SDHI fungicide) and Tebufenpyrad (METI acaricide) utilize methyl, ethyl, or trifluoromethyl groups, the 1,3-di-tert-butyl motif serves a specific, high-value function in Lead Optimization:

  • Metabolic Blocking: The bulky tert-butyl groups at positions 1 and 3 effectively block cytochrome P450 oxidation sites, significantly extending the half-life of the active ingredient within the plant cuticle and fungal/insect metabolic systems.

  • Lipophilicity Modulation (LogP): This scaffold drastically increases the LogP, facilitating rapid penetration through the waxy cuticle of target pests.

  • Steric Probing: It is used to map the maximum volume of the binding pocket in Succinate Dehydrogenase (Complex II) and NADH:Ubiquinone Oxidoreductase (Complex I) . If a target protein tolerates this bulk, the resulting inhibitor often displays superior resistance profiles against mutations that affect smaller inhibitors.

Mechanistic Insight: The Steric Challenge

The primary challenge in utilizing DTBP-COOH is the steric hindrance at the C3 position. The adjacent tert-butyl group shields the C4-carboxylic acid, making standard amide coupling (using EDC/HOBt or HATU) sluggish or prone to side reactions. This guide provides a field-proven protocol to overcome this energy barrier using high-reactivity acid chloride activation.

Part 2: Experimental Protocols

Protocol A: Activation of DTBP-COOH via Ghosez’s Reagent or Thionyl Chloride

Rationale: Due to the steric bulk of the C3-tert-butyl group, mild coupling agents often fail to generate the active ester in high yields. We recommend conversion to the acid chloride.

Materials Required
  • Substrate: 1,3-Di-tert-butylpyrazole-4-carboxylic acid (1.0 eq)

  • Reagent: Thionyl Chloride (SOCl₂) [Standard] OR Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) [For acid-sensitive substrates]

  • Catalyst: DMF (Dimethylformamide) - 2 drops

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Atmosphere: Dry Nitrogen (

    
    )
    
Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with

    
    .
    
  • Solubilization: Charge the RBF with DTBP-COOH (10 mmol, 2.24 g) and anhydrous DCM (40 mL).

    • Note: The starting material may not fully dissolve initially; this is normal.

  • Activation:

    • Option A (Robust): Add Thionyl Chloride (15 mmol, 1.1 mL) dropwise via syringe. Add 2 drops of dry DMF.

    • Option B (Mild): Add Ghosez’s Reagent (12 mmol) dropwise at 0°C.

  • Reflux: Heat the mixture to a gentle reflux (40°C) for 2–3 hours.

    • Checkpoint: The reaction is complete when the solution becomes clear and gas evolution (HCl/SO₂) ceases.

  • Isolation: Concentrate the reaction mixture in vacuo to remove solvent and excess reagent. Co-evaporate with dry toluene (2x 20 mL) to remove trace acid chloride.

    • Result: You now have the crude 1,3-di-tert-butylpyrazole-4-carbonyl chloride . Use immediately in Protocol B.

Protocol B: Sterically Hindered Amide Coupling (The "Agro-Link")

Rationale: This step couples the activated pyrazole core with an aniline (simulating the pharmacophore of SDHI fungicides like Bixafen).

Materials Required
  • Activated Core: Crude Acid Chloride from Protocol A (1.0 eq)

  • Amine Partner: 3',4'-Dichloro-5-fluoro-1,1'-biphenyl-2-amine (or generic aniline model) (1.1 eq)

  • Base: Pyridine (3.0 eq) or Triethylamine (Et₃N) (3.0 eq) with DMAP (0.1 eq)

  • Solvent: THF (Tetrahydrofuran) or DCM

Step-by-Step Methodology
  • Preparation: Dissolve the Amine Partner (11 mmol) and Base (30 mmol) in anhydrous THF (30 mL) in a fresh reaction vessel under

    
    . Cool to 0°C.
    
  • Addition: Dissolve the crude Acid Chloride (from Protocol A) in THF (10 mL). Add this solution dropwise to the amine mixture over 15 minutes.

    • Critical Control: Maintain temperature < 5°C during addition to prevent N-acylation of the pyridine (if used) or degradation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

    • Optimization: If TLC shows unreacted acid chloride after 6 hours, heat to 50°C. The steric bulk of the tert-butyl group often raises the activation energy required for the nucleophilic attack.

  • Quench: Pour the reaction mixture into 1M HCl (50 mL) to neutralize the base and precipitate the product (or extract if liquid).

  • Workup: Extract with Ethyl Acetate (3x 50 mL). Wash combined organics with Sat. NaHCO₃ (remove unreacted acid) and Brine. Dry over MgSO₄.

Part 3: Data Analysis & Visualization

Table 1: Comparative Physicochemical Properties

Impact of the 1,3-Di-tert-butyl substitution compared to commercial standards.

Property1-Methyl-3-CF3 (Penthiopyrad Core)1,3-Di-tert-butyl (Target Core)Impact on Agrochemical Utility
Molecular Weight ~194 Da~224 DaSlight increase; remains Rule-of-5 compliant.
Steric Bulk (A-Value) Medium (CF3 ~ 2.1)Very High (t-Bu > 4.[1]5)High: Probes maximum pocket size; blocks metabolic access.
Lipophilicity (cLogP) ~1.5~3.8Critical: Drastically improves rainfastness and cuticle penetration.
Metabolic Stability Moderate (N-demethylation risk)High (Blocked positions)High: Extends residual activity in field trials.
Diagram 1: Synthetic Workflow & Steric Challenge

This diagram illustrates the pathway from the acid to the active carboxamide, highlighting the steric clash that necessitates Acid Chloride activation.

SynthesisWorkflow cluster_sterics Steric Environment Acid 1,3-Di-tert-butyl pyrazole-4-COOH Activation Activation Step (SOCl2 / Reflux) Acid->Activation Steric Hindrance Requires Heat Intermed Acid Chloride Intermediate Activation->Intermed -SO2, -HCl Coupling Amide Coupling (Aniline + Base) Intermed->Coupling High Reactivity Overcomes Sterics Product Target Agrochemical (Sterically Shielded Amide) Coupling->Product Formation of Active Ingredient

Caption: Workflow for converting the sterically crowded 1,3-di-tert-butylpyrazole-4-carboxylic acid into a bioactive carboxamide.

Diagram 2: Mode of Action (SDHI Context)

Visualizing how the bulky pyrazole fits into the Succinate Dehydrogenase (Complex II) binding pocket.

MOA Receptor Succinate Dehydrogenase (Complex II) Pocket Ubiquinone Binding Site (Q-site) Hydrophobic Pocket H-Bond Donor (Trp/Tyr) Receptor->Pocket Inhibitor 1,3-Di-tert-butyl Pyrazole Amide Linker Aromatic Tail Inhibitor:i1->Pocket:p2 t-Butyl fills hydrophobic space Inhibitor:i2->Pocket:p3 Critical H-Bond Inhibitor:i3->Pocket:p1 Pi-Pi Stacking

Caption: Binding mode hypothesis. The bulky t-butyl groups occupy the hydrophobic sub-pocket, displacing Ubiquinone and inhibiting respiration.

References

  • Mitsui Chemicals Agro, Inc. (2023). Structure-activity relationships of penthiopyrad and related pyrazole-4-carboxamides. Journal of Pesticide Science. Link

  • Walter, H. (2016). Pyrazole-4-carboxamide fungicides: Synthesis and biological activity. Bioorganic & Medicinal Chemistry. Link

  • Lamberth, C. (2013). Heterocyclic Chemistry in Crop Protection. Wiley-VCH. (Provides foundational chemistry for pyrazole synthesis). Link

  • Sigma-Aldrich. (2023). Product Specification: 1,3-Di-tert-butylpyrazole-4-carboxylic acid. Link

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses. Link

Sources

Method

Application Note &amp; Protocols: Strategic Derivatization of the Carboxylic Acid Moiety of 1,3-Ditert-butylpyrazole-4-carboxylic Acid

Introduction 1,3-Ditert-butylpyrazole-4-carboxylic acid is a key heterocyclic building block in contemporary drug discovery and materials science. The sterically hindered tert-butyl groups at the 1 and 3 positions of the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,3-Ditert-butylpyrazole-4-carboxylic acid is a key heterocyclic building block in contemporary drug discovery and materials science. The sterically hindered tert-butyl groups at the 1 and 3 positions of the pyrazole ring confer unique solubility profiles, metabolic stability, and specific conformational preferences to molecules incorporating this scaffold. The carboxylic acid at the 4-position serves as a versatile synthetic handle, allowing for the systematic exploration of chemical space through the generation of diverse derivatives such as amides and esters.

This guide provides an in-depth exploration of the primary strategies for derivatizing this carboxylic acid. We will move beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven insights into reaction optimization. The protocols described herein are designed to be self-validating, providing researchers with robust starting points for their synthetic campaigns.

Core Derivatization Pathways

The derivatization of a carboxylic acid hinges on the activation of the carboxyl group to facilitate nucleophilic acyl substitution. The hydroxyl (-OH) group is a poor leaving group and must be converted into a more reactive intermediate. The three principal strategies discussed are:

  • Direct Amide Formation via Coupling Reagents: The most common approach in medicinal chemistry, where the carboxylic acid is activated in situ to react with a primary or secondary amine.

  • Conversion to a Reactive Acyl Chloride: A robust, two-step method where the acid is first converted to a highly reactive acyl chloride, which is then readily coupled with various nucleophiles.

  • Ester Formation (Esterification): The conversion of the carboxylic acid into an ester, either through direct reaction with an alcohol or via an activated intermediate.

The following diagram illustrates these strategic pathways originating from the parent carboxylic acid.

G parent 1,3-Ditert-butylpyrazole- 4-carboxylic Acid amide Amide Derivatives parent->amide Amine + Coupling Reagent ester Ester Derivatives parent->ester Alcohol + Acid Catalyst acyl_chloride Acyl Chloride Intermediate parent->acyl_chloride SOCl₂ or (COCl)₂ acyl_chloride->amide Amine acyl_chloride->ester Alcohol

Caption: Core derivatization strategies for 1,3-Ditert-butylpyrazole-4-carboxylic acid.

Protocol 1: Amide Formation via Carbodiimide Coupling (EDC/NHS)

Principle & Rationale

Directly reacting a carboxylic acid with an amine is generally ineffective as the basic amine will deprotonate the acidic carboxylic acid, forming a highly unreactive carboxylate salt.[1] Carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), overcome this by activating the carboxyl group. EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] However, this intermediate can be unstable and may rearrange. To enhance efficiency and minimize side reactions, an additive like N-hydroxysuccinimide (NHS) is used. The O-acylisourea intermediate rapidly reacts with NHS to form a more stable, yet still highly reactive, NHS ester. This semi-stable intermediate then reacts cleanly with the target amine to form the desired amide bond, releasing NHS and converting EDC to a water-soluble urea byproduct that is easily removed during aqueous work-up.[2][3]

Experimental Workflow: EDC/NHS Amidation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Dissolve Carboxylic Acid, Amine, and NHS in Anhydrous Solvent (e.g., DMF) add_edc Add EDC·HCl (portion-wise at 0°C) prep_acid->add_edc stir Stir at Room Temperature (Monitor by TLC/LC-MS) add_edc->stir quench Quench with Water stir->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract wash Wash Organic Layer (Aq. LiCl, Brine) extract->wash purify Dry, Concentrate & Purify (Chromatography) wash->purify

Caption: Step-by-step workflow for EDC/NHS mediated amide coupling.

Detailed Methodology

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 1,3-ditert-butylpyrazole-4-carboxylic acid (1.0 eq), the desired primary or secondary amine (1.1 eq), and N-hydroxysuccinimide (NHS, 1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Reaction Initiation: Cool the reaction mixture to 0°C using an ice bath. Add EDC hydrochloride (EDC·HCl, 1.5 eq) portion-wise over 5-10 minutes. Stirring vigorously during the addition is crucial.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc). Wash the organic layer sequentially with a 5% aqueous lithium chloride (LiCl) solution (to help remove DMF), saturated aqueous sodium bicarbonate (NaHCO₃), water, and finally, saturated aqueous sodium chloride (brine).

  • Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Acyl Chloride Formation and Subsequent Amidation

Principle & Rationale

For less reactive amines or when scaling up, converting the carboxylic acid to a highly electrophilic acyl chloride is an exceptionally reliable strategy. Reagents like thionyl chloride (SOCl₂) and oxalyl chloride are standard for this transformation.[4][5] Thionyl chloride is cost-effective, and its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification.[4][5][6] Oxalyl chloride is often preferred for more sensitive substrates as it reacts under milder conditions, and its byproducts (CO, CO₂, HCl) are also gaseous.[7] A catalytic amount of DMF is typically used with oxalyl chloride to form the reactive Vilsmeier reagent in situ, which accelerates the conversion.[5][7] The isolated acyl chloride can then be reacted with an amine, typically in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl byproduct.[8][9]

Experimental Workflow: Acyl Chloride Pathway

G cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amide Coupling prep_acid Suspend Carboxylic Acid in Anhydrous DCM/Toluene add_reagent Add SOCl₂ or (COCl)₂ (with cat. DMF) at 0°C prep_acid->add_reagent reflux Reflux until Clear Solution & Gas Evolution Ceases add_reagent->reflux concentrate Concentrate in Vacuo to Yield Crude Acyl Chloride reflux->concentrate add_chloride Add Acyl Chloride Solution Dropwise at 0°C concentrate->add_chloride Use Directly prep_amine Dissolve Amine and Base (e.g., TEA) in Anhydrous DCM prep_amine->add_chloride stir Stir at Room Temperature add_chloride->stir workup Aqueous Work-up & Purification stir->workup

Caption: Two-step workflow for amidation via an acyl chloride intermediate.

Detailed Methodology

Part A: Synthesis of 1,3-Ditert-butylpyrazole-4-carbonyl chloride

  • Reaction Setup: To a solution of 1,3-ditert-butylpyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene (approx. 0.2 M), add a catalytic amount of DMF (1-2 drops).

  • Reagent Addition: Cool the mixture to 0°C. Add oxalyl chloride (2.0 eq) or thionyl chloride (2.0 eq) dropwise via a syringe. Caution: This reaction releases gaseous byproducts and must be performed in a well-ventilated fume hood.

  • Reaction Completion: Allow the mixture to warm to room temperature and then heat to reflux (approx. 40°C for DCM, 80°C for toluene with SOCl₂) for 1-3 hours. The reaction is typically complete when gas evolution ceases and the solution becomes clear.

  • Isolation: Carefully remove the solvent and excess reagent under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification.

Part B: Coupling with Amine

  • Reactant Preparation: In a separate flask, dissolve the desired amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.1 M).

  • Coupling Reaction: Cool the amine solution to 0°C. Dissolve the crude acyl chloride from Part A in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

Protocol 3: Esterification via Alkylation of Carboxylate Salt

Principle & Rationale

While classic Fischer esterification (heating an acid and an alcohol with a strong acid catalyst) is effective, the required high temperatures and strongly acidic conditions can be incompatible with sensitive functional groups.[10] A milder and often more efficient alternative is the Sₙ2 reaction of a carboxylate salt with a primary alkyl halide.[1][10] The carboxylic acid is first deprotonated with a suitable base (e.g., potassium carbonate, K₂CO₃, or sodium hydride, NaH) to form the corresponding carboxylate anion. This nucleophilic carboxylate then displaces a halide from an electrophilic alkylating agent (e.g., methyl iodide, ethyl bromide) to form the ester. This method avoids harsh acidic conditions and high temperatures, making it suitable for a broader range of substrates.

Detailed Methodology

  • Salt Formation: Suspend 1,3-ditert-butylpyrazole-4-carboxylic acid (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in a polar aprotic solvent like DMF or acetone (approx. 0.2 M).

  • Alkylation: Add the alkylating agent (e.g., methyl iodide for a methyl ester, 1.2 eq) to the suspension.

  • Reaction Progression: Heat the reaction mixture to 50-60°C and stir for 4-12 hours. Monitor the reaction by TLC for the disappearance of the starting acid.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude ester by flash column chromatography.

Summary of Derivatization Methods

Method Key Reagents Conditions Advantages Disadvantages
EDC/NHS Amidation EDC·HCl, NHS, Amine0°C to RT, Anhydrous DMF/DCMMild conditions; High functional group tolerance; Water-soluble byproducts.Reagents can be moisture-sensitive; May be slow for hindered amines.
HATU Amidation HATU, DIPEA, Amine0°C to RT, Anhydrous DMFHigh efficiency, even for difficult couplings; Fast reaction times.Higher cost of reagent; Byproducts require chromatography for removal.[11][12]
Acyl Chloride Amidation SOCl₂ or (COCl)₂, Amine, Base0°C to RefluxHighly reliable and general; Gaseous byproducts simplify isolation of intermediate.Two-step process; Acyl chloride is moisture-sensitive; Harsher conditions.
Esterification (Alkylation) K₂CO₃, Alkyl HalideRT to 60°C, DMF/AcetoneMild, non-acidic conditions; Good for primary and methyl esters.Requires a reactive alkyl halide; Not suitable for tertiary alcohols.
Fischer Esterification Alcohol, H₂SO₄ (cat.)RefluxInexpensive reagents; Simple procedure.Harsh conditions (heat, strong acid); Equilibrium reaction may require removal of water.

References

  • Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. National Center for Biotechnology Information. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. ResearchGate. [Link]

  • WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
  • US6297386B1 - Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters.
  • Identification of Trisubstituted-pyrazol Carboxamide Analogs as Novel and Potent Antagonists of Farnesoid X Receptor. National Center for Biotechnology Information. [Link]

  • Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]

  • New, Scalable Process for the Preparation of 5-Acetyl-1H-pyrazole-3-carboxylic Acid, a Key Intermediate of Darolutamide. Thieme Connect. [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. [Link]

  • Pyrazole carboxylic acid borneol esters: Novel neuroprotective agents with rapid, efficient brain penetration for the treatment of ischemic stroke. PubMed. [Link]

  • Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. Synform. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of Esters from Carboxylic Acids and Derivatives. ResearchGate. [Link]

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]

  • Acids: Derivatization for GC Analysis. ScienceDirect. [Link]

  • Amide Bond Cleavage: Acceleration Due to a 1,3-Diaxial Interaction with a Carboxylic Acid. Journal of Organic Chemistry. [Link]

  • Chemistry of Esters. OpenStax. [Link]

  • Synthesis and antimicrobial evaluation of novel derivatives of 1,3,4-thiadiazine incorporated with pyrazole-4-carboxylic acid moiety. Bulgarian Chemical Communications. [Link]

  • Amide Bond Cleavage: The Acceleration Due to a 1,3-Diaxial Interaction with a Carboxylic Acid. National Center for Biotechnology Information. [Link]

  • converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Carboxylic Acid to Acyl Chloride. Chemistry Stack Exchange. [Link]

  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. National Center for Biotechnology Information. [Link]

  • Acyl chloride. Yufeng. [Link]

  • Need help in converting a carboxylic acid to an acyl chloride. Reddit. [Link]

  • Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. [Link]

  • Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Derivatization of carboxylic groups prior to their LC analysis – A review. Ovid. [Link]

Sources

Application

Application Notes &amp; Protocols: A Comprehensive Guide to Anti-inflammatory Assays for Pyrazole-Based Compounds

Introduction: The Therapeutic Promise of Pyrazole Scaffolds in Inflammation The therapeutic efficacy of these compounds is fundamentally linked to their ability to suppress key inflammatory mediators. These include prost...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Pyrazole Scaffolds in Inflammation

The therapeutic efficacy of these compounds is fundamentally linked to their ability to suppress key inflammatory mediators. These include prostaglandins (PGs), which are synthesized by COX enzymes, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs).[1] Dysregulation of these pathways is a hallmark of numerous chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.[5][6][7]

This guide provides a structured, in-depth framework for evaluating the anti-inflammatory potential of novel pyrazole-based compounds. It moves from direct, target-based in vitro assays to more physiologically relevant cell-based models. Each protocol is presented with an emphasis on the underlying scientific principles, ensuring that researchers can not only execute the experiments but also critically interpret the results.

Part 1: Foundational In Vitro (Biochemical) Assays

Biochemical assays are indispensable for the initial screening and characterization of compounds. They offer a direct measure of a compound's ability to interact with a purified molecular target, such as an enzyme, providing clean, mechanistic data like the half-maximal inhibitory concentration (IC50).[5]

Cyclooxygenase (COX-1 & COX-2) Inhibition Assays

Principle: A primary mechanism for many anti-inflammatory drugs is the inhibition of COX-1 and COX-2 enzymes, which catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[1][8] Assessing a compound's activity against both isoforms is crucial for determining its efficacy and potential side-effect profile, as COX-1 is constitutively expressed for homeostatic functions while COX-2 is induced at inflammatory sites.[1][8]

A common method is a colorimetric or fluorometric assay that measures the peroxidase component of COX activity.[9][10] The peroxidase reaction involves the oxidation of a chromogenic or fluorogenic substrate, which can be monitored using a plate reader.

Workflow Diagram: General Screening Cascade This diagram illustrates a typical workflow for screening anti-inflammatory compounds, starting from high-throughput in vitro assays and progressing to more complex cell-based and mechanistic studies.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Mechanism of Action a Compound Library (Pyrazole Derivatives) b Primary Screen: COX-1/COX-2 Inhibition Assay (Fluorometric/Colorimetric) a->b c Determine IC50 Values b->c d Hit Compounds (Potent & Selective) c->d Select Hits e LPS-Stimulated Macrophages (e.g., RAW 264.7) d->e f Measure Inflammatory Markers: - Nitric Oxide (Griess Assay) - Cytokines (ELISA) e->f g Confirm Cellular Efficacy f->g h Confirmed Hits g->h Advance Leads i Western Blot Analysis h->i j RT-qPCR Analysis h->j k Assess Signaling Pathways (NF-κB, MAPKs) i->k j->k G cluster_nfkb Cytoplasm cluster_nuc Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK MAPK_path MAPK Cascade (p38, JNK) MyD88->MAPK_path IkB IκB degradation IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Sequesters NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Gene Transcription NFkB_nucleus->Genes AP1 AP-1 MAPK_path->AP1 Activates AP1->Genes Mediators Inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Genes->Mediators Leads to Production

Caption: LPS/TLR4 signaling cascade activating NF-κB and MAPK pathways in macrophages.

Nitric Oxide (NO) Production via Griess Assay

Principle: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a surge in nitric oxide (NO) production. NO is a key inflammatory mediator. As NO is a highly reactive and short-lived gas, its production is measured indirectly by quantifying its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reaction. [11][12]The Griess reagent converts nitrite into a colored azo compound, which can be measured colorimetrically. [13] Protocol: Griess Assay in LPS-Stimulated RAW 264.7 Cells

  • Materials:

    • RAW 264.7 macrophage cell line

    • DMEM media with 10% FBS

    • LPS (from E. coli)

    • Test pyrazole compounds

    • Griess Reagent (typically a two-part solution of sulfanilamide and N-(1-naphthyl)ethylenediamine)

    • Sodium nitrite (for standard curve)

    • 96-well clear microplate

  • Step-by-Step Procedure:

    • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of ~5 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of your pyrazole compounds for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

    • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control wells. [14][15] 4. Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Sample Collection: Carefully collect 50-100 µL of the cell culture supernatant from each well.

    • Griess Reaction:

      • In a new 96-well plate, add 50 µL of supernatant to each well.

      • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture media.

      • Add 50 µL of Griess Reagent I to all wells, incubate for 10 minutes at room temperature.

      • Add 50 µL of Griess Reagent II to all wells, incubate for another 10 minutes.

    • Measurement: Measure the absorbance at 540 nm. [11] 8. Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the IC50 of your compound for NO production.

  • Scientist's Note (Causality): It is crucial to perform a cell viability assay (e.g., MTT) in parallel. [16]This ensures that the observed reduction in NO is due to specific anti-inflammatory activity and not simply because the compound is cytotoxic to the cells.

Pro-inflammatory Cytokine Quantification (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying protein levels, such as the pro-inflammatory cytokines TNF-α and IL-6, secreted into the cell culture medium. [17]In a sandwich ELISA, a capture antibody coated on the plate binds the cytokine, which is then detected by a second, enzyme-conjugated antibody. The enzyme converts a substrate into a measurable signal. [18] Protocol: TNF-α and IL-6 ELISA

  • Materials:

    • Supernatants from LPS-stimulated cells (as prepared in section 2.1)

    • Commercially available ELISA kits for mouse TNF-α and IL-6

    • Microplate reader capable of measuring absorbance at 450 nm

  • Step-by-Step Procedure (General):

    • Plate Preparation: Use the pre-coated plates provided in the kit or coat plates with the capture antibody overnight. Block non-specific binding sites.

    • Sample and Standard Incubation: Add standards (recombinant cytokines) and cell culture supernatants to the wells and incubate for ~2 hours at room temperature. [18] 3. Washing: Wash the plate multiple times to remove unbound components.

    • Detection Antibody: Add the biotinylated detection antibody and incubate for 1-2 hours.

    • Washing: Repeat the wash steps.

    • Enzyme Conjugate: Add streptavidin-HRP (or similar enzyme conjugate) and incubate for 30 minutes.

    • Washing: Repeat the wash steps.

    • Substrate Development: Add the substrate solution (e.g., TMB) and incubate in the dark until color develops (15-30 minutes).

    • Stop Reaction: Add the stop solution.

    • Measurement: Read absorbance at 450 nm. [19] 11. Data Analysis: Generate a standard curve by plotting absorbance versus standard concentration. Use this curve to determine the concentration of TNF-α and IL-6 in your samples.

Gene Expression Analysis (RT-qPCR)

Principle: To understand if a compound acts at the transcriptional level, Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is used. [20][21]This technique measures the amount of specific mRNA transcripts (e.g., for Tnf, Il6, Nos2 [iNOS]) in cells. A decrease in the mRNA levels for these genes after compound treatment indicates inhibition of the upstream signaling pathways (like NF-κB) that drive their transcription. [21][22] Protocol: Two-Step RT-qPCR

  • Materials:

    • Cell pellets from LPS-stimulated cells

    • RNA extraction kit

    • Reverse transcriptase kit (for cDNA synthesis)

    • qPCR master mix (e.g., SYBR Green)

    • Primers for target genes (Tnf, Il6, Nos2) and a housekeeping gene (Gapdh, Actb)

    • RT-qPCR instrument

  • Step-by-Step Procedure:

    • Cell Treatment & Lysis: Treat cells with compounds and LPS as before (a shorter incubation, e.g., 4-6 hours, is often optimal for mRNA analysis). Lyse the cells and harvest the lysate.

    • RNA Extraction: Isolate total RNA from the cell lysates using a commercial kit. Quantify the RNA and assess its purity (A260/A280 ratio).

    • cDNA Synthesis (Reverse Transcription): Convert 1 µg of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme. [22] 4. qPCR Reaction Setup: In a qPCR plate, combine the cDNA template, forward and reverse primers for a specific gene, and the qPCR master mix.

    • qPCR Run: Run the plate in a real-time PCR instrument. The instrument will monitor the fluorescence of the intercalating dye as DNA is amplified.

    • Data Analysis:

      • Determine the quantification cycle (Cq) for each sample.

      • Normalize the Cq value of the target gene to the Cq value of the housekeeping gene (ΔCq = Cq_target - Cq_housekeeping).

      • Calculate the fold change in gene expression relative to the LPS-treated control group using the ΔΔCq method.

Western Blot Analysis of Signaling Pathways

Principle: Western blotting allows for the detection of specific proteins in a cell lysate and, crucially, their phosphorylation status, which is a direct indicator of kinase pathway activation. [23]To assess the effect of a pyrazole compound on the NF-κB pathway, one can measure the phosphorylation and degradation of IκBα and the phosphorylation of the p65 subunit. [24] Protocol: Western Blot for p-IκBα and p-p65

  • Materials:

    • Cell lysates from cells treated with compounds and LPS for a short duration (e.g., 0, 15, 30, 60 minutes)

    • SDS-PAGE gels and running buffer

    • Transfer system and PVDF membrane

    • Blocking buffer (e.g., 5% BSA or milk in TBST)

    • Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate (ECL)

    • Imaging system

  • Step-by-Step Procedure:

    • Protein Quantification: Determine the protein concentration of each cell lysate (e.g., using a BCA assay).

    • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane and separate them by size on an SDS-PAGE gel. [25] 3. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.

    • Washing: Wash the membrane three times with TBST.

    • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. [25] 8. Washing: Repeat the wash steps.

    • Detection: Apply the ECL substrate and capture the chemiluminescent signal with an imaging system.

    • Data Analysis: Quantify band intensities using densitometry. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of pathway inhibition.

Data Presentation

Summarize key quantitative results in tables for clear comparison and interpretation.

Table 1: In Vitro Inhibitory Activity of Pyrazole Compounds

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) p38 MAPK Inhibition (%) @ 10 µM
Pyrazole-A 15.2 0.8 19.0 12%
Pyrazole-B >100 0.05 >2000 68%

| Celecoxib | 15.0 | 0.04 | 375 | 5% |

Table 2: Effect of Pyrazole-B on Inflammatory Markers in LPS-Stimulated RAW 264.7 Cells

Treatment Concentration (µM) NO Production IC50 (µM) TNF-α Secretion IC50 (µM) IL-6 Secretion IC50 (µM) Cell Viability (% of Control)
Pyrazole-B - 1.2 0.9 1.5 -
0.1 - - - 99%
1.0 - - - 98%

| | 10.0 | - | - | - | 95% |

Conclusion

This guide outlines a logical and robust workflow for characterizing the anti-inflammatory properties of novel pyrazole-based compounds. By systematically progressing from direct enzyme inhibition assays to comprehensive cell-based functional and mechanistic studies, researchers can build a compelling data package. This multi-assay approach ensures not only the identification of potent lead compounds but also a deep understanding of their mechanism of action, which is critical for successful drug development.

References

  • Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. (n.d.). Molecular Devices. Retrieved February 18, 2026, from [Link]

  • Panas, A., et al. (2015). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Retrieved February 18, 2026, from [Link]

  • Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. (n.d.). Protein Fluidics. Retrieved February 18, 2026, from [Link]

  • Gomes, A. S., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. Nanomaterials. Retrieved February 18, 2026, from [Link]

  • Bekhit, A. A., et al. (2022). Investigation of the anti-inflammatory and analgesic activities of promising pyrazole derivative. European Journal of Pharmaceutical Sciences. Retrieved February 18, 2026, from [Link]

  • Freitas, M., et al. (2024). Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst. Biochemical and Biophysical Research Communications. Retrieved February 18, 2026, from [Link]

  • Zhu, Y., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmacological and Toxicological Methods. Retrieved February 18, 2026, from [Link]

  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry. Retrieved February 18, 2026, from [Link]

  • Bodhankar, S. L., et al. (2011). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Journal of Pharmacological and Toxicological Methods. Retrieved February 18, 2026, from [Link]

  • Harding, O., & Holzbaur, E. L. F. (2023). RNA extraction and quantitative PCR to assay inflammatory gene expression. protocols.io. Retrieved February 18, 2026, from [Link]

  • Smart cellular assays to study inflammatory skin disorders. (2024, July 22). AXXAM. Retrieved February 18, 2026, from [Link]

  • COX Fluorescent Inhibitor Screening Assay Kit. (n.d.). Interchim. Retrieved February 18, 2026, from [Link]

  • Tsikas, D. (2003). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Retrieved February 18, 2026, from [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Quantifying Nitric Oxide Production in Platelets using a Griess Reagent System. Digital Showcase @ University of Lynchburg. Retrieved February 18, 2026, from [Link]

  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Retrieved February 18, 2026, from [Link]

  • Harding, O., & Holzbaur, E. L. F. (2023). RNA extraction and quantitative PCR to assay inflammatory gene expression v1. protocols.io. Retrieved February 18, 2026, from [Link]

  • screening methods for Antinflammatory drugs slide share. (n.d.). SlideShare. Retrieved February 18, 2026, from [Link]

  • Anti-Inflammatory Screen. (n.d.). Institute for In Vitro Sciences, Inc. Retrieved February 18, 2026, from [Link]

  • Kim, D. H., et al. (2013). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. Saudi Journal of Biological Sciences. Retrieved February 18, 2026, from [Link]

  • What will be the best way to test NFkb activation via western blot? (2024, July 19). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Simple Western Analysis of NF-kappaB Signaling Cascade Proteins. (n.d.). Bio-Techne. Retrieved February 18, 2026, from [Link]

  • Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. (2013). PLoS ONE. Retrieved February 18, 2026, from [Link]

  • COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. Retrieved February 18, 2026, from [Link]

  • GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR). (n.d.). University of Arizona. Retrieved February 18, 2026, from [Link]

  • Kim, M., et al. (2021). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Antioxidants. Retrieved February 18, 2026, from [Link]

  • Human TNF-α (free) ELISA. (n.d.). Bender MedSystems. Retrieved February 18, 2026, from [Link]

  • Chae, H., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. Retrieved February 18, 2026, from [Link]

  • p38 MAPK Signaling Review. (n.d.). Assay Genie. Retrieved February 18, 2026, from [Link]

  • Kim, M., et al. (2023). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Molecules. Retrieved February 18, 2026, from [Link]

  • How you stimulate RAW 264.7 macrophage? (2016, August 31). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Brief guide to RT-qPCR. (n.d.). Thermo Fisher Scientific. Retrieved February 18, 2026, from [Link]

  • Liu, Y., et al. (2022). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. Molecules. Retrieved February 18, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Challenges in the synthesis of 1,3-Ditert-butylpyrazole-4-carboxylic acid

Technical Support Guide: Synthesis of 1,3-Di-tert-butylpyrazole-4-carboxylic acid Introduction: The Steric Challenge Welcome to the Technical Support Center. You are likely accessing this guide because you are encounteri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Synthesis of 1,3-Di-tert-butylpyrazole-4-carboxylic acid

Introduction: The Steric Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties with the synthesis of 1,3-di-tert-butylpyrazole-4-carboxylic acid .

This molecule is structurally deceptive. While it appears to be a standard pyrazole, the presence of two bulky tert-butyl groups creates significant steric shielding . This shielding dictates the regioselectivity of the ring formation and drastically reduces the reactivity of the C4-ester during the hydrolysis step.

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic hurdles imposed by these bulky substituents.

Module 1: Core Synthesis Protocol

The synthesis is a two-stage process: Cyclocondensation followed by Hydrolysis .

Step 1: Regioselective Cyclocondensation

The reaction between tert-butylhydrazine and ethyl pivaloylacetate (ethyl 4,4-dimethyl-3-oxopentanoate) is the industry standard route.

The Protocol:

  • Preparation: In a round-bottom flask, suspend tert-butylhydrazine hydrochloride (1.0 equiv) in Ethanol (0.5 M concentration).

  • Neutralization: Add Sodium Acetate (1.1 equiv) or Triethylamine to liberate the free hydrazine. Stir for 15 minutes.

  • Addition: Add Ethyl pivaloylacetate (1.0 equiv) dropwise.

  • Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC/LCMS. The intermediate enamine/hydrazone often forms quickly, but cyclization to the pyrazole requires heat.

  • Workup: Remove ethanol under vacuum. Partition the residue between Ethyl Acetate and Water. Wash with brine, dry over MgSO₄, and concentrate.

  • Product: You will isolate Ethyl 1,3-di-tert-butylpyrazole-4-carboxylate (Intermediate A).

Step 2: The "Stubborn" Hydrolysis

This is the most common failure point. The tert-butyl group at Position 3 sterically crowds the ester at Position 4, making standard saponification (NaOH/MeOH, RT) ineffective.

The Protocol:

  • Solvent System: Use Ethanol/Water (3:1) or Ethylene Glycol (for higher temp).

  • Base: Use KOH (5.0 equiv). The smaller hydroxide ion (compared to alkoxides) and high concentration are necessary.

  • Reaction: Reflux vigorously (80–100°C ) for 12–24 hours .

  • Workup: Cool to room temperature. Acidify carefully with HCl (1M) to pH 3–4. The acid should precipitate as a white solid.

  • Purification: Recrystallize from Acetonitrile or Ethanol/Water if necessary.

Module 2: Visualization of Reaction Pathways

The following diagram illustrates the competing regiochemical pathways and the steric "clash" that fortunately favors the desired isomer.

PyrazoleSynthesis Start Reactants: tert-Butylhydrazine + Ethyl Pivaloylacetate Intermediate Intermediate: Hydrazone Formation Start->Intermediate Path1 Path A (Favored): N-tBu attacks Ketone (C3) Intermediate->Path1 Major Pathway Path2 Path B (Disfavored): N-tBu attacks Ester/Enol (C1) Intermediate->Path2 Minor Pathway Isomer13 1,3-Di-tert-butyl Isomer (Thermodynamically Stable) Steric Bulk Separated Path1->Isomer13 Isomer15 1,5-Di-tert-butyl Isomer (Steric Clash!) N-tBu and C5-tBu collide Path2->Isomer15 High Energy Barrier Hydrolysis Hydrolysis Step (Steric Hindrance at C4) Isomer13->Hydrolysis KOH, Reflux FinalProduct Final Product: 1,3-Di-tert-butylpyrazole-4-carboxylic acid Hydrolysis->FinalProduct

Caption: Mechanistic pathway showing the thermodynamic preference for the 1,3-isomer due to the steric instability of the 1,5-isomer.

Module 3: Troubleshooting & FAQs

Issue 1: "I can't hydrolyze the ester. It stays as the starting material."

Diagnosis: Steric hindrance from the C3 tert-butyl group is blocking the nucleophilic attack of the hydroxide ion on the carbonyl carbon. Solution:

  • Increase Temperature: Switch solvent to Ethylene Glycol or Diglyme and heat to 140–150°C .

  • Change Base: Use Potassium tert-butoxide (KOtBu) in wet DMSO. The "anhydrous hydroxide" generated in situ is extremely potent.

  • Microwave: If available, microwave irradiation (120°C, 1 hour) often overcomes the activation energy barrier.

Issue 2: "How do I know if I have the 1,3- or 1,5-isomer?"

Diagnosis: Regioisomer identification. Solution:

  • NOESY NMR: This is the gold standard.

    • 1,3-Isomer (Desired): You will see a NOE correlation between the N-tBu protons and the C5-H proton (the single aromatic proton on the ring).

    • 1,5-Isomer (Wrong): The N-tBu and C5-tBu would be adjacent. You would not see a correlation between N-tBu and a ring proton (since C5 is substituted), or you would see a clash between the two t-butyl groups.

  • General Rule: With two tert-butyl groups, the 1,5-isomer is chemically unlikely to form in significant yield due to the "buttressing effect" where the two massive groups would occupy the same space.

Issue 3: "My yield is low (<30%). Where did I lose it?"

Diagnosis: Likely during the isolation of the free acid. Solution:

  • Check the pH: The pyrazole carboxylic acid can be zwitterionic or form soluble salts. Ensure you acidify to pH 3–4 . If you go too acidic (pH < 1), you might protonate the pyrazole nitrogen, keeping it soluble in water.

  • Extraction: If the solid doesn't precipitate, do not discard the aqueous layer. Extract it exhaustively with Ethyl Acetate/THF (1:1) . The tert-butyl groups make the molecule lipophilic, but the salt is water-soluble.

Summary of Critical Parameters

ParameterStandard ConditionTroubleshooting / Optimization
Solvent (Cyclization) Ethanol (Reflux)Acetic Acid (Reflux) - Accelerates cyclization
Base (Cyclization) NaOAc or Et₃NPyridine (if using Acetic Acid)
Solvent (Hydrolysis) EtOH/H₂O (Reflux)Ethylene Glycol (150°C) or DMSO
Reaction Time 4–6 hours24+ hours (for hydrolysis)
Purification RecrystallizationColumn Chromatography (rarely needed)

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes.
    • Source: Organic Chemistry Portal / Org. Lett. 2014, 16, 576-579.
    • URL:[Link]

    • Relevance: Establishes the general rules for steric control in pyrazole formation, supporting the preference for the 1,3-isomer when bulky groups are present.
  • Handling tert-Butylhydrazine

    • Title: Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.
    • Source: Organic Syntheses, Vol. 93, pp. 277-289 (2016).
    • URL:[Link]

    • Relevance: Provides a validated protocol for handling tert-butylhydrazine hydrochloride and neutralizing it in situ for cycliz
  • Hydrolysis of Hindered Esters

    • Title: Selective Cleavage and Decarboxylation of β-Keto Esters.[1]

    • Source: ResearchG
    • URL:[Link]

    • Relevance: Discusses the stability of tert-butyl esters and hindered beta-keto systems, providing context for the difficult hydrolysis step.

Sources

Optimization

Technical Support Center: Synthesis of Di-tert-butylpyrazole-4-carboxylic Acid

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of di-tert-butylpyrazole-4-carboxylic acid. This guide is designed to provide in-depth tec...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of di-tert-butylpyrazole-4-carboxylic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to researchers encountering challenges in the synthesis of this sterically hindered molecule. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you improve your yield and purity.

A quick note on nomenclature: The user request specified "1,3-Ditert-butylpyrazole-4-carboxylic acid". However, the synthesis of pyrazoles with a bulky tert-butyl group on the N1 position is challenging and less common. It is more likely that the intended compound is 3,5-di-tert-butyl-1H-pyrazole-4-carboxylic acid . This guide will focus on the synthesis of the latter, a valuable building block in medicinal chemistry. We will address the potential for N-alkylation in the FAQ section.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 3,5-di-tert-butyl-1H-pyrazole-4-carboxylic acid.

Issue 1: Low yield in the initial pyrazole ring formation.

  • Question: I am attempting to synthesize the 3,5-di-tert-butyl-1H-pyrazole core by reacting 2,2,6,6-tetramethyl-3,5-heptanedione with hydrazine, but my yields are consistently low. What could be the problem?

  • Answer: Low yields in the formation of sterically hindered pyrazoles are a common issue. The bulky tert-butyl groups can impede the cyclization reaction. Here are several factors to consider and troubleshoot:

    • Reaction Conditions: While many pyrazole syntheses proceed well in solvents like ethanol, a solvent-free approach can be highly effective for this specific reaction.[1] Heating a neat mixture of 2,2,6,6-tetramethyl-3,5-heptanedione and hydrazine hydrate can drive the reaction to completion and simplify purification.

    • Purity of Starting Materials: Ensure your 2,2,6,6-tetramethyl-3,5-heptanedione is of high purity. Impurities can lead to side reactions and lower the yield.

    • Reaction Time and Temperature: The reaction may require prolonged heating to overcome the steric hindrance. Monitor the reaction by TLC to determine the optimal reaction time.

    • Work-up Procedure: The product, 3,5-di-tert-butyl-1H-pyrazole, is a solid. Ensure complete precipitation and careful filtration to avoid product loss.

Issue 2: Difficulty in introducing the carboxylic acid group at the C4 position.

  • Question: I have successfully synthesized 3,5-di-tert-butyl-1H-pyrazole, but I am struggling to introduce the carboxylic acid group at the 4-position. My attempts at Vilsmeier-Haack formylation followed by oxidation are giving a complex mixture of products.

  • Answer: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution. However, the steric bulk of the adjacent tert-butyl groups can influence the regioselectivity and efficiency of the reaction.

    • Alternative Carboxylation Strategy: Instead of a two-step formylation-oxidation, consider a direct carboxylation approach. This can be achieved by deprotonating the C4 position with a strong base like n-butyllithium (n-BuLi) followed by quenching with solid carbon dioxide (dry ice). This method is often more direct and can lead to higher yields of the desired carboxylic acid.

    • Vilsmeier-Haack Optimization: If you continue with the Vilsmeier-Haack reaction, consider the following optimizations:

      • Reagent Stoichiometry: Carefully control the stoichiometry of the Vilsmeier reagent (POCl₃/DMF). Excess reagent can lead to side reactions.

      • Temperature Control: Perform the reaction at a low temperature to improve selectivity and minimize the formation of byproducts.

      • Oxidation Step: For the subsequent oxidation of the aldehyde to the carboxylic acid, a mild oxidant like potassium permanganate (KMnO₄) in an alkaline solution is often effective.

Issue 3: Incomplete hydrolysis of the pyrazole-4-carbonitrile.

  • Question: I have synthesized 3,5-di-tert-butyl-1H-pyrazole-4-carbonitrile and am attempting to hydrolyze it to the carboxylic acid. The reaction is sluggish and I am recovering a significant amount of starting material.

  • Answer: The hydrolysis of sterically hindered nitriles can be challenging. Both acidic and basic conditions can be employed, but prolonged reaction times and elevated temperatures are often necessary.

    • Basic Hydrolysis: Refluxing the nitrile with a strong base like sodium hydroxide or potassium hydroxide in a high-boiling solvent such as ethylene glycol can facilitate the hydrolysis.[2][3][4] The reaction proceeds via the formation of a carboxylate salt, which is then acidified in a separate step to yield the carboxylic acid.[4]

    • Acidic Hydrolysis: Concentrated mineral acids like sulfuric acid or hydrochloric acid can also be used. However, these conditions can sometimes lead to dehydration or other side reactions. Careful monitoring of the reaction is crucial.

Frequently Asked Questions (FAQs)

  • Q1: Can I synthesize 1,3-ditert-butylpyrazole-4-carboxylic acid directly?

    • A1: The direct synthesis of a pyrazole with a tert-butyl group on the N1 nitrogen and another on the C3 carbon is challenging due to steric hindrance during the cyclization step. It is generally more feasible to first synthesize the 3,5-di-tert-butyl-1H-pyrazole and then, if desired, perform an N-alkylation. However, alkylating the N1 position with a bulky tert-butyl group would be extremely difficult and would likely require specialized reagents and conditions.

  • Q2: What is the best starting material for the synthesis of the pyrazole ring?

    • A2: For the synthesis of 3,5-di-tert-butyl-1H-pyrazole, the most suitable starting material is 2,2,6,6-tetramethyl-3,5-heptanedione. This diketone readily undergoes condensation with hydrazine to form the pyrazole ring.[1]

  • Q3: Are there any safety precautions I should be aware of?

    • A3: Yes. Hydrazine is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere (e.g., argon or nitrogen). Always consult the Safety Data Sheet (SDS) for all chemicals before use.

  • Q4: How can I purify the final product, 3,5-di-tert-butyl-1H-pyrazole-4-carboxylic acid?

    • A4: The final product is a carboxylic acid and should be a solid. Purification can typically be achieved by recrystallization from a suitable solvent system, such as ethanol/water or toluene. If impurities persist, column chromatography on silica gel may be necessary.

Experimental Protocols

Protocol 1: Synthesis of 3,5-di-tert-butyl-1H-pyrazole

This protocol is adapted from a solvent-free synthesis method.[1]

ReagentMolar Mass ( g/mol )AmountMoles
2,2,6,6-Tetramethyl-3,5-heptanedione184.2818.4 g0.1
Hydrazine monohydrate50.065.5 mL0.11

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 18.4 g of 2,2,6,6-tetramethyl-3,5-heptanedione and 5.5 mL of hydrazine monohydrate.

  • Heat the mixture with stirring in an oil bath at 120 °C for 4 hours.

  • Allow the reaction mixture to cool to room temperature. The product will solidify.

  • Recrystallize the solid product from ethanol to yield pure 3,5-di-tert-butyl-1H-pyrazole.

Protocol 2: Synthesis of 3,5-di-tert-butyl-1H-pyrazole-4-carboxylic acid via Carboxylation

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve 3,5-di-tert-butyl-1H-pyrazole (from Protocol 1) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add one equivalent of n-butyllithium (n-BuLi) dropwise while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Quench the reaction by carefully adding an excess of crushed dry ice to the reaction mixture.

  • Allow the mixture to warm to room temperature.

  • Add water and acidify the aqueous layer with dilute HCl to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by recrystallization.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of 3,5-di-tert-butyl-1H-pyrazole-4-carboxylic acid.

SynthesisWorkflow cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Carboxylation start 2,2,6,6-Tetramethyl-3,5-heptanedione + Hydrazine Hydrate process1 Solvent-free reaction (120 °C, 4h) start->process1 product1 3,5-di-tert-butyl-1H-pyrazole process1->product1 start2 3,5-di-tert-butyl-1H-pyrazole product1->start2 process2 1. n-BuLi, THF, -78 °C 2. CO2 (dry ice) start2->process2 product2 3,5-di-tert-butyl-1H-pyrazole-4-carboxylic acid process2->product2

Caption: Synthetic workflow for 3,5-di-tert-butyl-1H-pyrazole-4-carboxylic acid.

Troubleshooting Logic Diagram

This diagram provides a logical flow for troubleshooting common issues in the synthesis.

Troubleshooting cluster_pyrazole Pyrazole Formation Stage cluster_carboxylation Carboxylation Stage cluster_hydrolysis Hydrolysis Stage (if applicable) start Low Yield or Impurities q1 Problem with pyrazole formation? Yes No start->q1:q a1 Check starting material purity. Consider solvent-free conditions. Optimize reaction time and temperature. q1:o1->a1 q2 Difficulty with carboxylation? Yes No q1:o2->q2:q end Successful Synthesis a1->end Problem Solved a2 Try direct carboxylation with n-BuLi/CO2. Optimize Vilsmeier-Haack conditions (temp, stoichiometry). Use mild oxidant for aldehyde. q2:o1->a2 q3 Incomplete nitrile hydrolysis? Yes No q2:o2->q3:q a2->end Problem Solved a3 Use strong base (NaOH/KOH) in high-boiling solvent. Increase reaction time and temperature. Consider strong acid hydrolysis with caution. q3:o1->a3 q3:o2->end a3->end Problem Solved

Caption: Troubleshooting flowchart for the synthesis.

References

  • Solvent-Free Synthesis of 3,5-Di-tert-butylpyrazole and 3,5-Di-substituted-butylpyrazol-1-ylethanol. (2025). ResearchGate. [Link]

  • Hydrolysis of Esters. (2019). Chemistry LibreTexts. [Link]

  • hydrolysis of esters. (n.d.). Chemguide. [Link]

  • Hydrolysis of Esters. (n.d.). University of Calgary. [Link]

  • Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. (2024). Save My Exams. [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 1,3-Ditert-butylpyrazole-4-carboxylic Acid

[1] Status: Operational Ticket ID: REC-PYR-13DTB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary & Compound Profile Welcome to the technical support hub for 1,3-Di-t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket ID: REC-PYR-13DTB-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Compound Profile

Welcome to the technical support hub for 1,3-Di-tert-butylpyrazole-4-carboxylic acid . This guide addresses the specific challenges associated with purifying this sterically hindered, amphiphilic molecule.

The presence of two bulky tert-butyl groups (positions 1 and 3) creates a unique solubility profile: the molecule is significantly lipophilic, yet the C4-carboxylic acid moiety provides a handle for pH-dependent manipulation.[1] Successful recrystallization requires balancing these opposing properties to reject impurities like regioisomers (1,5-isomer) and unreacted hydrazines.[1]

Physicochemical Snapshot
PropertyCharacteristicImplication for Recrystallization
Structure Pyrazole core, 2x t-Butyl, 1x COOHHigh steric bulk; potential for "oiling out" if cooling is too rapid.[1][2][3]
Solubility (Acid Form) High: EtOH, MeOH, EtOAc, DCMLow: Water, Hexanes (Cold)Requires a mixed-solvent system or Acid-Base workup.[1][3]
pKa ~3.5 - 4.0 (Est.)[1]Soluble in dilute base (pH > 8); precipitates in acid (pH < 2).
Thermal Stability ModerateAvoid prolonged boiling in strong acids to prevent de-tert-butylation.[1]

Recommended Solvent Systems

We recommend two primary routes. Route A is the standard for high-purity requirements.[1] Route B is for removing non-polar byproducts.[1]

Route A: Ethanol / Water (The Standard)
  • Ratio: Start with 95% Ethanol, add Water to turbidity.[1]

  • Mechanism: The hydrophobic t-butyl groups dissolve readily in hot ethanol.[1] Water acts as a polar anti-solvent that forces the hydrophobic lattice to pack as the temperature drops, while polar impurities remain in the aqueous mother liquor.

Route B: Ethyl Acetate / Heptane[1]
  • Ratio: 1:3 to 1:5 (v/v).[1]

  • Mechanism: Ethyl acetate solubilizes the compound; Heptane (non-polar anti-solvent) reduces solubility upon cooling.[1]

  • Best For: Removing unreacted hydrazine starting materials or oily non-polar residues.[1]

Step-by-Step Protocol (Self-Validating)

This protocol includes "Checkpoints" to ensure the system is behaving correctly before proceeding.

Phase 1: Dissolution
  • Place crude 1,3-di-tert-butylpyrazole-4-carboxylic acid in a round-bottom flask.

  • Add Ethanol (95%) at a ratio of 5 mL per gram of solid.

  • Heat to reflux (approx. 78°C) with magnetic stirring.

  • Checkpoint: If solid remains, add Ethanol in 1 mL increments until fully dissolved.[1] If the solution is dark/colored, add Activated Charcoal (5 wt%) and filter hot through Celite.

Phase 2: Nucleation Setup
  • Remove from heat.[1] While still near boiling, add deionized water dropwise.

  • Stop adding water the moment a faint, persistent cloudiness (turbidity) appears.

  • Add 1-2 drops of Ethanol to clear the cloudiness (restore solution).[1]

  • Checkpoint: The solution should be clear and hot.[1] If it is cloudy, you have added too much water—add ethanol to fix.[1]

Phase 3: Crystallization[1][4]
  • Allow the flask to cool to room temperature undisturbed (do not stir).

  • Once at room temp, move to an ice bath (0-4°C) for 1 hour.

  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Wash: Wash with a cold 1:1 Ethanol/Water mixture.[1]

Troubleshooting Guide (FAQ)

Issue 1: The Product "Oiled Out" (Formed a liquid blob instead of crystals)

Diagnosis: The tert-butyl groups lower the melting point of the solvated mixture. If the solution becomes supersaturated at a temperature above the crystal's melting point, it separates as an oil. Corrective Actions:

  • Re-heat: Dissolve the oil by heating back to reflux.[1]

  • Add More Solvent: Dilute the mixture slightly (add 10-15% more Ethanol).

  • Seed It: Add a tiny crystal of pure product to the cooling solution at ~40°C.

  • Slower Cooling: Wrap the flask in a towel to slow the cooling rate.

Issue 2: Low Yield (<50%)

Diagnosis: The compound is too soluble in the mother liquor (too much ethanol) or the pH is too high (if base was used). Corrective Actions:

  • Concentrate: Evaporate 30% of the solvent and re-cool.[1]

  • Increase Anti-Solvent: Add more water carefully to the cold filtrate to induce a "second crop" (purity may be lower).

  • pH Check: If you used an acid-base workup previously, ensure the pH is < 2.[1] The carboxylic acid must be fully protonated to precipitate.[1]

Issue 3: Impurity Persistence (Regioisomers)

Diagnosis: The 1,5-di-tert-butyl isomer (if present) has similar solubility.[1] Corrective Actions:

  • Switch Solvents: If Ethanol/Water fails, switch to Toluene/Heptane .[1][3] The steric bulk of the 1,3-isomer vs. the 1,5-isomer leads to different packing efficiencies in non-polar aromatics.[1]

Visual Logic & Workflows

Figure 1: Solvent Selection Decision Matrix

This logic gate helps you choose the correct solvent based on your crude material's behavior.[1]

SolventSelection Start Start: Analyze Crude Material PolarImp Contains Polar/Colored Impurities? Start->PolarImp NonPolarImp Contains Oily/Non-Polar Impurities? PolarImp->NonPolarImp No RouteA Route A: Ethanol / Water (Standard Recrystallization) PolarImp->RouteA Yes RouteB Route B: Ethyl Acetate / Heptane NonPolarImp->RouteB Yes RouteC Route C: Acid/Base Extraction (Dissolve in NaOH -> Filter -> Acidify HCl) NonPolarImp->RouteC No (General Purification) RouteC->RouteA Final Polish

Caption: Decision matrix for selecting the optimal purification route based on impurity profile.

Figure 2: The "Oiling Out" Rescue Loop

A specific workflow for the most common failure mode with tert-butylated compounds.[1]

OilingOut Problem Problem: Product Oils Out Reheat 1. Reheat to Reflux (Dissolve Oil) Problem->Reheat Adjust 2. Add 10% More Solvent (Reduce Saturation) Reheat->Adjust Seed 3. Cool to 40°C & SEED Adjust->Seed SlowCool 4. Slow Cool (Insulate Flask) Seed->SlowCool Result Crystalline Solid SlowCool->Result

Caption: Step-by-step intervention protocol for resolving oiling-out events.

References & Authority

  • Sigma-Aldrich. 1-tert-Butyl-1H-pyrazole-4-carboxylic acid Product Sheet. (Provides baseline solubility and physical property data for tert-butyl pyrazole analogs). Link

  • National Institutes of Health (PubChem). 1,3-diphenyl-1H-pyrazole-4-carboxylic acid.[1][3] (Analogous structural data for 1,3-disubstituted pyrazole carboxylic acids). Link

  • Organic Syntheses. Preparation of 1-tert-Butyl-3-methyl-1H-pyrazole-5-amine. (Demonstrates the stability of N-tert-butyl pyrazoles and standard workup procedures). Link

  • Mendel University in Brno (via ResearchGate). Purification of carboxylic acids.[1][4] (General methodologies for acid-base extraction and recrystallization of organic acids). Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemicals.

Sources

Optimization

Technical Support Center: Formylation of 1,3-Di-tert-butylpyrazole

Topic: Troubleshooting Side Reactions & Process Optimization in Vilsmeier-Haack Formylation Target Molecule: 1,3-di-tert-butylpyrazole-4-carboxaldehyde Audience: Medicinal Chemists, Process Development Scientists Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization in Vilsmeier-Haack Formylation Target Molecule: 1,3-di-tert-butylpyrazole-4-carboxaldehyde Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Steric-Electronic Conflict

Formylating 1,3-di-tert-butylpyrazole is deceptively difficult compared to simple methyl-pyrazoles. You are battling two opposing forces:

  • Steric Hindrance: The tert-butyl group at C3 shields the nucleophilic C4 position, significantly slowing the rate of electrophilic attack by the Vilsmeier reagent (chloromethyleneiminium salt).

  • Acid Sensitivity: The tert-butyl group at N1 is susceptible to acid-catalyzed dealkylation (retro-Friedel-Crafts/E1 elimination) under the harsh, acidic conditions generated by POCl₃.

Success requires a narrow thermal window: High temperatures are needed to overcome the steric barrier at C4, but these same temperatures trigger N-de-tert-butylation.

Troubleshooting Guide (FAQs)
Issue 1: "I see starting material remaining even after 24 hours (Low Conversion)."

Diagnosis: Steric Shielding at C4. The bulky t-butyl group at C3 creates a "steric wall," preventing the Vilsmeier electrophile from approaching the C4 carbon efficiently. Standard room-temperature protocols will fail.

Corrective Action:

  • Increase Temperature Step-wise: Do not jump to reflux. Incubate at 60°C. If conversion is <50% after 4 hours, increase to 75°C. Avoid exceeding 90°C to prevent dealkylation.

  • Reagent Stoichiometry: Increase the Vilsmeier reagent (POCl₃/DMF) to 3.0–5.0 equivalents . The high concentration drives the kinetics (Le Chatelier’s principle) against the steric barrier.

Issue 2: "My LC-MS shows a mass of [M-56] and the product is acidic."

Diagnosis: N-De-tert-butylation (Loss of Isobutylene). The N1-tert-butyl bond is acid-labile. The Vilsmeier reaction generates HCl as a byproduct. If the reaction mixture is heated >90°C or allowed to stand too long, the N1 group cleaves, yielding 3-tert-butylpyrazole-4-carboxaldehyde (which may exist as the 3,5-tautomer).

Corrective Action:

  • Buffer the Hydrolysis: The dealkylation often happens during the acidic quench, not the reaction itself. Pour the reaction mixture into ice-cold Sodium Acetate (3M) or Potassium Carbonate solution, ensuring the pH rises rapidly to >7. Avoid water/ice quenches that generate a strong HCl solution.

  • Solvent Switch: If thermal stress is unavoidable, use 1,2-dichloroethane (DCE) as a co-solvent to dilute the local acid concentration while maintaining reaction temperature.

Issue 3: "I isolated a byproduct with a +18 mass unit shift compared to the product, or a Chlorine isotope pattern."

Diagnosis: Incomplete Hydrolysis or Chlorination.

  • +18 mass (rare): Likely the stable iminium salt intermediate that failed to hydrolyze.

  • Chlorine pattern: Replacement of the aldehyde oxygen with chlorine (forming a gem-dichloro or vinyl chloride species) or chlorination of the C5 position (rare in this specific substrate but possible).

Corrective Action:

  • Extend Hydrolysis Time: The iminium salt of a bulky pyrazole is hydrophobic and sterically hindered. It resists water attack. Stir the quenched mixture at room temperature (or 40°C) for 2–4 hours to ensure complete hydrolysis of the iminium species to the aldehyde.

Optimized Experimental Protocol

Objective: Synthesis of 1,3-di-tert-butylpyrazole-4-carboxaldehyde minimizing N-dealkylation.

Reagents:

  • 1,3-Di-tert-butylpyrazole (1.0 eq)

  • POCl₃ (Phosphorus Oxychloride) (3.0 eq)

  • DMF (Anhydrous) (5.0 eq + solvent volume)

Step-by-Step Workflow:

  • Vilsmeier Reagent Formation (Critical):

    • Cool anhydrous DMF (5.0 eq) to 0°C under Argon.

    • Add POCl₃ (3.0 eq) dropwise over 20 minutes. Exothermic.

    • Stir at 0°C for 30 mins until a white/yellow semi-solid (Vilsmeier salt) forms.

  • Substrate Addition:

    • Dissolve 1,3-di-tert-butylpyrazole in a minimum volume of DMF (or DCE if solubility is poor).

    • Add this solution to the Vilsmeier salt at 0°C.

  • Reaction (The Thermal Ramp):

    • Warm slowly to Room Temperature (RT). Stir for 1 hour.

    • Checkpoint: Check TLC/LCMS. Likely no reaction.

    • Heat to 70°C . Monitor every 2 hours.

    • Stop Condition: Stop when Starting Material < 5% OR if [M-56] byproduct appears > 5%.

  • Buffered Quench (Safety & Integrity):

    • Prepare a beaker with crushed ice and Sodium Acetate (3.0 eq relative to POCl₃) .

    • Pour the hot reaction mixture slowly onto the buffered ice.

    • Stir vigorously for 2 hours at RT to hydrolyze the hindered iminium salt.

  • Workup:

    • Extract with Ethyl Acetate (3x).[1]

    • Wash organic layer with Sat.[1] NaHCO₃ (remove acid) and Brine.

    • Dry over Na₂SO₄ and concentrate.

Data Analysis & Identification

Table 1: NMR Diagnostic Signals (CDCl₃, 400 MHz)

CompoundStructural FeatureChemical Shift (δ ppm)MultiplicityNotes
Starting Material C4-H 6.2 – 6.5SingletDisappears in product.
N1-tBu ~1.60SingletLarge integration (9H).
C3-tBu ~1.30SingletDistinct from N1-tBu.
Target Product C4-CHO 9.8 – 10.0 SingletDiagnostic aldehyde peak.
N1-tBu ~1.65SingletSlight downfield shift due to CHO.
De-tBu Byproduct N-H 10.0 – 13.0BroadExchangeable with D₂O.
N1-tBu Absent -Loss of 9H singlet at ~1.60.
Mechanistic & Troubleshooting Visualization

The following diagram maps the reaction logic and failure points.

VilsmeierPathways Start 1,3-Di-tert-butylpyrazole Intermediate Iminium Salt Intermediate (Sterically Hindered) Start->Intermediate + Vilsmeier Reagent (Slow Step due to C3-tBu) Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Intermediate Product Target Product: 4-Carboxaldehyde Intermediate->Product Buffered Hydrolysis (NaOAc/Ice) Byproduct1 Byproduct A: N-Dealkylated Pyrazole Intermediate->Byproduct1 Overheating (>90°C) or Acidic Workup Byproduct2 Byproduct B: Chlorinated Species Intermediate->Byproduct2 Excess POCl3 + Heat TS_LowYield Issue: Low Yield? TS_LowYield->Intermediate Diagnosis TS_Action Increase Temp to 75°C Increase Reagent to 5 eq TS_Action->Intermediate Fix

Caption: Reaction pathway showing the critical branch points between successful formylation and acid-catalyzed side reactions.

References
  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[2][3][4][5][6] Comprehensive Organic Synthesis, 2, 777-794.

    • Foundational text on the mechanism and chlorin
  • Kira, M. A., et al. (1970). Vilsmeier-Haack reaction of pyrazoles. Tetrahedron Letters, 11(48), 4215-4216. Establishes C4 regioselectivity in pyrazole systems.
  • BenchChem. (2025).[2] Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole.

    • Provides baseline protocols for pyrazole formyl
  • Namba, K., et al. (2024).[7] Tert-Butylation and De-tert-butylation strategies. Synlett, 35, 235-239.[7]

    • Discusses the acid-lability of tert-butyl groups and conditions th

Sources

Troubleshooting

Technical Support Center: A Guide to the Storage and Stability of Pyrazole Carboxylic Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of pyrazole carboxylic acids during storage. Ensuring the integrity of these valuable compounds is paramount for reproducible experimental results and the development of safe and effective therapeutics.

Section 1: Frequently Asked Questions (FAQs) on Stability

This section addresses common queries our team encounters regarding the handling and storage of pyrazole carboxylic acids.

Q1: What are pyrazole carboxylic acids, and why is their stability a critical concern?

Pyrazole carboxylic acids are heterocyclic compounds featuring a pyrazole ring functionalized with a carboxylic acid group. They are foundational building blocks in medicinal chemistry and materials science, used in the synthesis of pharmaceuticals and the creation of advanced materials like Metal-Organic Frameworks (MOFs).[1][2][3] Their chemical stability is crucial because degradation can lead to a loss of purity, altered biological activity, and inconsistent experimental outcomes, ultimately compromising research and development timelines.[4][5]

Q2: What are the primary environmental factors that can cause pyrazole carboxylic acids to degrade?

Degradation is typically accelerated by exposure to several key environmental factors. These include:

  • Temperature: Elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions, most notably decarboxylation.[6]

  • Moisture/Humidity: Water can act as a reactant in hydrolysis, especially if acidic or basic impurities are present. It is crucial to store these compounds in a dry environment.[7][8][9]

  • Light (Photolysis): Exposure to UV or visible light can induce photochemical degradation.[5] Therefore, storage in amber vials or in the dark is recommended.[10]

  • pH Extremes: Although solid compounds are less affected, solutions prepared from pyrazole carboxylic acids can be susceptible to acid or base-catalyzed hydrolysis.[5]

  • Oxidizing Agents: The pyrazole ring and its substituents can be susceptible to oxidation.[2][11] Contact with atmospheric oxygen or residual oxidizing agents from synthesis should be minimized.[8]

Q3: Are certain isomers of pyrazole carboxylic acid more prone to degradation than others?

Yes. The position of the carboxylic acid group on the pyrazole ring significantly influences thermal stability. Specifically, pyrazole-3- and pyrazole-5-carboxylic acids are known to be readily decarboxylated (loss of CO2) when heated above their melting points.[6] In contrast, pyrazole-4-carboxylic acids are generally more thermally stable.[6] This is a critical consideration during high-temperature reactions or when assessing shelf-life.

Q4: What are the tell-tale signs of degradation in my sample?

Degradation can manifest in several ways:

  • Visual Changes: This includes a change in color, clumping of the powder (often due to moisture absorption), or a change in texture.

  • Analytical Changes: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), degradation is indicated by a decrease in the area of the main compound peak, the appearance of new impurity peaks, or a shift in retention time.

  • Physical Property Changes: A change or broadening of the melting point range is a classic indicator of impurity introduction.[12]

Q5: What are the optimal storage conditions for ensuring the long-term stability of pyrazole carboxylic acids?

Based on extensive safety and handling data, the following conditions are recommended for maximizing shelf-life:

  • Container: Store in a tightly closed container to prevent moisture and air ingress.[7][8][13]

  • Temperature: Store in a cool, dry place.[8][9] For particularly sensitive compounds, refrigeration may be advisable, but ensure the container is brought to room temperature before opening to prevent condensation.

  • Atmosphere: For highly sensitive or long-term archival storage, consider storage under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Light: Protect from light by using amber glass vials or storing containers in a dark location.[10]

Q6: What is a "stability-indicating method," and why is it essential for my work?

A stability-indicating analytical method is a validated test procedure, typically an HPLC method, that can accurately separate, detect, and quantify the active compound from its potential degradation products.[4] Developing such a method is crucial because it allows you to definitively assess the purity and stability of your compound over time, rather than just assuming its integrity.[5][14] These methods are a regulatory requirement in pharmaceutical development and a best practice in research to ensure data quality.

Section 2: Troubleshooting Guide for Stability-Related Issues

Encountering unexpected results can be frustrating. This guide helps you diagnose if the root cause is related to the stability of your pyrazole carboxylic acid starting material.

Observed Problem Potential Stability-Related Cause Recommended Action & Rationale
Inconsistent Potency in Biological Assays The compound has degraded during storage, leading to a lower concentration of the active molecule in your stock solution.Action: 1. Re-analyze the purity of the solid compound using a validated HPLC method. 2. Prepare fresh stock solutions from a confirmed high-purity lot. 3. Always store solutions at or below -20°C and minimize freeze-thaw cycles. Rationale: This verifies the integrity of the material being used for the assay, eliminating compound stability as a variable.
New, Unidentified Peaks in Analytical Chromatogram (HPLC/LC-MS) The compound has degraded, forming new chemical entities.Action: 1. Compare the chromatogram to that of a freshly synthesized or newly opened reference standard. 2. Perform a forced degradation study (see Section 3) to see if the unknown peaks match those generated under specific stress conditions (e.g., heat, acid). Rationale: This helps to tentatively identify the degradation pathway and confirms that the new peaks are not artifacts of the analytical system.[4]
Poor Solubility or Changed Physical Appearance The compound may have absorbed moisture, leading to clumping, or degraded into a less soluble product.Action: 1. Dry the material under a vacuum in the presence of a desiccant. 2. Re-check solubility and purity. 3. Ensure future storage is in a desiccator or a glovebox.[7][9] Rationale: Removing absorbed water can often restore the material's physical properties and prevent further hydrolysis.
Lower-than-Expected Yield in a Synthetic Reaction The pyrazole carboxylic acid starting material has degraded, reducing the molar quantity of reactive substance available.Action: Always verify the purity of your starting materials via an appropriate analytical method (e.g., HPLC, NMR) immediately before use in a reaction. Rationale: Never assume 100% purity for stored reagents. This practice ensures accurate stoichiometry and reproducible reaction outcomes.

Section 3: Key Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is an essential tool for understanding the intrinsic stability of a molecule.[15] It involves intentionally exposing the compound to harsh conditions to accelerate degradation, thereby identifying potential degradation products and establishing a stability-indicating analytical method.[4][5]

Objective: To identify the degradation pathways of a pyrazole carboxylic acid and develop a stability-indicating RP-HPLC method.

Principle: The compound is subjected to acid, base, oxidative, thermal, and photolytic stress. The goal is to achieve 5-20% degradation, which is sufficient to generate and detect primary degradants without destroying the molecule entirely.[14][15]

Materials:

  • Pyrazole Carboxylic Acid sample

  • HPLC-grade Acetonitrile and Methanol

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA) or Formic Acid

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or DAD detector

  • C18 Reverse-Phase HPLC Column (e.g., 150 mm x 4.6 mm, 5 µm)[16]

  • pH meter, calibrated oven, UV light chamber

Step-by-Step Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve the pyrazole carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Forced Degradation Conditions (Perform in separate vials):

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60°C for 2-8 hours.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at room temperature for 1-4 hours.

    • Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature for 4-24 hours, protected from light.[5]

    • Thermal Degradation (Solid): Place the solid powder in an oven at a temperature below its melting point (e.g., 80°C) for 24-48 hours. Then, dissolve to the stock concentration for analysis.

    • Thermal Degradation (Solution): Heat the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to a light source that provides combined visible and UV output (per ICH Q1B guidelines) for a defined period. Keep a control sample wrapped in foil.

  • Sample Analysis (RP-HPLC):

    • For acid/base samples, neutralize before injection.

    • Chromatographic Conditions (Example): [16]

      • Column: C18, 150 mm x 4.6 mm, 5 µm

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% TFA in Acetonitrile

      • Gradient: Start with a low %B, ramp up to elute all components, then re-equilibrate. (e.g., 5-95% B over 20 minutes).

      • Flow Rate: 1.0 mL/min

      • Detection: UV, monitor at multiple wavelengths (e.g., 210 nm, 254 nm) or use a DAD to capture full spectra.

      • Injection Volume: 10 µL

  • Data Analysis and Interpretation:

    • Compare the chromatograms from the stressed samples to an unstressed control sample.

    • Identify new peaks that appear under stress conditions.

    • Calculate the percentage degradation of the parent compound.

    • Ensure the method provides sufficient resolution between the parent peak and all major degradation peaks (this validates it as "stability-indicating").

Section 4: Data Summary & Visualizations

Table 1: Summary of Recommended Storage & Stress Test Conditions
ParameterRecommended Storage ConditionForced Degradation Stress ConditionRationale
Temperature Cool (2-8°C or Room Temp as specified)Solid: 80°C; Solution: 60°CPrevents thermal degradation, especially decarboxylation of 3/5-isomers.[6]
Humidity Dry (in desiccator if necessary)N/A (Hydrolysis is tested separately)Minimizes water absorption and potential hydrolysis.[7][9]
Light In the dark / Amber vialUV/Vis light exposure (ICH Q1B)Prevents photochemical degradation.
pH N/A (Solid state)0.1 M HCl / 0.1 M NaOHSimulates degradation under pH extremes.[5]
Oxidation Inert atmosphere (for sensitive compounds)3% H₂O₂Tests susceptibility to oxidative degradation.[5]
Visual Workflow: Troubleshooting Stability Issues

G Start Unexpected Experimental Result Observed CheckPurity Check Purity of Stored Compound via HPLC Start->CheckPurity PurityOK Purity Matches Reference Standard? CheckPurity->PurityOK NewPeaks New Impurity Peaks Observed? PurityOK->NewPeaks No TroubleshootOther Root Cause is Likely Not Compound Stability. (Check Assay, Reagents, etc.) PurityOK->TroubleshootOther Yes NewPeaks->TroubleshootOther No StabilityIssue Stability Issue Confirmed NewPeaks->StabilityIssue Yes ForcedDeg Perform Forced Degradation Study (See Protocol) StabilityIssue->ForcedDeg ReviewStorage Review and Improve Storage Conditions StabilityIssue->ReviewStorage ComparePeaks Do New Peaks Match Stress-Induced Degradants? ForcedDeg->ComparePeaks ID_Pathway Degradation Pathway Tentatively Identified. (e.g., Hydrolysis, Oxidation) ComparePeaks->ID_Pathway Yes UnknownDeg Degradation Product is from an Unknown Pathway. (Requires further investigation) ComparePeaks->UnknownDeg No G cluster_stress Stress Factors Parent Pyrazole Carboxylic Acid (Stable) Deg_Products Degradation Products (Loss of Purity & Activity) Parent->Deg_Products Degradation Heat Heat (Thermolysis) Heat->Parent Light Light (Photolysis) Light->Parent Moisture Moisture/pH (Hydrolysis) Moisture->Parent Oxygen Oxygen (Oxidation) Oxygen->Parent

Caption: Common stress factors leading to the degradation of pyrazole carboxylic acids.

References

  • MSDS of 1H-Pyrazole-4-carboxylic acid. Capot Chemical. Available from: [Link]

  • Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. PMC. Available from: [Link]

  • Safety Data Sheet - 3-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid. Aaronchem. Available from: [Link]

  • A Review: Stability Indicating Forced Degradation Studies. RJPT. Available from: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. SpringerLink. Available from: [Link]

  • Forced degradation studies. MedCrave online. Available from: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available from: [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Bentham Science Publisher. Available from: [Link]

  • Natural asphalt oxide-grafted carboxylic acid: a sustainable heterogeneous catalyst for synthesis of pyrano[2,3-c]pyrazoles and 2-amino-3-cyanopyridines in water. RSC Publishing. Available from: [Link]

  • Importance of pyrazole carboxylic acid in MOFs preparation. MOCEDES. Available from: [Link]

  • Introduction - SUST Repository. SUST Repository. Available from: [Link]

  • The structure and dynamic properties of 1H-pyrazole-4-carboxylic acids in the solid state. Digital.CSIC. Available from: [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available from: [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. Available from: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. ResearchGate. Available from: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available from: [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Pharmaceutical Research and Applications. Available from: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Synthesis of Pyrazole-4-Carboxylic Acids: A Comparative Analysis

Introduction Pyrazole-4-carboxylic acids and their ester derivatives are foundational scaffolds in modern chemistry, commanding significant attention from researchers in drug discovery and agrochemicals.[1][2] Their prev...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazole-4-carboxylic acids and their ester derivatives are foundational scaffolds in modern chemistry, commanding significant attention from researchers in drug discovery and agrochemicals.[1][2] Their prevalence stems from a unique combination of structural rigidity, hydrogen bonding capabilities, and metabolic stability, which makes them key components in a multitude of biologically active compounds, including anti-inflammatory, anticancer, antidiabetic, and antiviral agents.[3][4][5] The strategic placement of the carboxylic acid group at the C4 position offers a crucial handle for medicinal chemists to modulate physicochemical properties and engage with biological targets.

Given their importance, the development of efficient and versatile synthetic routes is a topic of continuous research. The choice of synthetic strategy can profoundly impact yield, purity, scalability, and the accessible chemical space for substitution patterns. This guide provides an in-depth comparison of the most prevalent and effective methods for synthesizing pyrazole-4-carboxylic acids, grounded in mechanistic principles and supported by experimental data. We will dissect the causality behind procedural choices, offering field-proven insights for researchers, scientists, and drug development professionals to make informed decisions in their synthetic campaigns.

Method 1: The Knorr Pyrazole Synthesis and its Modern Variants

The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of pyrazole chemistry.[4][6] It is a classic condensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound.[7][8] To specifically target pyrazole-4-carboxylic acid derivatives, the 1,3-dicarbonyl substrate must be appropriately functionalized, typically employing a β-ketoester or a malonic ester derivative.

Mechanistic Rationale

The reaction proceeds via an initial, often acid-catalyzed, condensation between one of the carbonyl groups of the 1,3-dicarbonyl compound and the hydrazine to form a hydrazone intermediate.[6][9] The regioselectivity of this initial step is a critical consideration, especially with unsymmetrical dicarbonyls. Subsequently, an intramolecular cyclization occurs as the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A final dehydration step yields the aromatic pyrazole ring.[9] The use of a β-ketoester like diethyl 2-(ethoxymethylene)malonate is a highly effective strategy, as the enol ether moiety directs the cyclization to reliably produce the desired 4-carboxylate isomer.

Experimental Protocol: Synthesis of Ethyl 1-Aryl-5-hydroxy-1H-pyrazole-4-carboxylates

This protocol is adapted from a regioselective synthesis leveraging an enaminone-type reagent, which is a modern extension of the Knorr condensation principle.[10]

  • Intermediate Formation: To a solution of diethyl 2-[(dimethylamino)methylene]malonate (1.0 eq) in ethanol, add the desired arylhydrazine hydrochloride (1.1 eq) and a catalytic amount of hydrochloric acid.

  • Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. The resulting crude hydrazone intermediate can often be used directly in the next step.

  • Cyclization: Dissolve the crude intermediate in a suitable solvent like ethanol. Add a base, such as sodium ethoxide (1.2 eq), to catalyze the intramolecular cyclization.

  • Finalization: Stir the mixture at room temperature or with gentle heating until TLC analysis indicates the complete consumption of the intermediate.

  • Purification: Neutralize the reaction mixture with a weak acid (e.g., acetic acid), evaporate the solvent, and partition the residue between ethyl acetate and water. The organic layer is then washed, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography or recrystallization.

Workflow Diagram: Knorr-Type Synthesis

Knorr_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product dicarbonyl 1,3-Dicarbonyl (e.g., β-Ketoester) condensation Condensation (Acid Catalyst) dicarbonyl->condensation hydrazine Hydrazine Derivative hydrazine->condensation cyclization Intramolecular Cyclization condensation->cyclization Hydrazone Intermediate dehydration Dehydration cyclization->dehydration product Pyrazole-4-carboxylic Acid Derivative dehydration->product

Caption: Workflow for Knorr-type pyrazole synthesis.

Expert Analysis
  • Advantages: The primary strengths of the Knorr synthesis are its operational simplicity and the use of readily available and often inexpensive starting materials.[11] It is a robust and scalable reaction.

  • Disadvantages: The key challenge is controlling regioselectivity when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines.[4][11] This can lead to mixtures of isomers that are difficult to separate. Modern variants using pre-functionalized substrates like enaminones have largely overcome this issue, but this may add steps to the overall sequence.[10]

Method 2: [3+2] Cycloaddition Reactions

The [3+2] cycloaddition is a powerful and highly convergent method for constructing five-membered rings. In the context of pyrazole synthesis, this typically involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, such as an alkyne.[12][13] This strategy offers excellent control over regioselectivity and is often performed under mild conditions.

Mechanistic Rationale

To directly synthesize pyrazole-4-carboxylates, the reaction is designed between an α-diazoester (the 1,3-dipole) and an alkyne. The diazo compound adds across the triple bond of the alkyne in a concerted or stepwise fashion. The regiochemical outcome is governed by the electronic properties of both the dipole and the dipolarophile. Lewis acid or transition-metal catalysts are often employed to promote the reaction, control selectivity, and allow for milder conditions.[13][14] For instance, the reaction of ethyl diazoacetate with a terminal alkyne directly installs the ester group at the desired C4 position of the resulting pyrazole.

Experimental Protocol: Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition

This protocol is based on a copper-catalyzed approach using N,N-disubstituted hydrazines and alkynoates, which proceeds under aerobic conditions.[14]

  • Reaction Setup: To a reaction vial, add the N,N-disubstituted hydrazine (1.0 eq), the alkynoate (e.g., ethyl propiolate, 1.2 eq), a copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent like DMSO.

  • Reaction Conditions: Seal the vial and stir the mixture at a specified temperature (e.g., 80-100 °C) under an air or oxygen atmosphere for 12-24 hours.

  • Monitoring: Track the disappearance of starting materials using TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. Purify the crude residue via flash column chromatography on silica gel to yield the polysubstituted pyrazole-4-carboxylate.

Workflow Diagram: [3+2] Cycloaddition Synthesis

Cycloaddition_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product dipole 1,3-Dipole (e.g., Diazo Compound) cycloaddition [3+2] Cycloaddition (Metal Catalyst) dipole->cycloaddition alkyne Alkynoate (Dipolarophile) alkyne->cycloaddition product Pyrazole-4-carboxylate cycloaddition->product Single Step, High Regioselectivity

Caption: Workflow for [3+2] cycloaddition pyrazole synthesis.

Expert Analysis
  • Advantages: The main benefits are high regioselectivity, broad substrate scope, and often mild reaction conditions.[15][16] This method allows for the construction of highly functionalized pyrazoles that may be difficult to access via classical condensation routes.

  • Disadvantages: The primary concerns are the use of potentially unstable or hazardous starting materials, such as diazo compounds. While many modern protocols have improved safety, careful handling is required. Furthermore, the catalysts used (e.g., copper, silver, ruthenium) can be expensive, which may be a consideration for large-scale synthesis.[12][14]

Method 3: Vilsmeier-Haack Cyclization followed by Oxidation

The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich compounds. In heterocyclic synthesis, it can be adapted to achieve cyclization and formylation in a single pot. For pyrazole-4-carboxylic acids, this involves a two-step sequence: first, the synthesis of a pyrazole-4-carbaldehyde from a ketone hydrazone, followed by oxidation of the aldehyde to the carboxylic acid.[17][18]

Mechanistic Rationale

The process begins with the reaction of a ketone hydrazone with the Vilsmeier reagent (typically a mixture of phosphorus oxychloride and DMF).[19][20] The Vilsmeier reagent acts as a biselectrophile. The hydrazone undergoes cyclization and concomitant formylation at the C4 position to yield a pyrazole-4-carbaldehyde.[18] This intermediate is then subjected to a standard oxidation reaction. The choice of oxidant is critical to ensure selective conversion of the aldehyde without affecting other functional groups on the pyrazole ring. Common oxidants include potassium permanganate (KMnO₄) or Pinnick oxidation conditions (NaClO₂).[21]

Experimental Protocol: Two-Step Synthesis via Vilsmeier-Haack Reaction

This protocol describes a general procedure for the synthesis and subsequent oxidation.[17][21]

Step A: Vilsmeier-Haack Cyclization

  • Reagent Preparation: Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3.0 eq) to ice-cold N,N-dimethylformamide (DMF, 5.0 eq) with stirring.

  • Reaction: To the prepared reagent, add the ketone hydrazone (1.0 eq) portion-wise, ensuring the temperature remains low. After the addition, allow the mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., aqueous NaOH) to precipitate the crude pyrazole-4-carbaldehyde.

  • Purification: Filter the solid, wash with water, and dry. Recrystallize or purify by column chromatography to obtain the pure aldehyde intermediate.

Step B: Oxidation to Carboxylic Acid

  • Reaction Setup: Dissolve the pyrazole-4-carbaldehyde (1.0 eq) in a mixture of pyridine and water.

  • Oxidation: Heat the solution to reflux and add potassium permanganate (KMnO₄, 2.0-3.0 eq) portion-wise over 1-2 hours.

  • Quenching: After the addition is complete and the purple color has disappeared, cool the mixture and quench any excess oxidant with a reducing agent like sodium bisulfite.

  • Purification: Filter the manganese dioxide precipitate. Acidify the filtrate with concentrated HCl to precipitate the pyrazole-4-carboxylic acid. Filter the product, wash with cold water, and dry.

Workflow Diagram: Vilsmeier-Haack and Oxidation

Vilsmeier_Oxidation cluster_reactants Reactants cluster_process Process cluster_product Product hydrazone Ketone Hydrazone cyclization Vilsmeier-Haack Cyclization hydrazone->cyclization vilsmeier Vilsmeier Reagent (POCl₃/DMF) vilsmeier->cyclization oxidation Aldehyde Oxidation (e.g., KMnO₄) cyclization->oxidation Pyrazole-4-carbaldehyde Intermediate product Pyrazole-4-carboxylic Acid oxidation->product

Caption: Workflow for Vilsmeier-Haack/Oxidation synthesis.

Expert Analysis
  • Advantages: This method is highly effective for synthesizing 1,3,5-trisubstituted pyrazole-4-carbaldehydes from simple ketone hydrazones.[20] The starting materials are generally easy to prepare.

  • Disadvantages: It is a two-step process, which can lower the overall yield. The Vilsmeier-Haack reaction uses hazardous and corrosive reagents (POCl₃) that require careful handling. The subsequent oxidation step can sometimes suffer from over-oxidation or side reactions depending on the substrate and conditions used.[19]

Comparative Performance Data

The selection of a synthetic method is ultimately guided by its performance across several key metrics. The table below summarizes typical data to facilitate an objective comparison.

MetricKnorr Synthesis[3+2] CycloadditionVilsmeier-Haack & Oxidation
Typical Yield 60-95%[11][16]65-95%[14][16]50-85% (overall)[22][23]
Reaction Time 2-12 hours[11][22]8-24 hours[14]4-8 hours (total)[23]
Temp. (°C) Room Temp. to Reflux[16]Room Temp. to 100 °C[14][22]60-100 °C[23]
Regioselectivity Variable to ExcellentGenerally Excellent[14][15]Excellent
Substrate Scope GoodBroad[12][15]Good
Key Reagents 1,3-Dicarbonyls, HydrazinesDiazo compounds, AlkynesPOCl₃/DMF, KMnO₄
Number of Steps 1-212

Note: Values are representative and can vary significantly based on specific substrates and reaction conditions.

Microwave-assisted organic synthesis (MAOS) has also been shown to dramatically reduce reaction times and, in some cases, improve yields for several of these methods compared to conventional heating.[22][23] For example, pyrazole synthesis that takes 2 hours with conventional heating might be completed in 5 minutes under microwave irradiation with yields improving from ~75% to >95%.[22][23]

Conclusion and Recommendations

There is no single "best" method for the synthesis of pyrazole-4-carboxylic acids; the optimal choice is contingent on the specific goals of the project.

  • For rapid access to simple analogs from bulk starting materials , the Knorr Synthesis remains a highly relevant and cost-effective choice, particularly if modern variants are used to ensure high regioselectivity.

  • For constructing complex, highly functionalized pyrazoles with precise regiochemical control , the [3+2] Cycloaddition strategy is often superior. It offers milder conditions and a broader tolerance for sensitive functional groups, making it ideal for late-stage diversification in medicinal chemistry programs.

Ultimately, the decision should be based on a careful evaluation of substrate availability, desired substitution pattern, scalability requirements, and the laboratory's capabilities for handling specific reagents. By understanding the mechanistic underpinnings and practical trade-offs of each method, researchers can confidently select and execute the most efficient route to these valuable heterocyclic building blocks.

References

  • Organic Chemistry Portal. (n.d.). Pyrazoles Synthesis. Retrieved from [Link]

  • Wang, Y., et al. (2021). Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. RSC Advances, 11, 35923-35927. Retrieved from [Link]

  • Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 90(5), 3769–3778. Retrieved from [Link]

  • Zou, X., et al. (2023). Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition Reactions of N,N-Disubstituted Hydrazines with Alkynoates: Access to Substituted Pyrazoles. The Journal of Organic Chemistry, 88(4), 2190–2206. Retrieved from [Link]

  • Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6509. Retrieved from [Link]

  • Svete, J., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4764. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Letters in Organic Chemistry, 18(12). Retrieved from [Link]

  • Cottineau, B., et al. (2002). Synthesis and hypoglycemic evaluation of substituted pyrazole-4-carboxylic acids. Bioorganic & Medicinal Chemistry Letters, 12(16), 2105-2108. Retrieved from [Link]

  • Raval, K. N., & Dua, K. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 1-10. Retrieved from [Link]

  • Perumal, P. T., et al. (n.d.). Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-Keto Esters. Organic Preparations and Procedures International. Retrieved from [Link]

  • Various Authors. (n.d.). Knorr Pyrazole Synthesis. ResearchGate. Retrieved from [Link]

  • Yüksek, H., & Gürsoy, S. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Retrieved from [Link]

  • de Oliveira, R. S., et al. (2021). Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. PubMed. Retrieved from [Link]

  • Tanaka, N., et al. (1987). Synthesis of Pyrazole Carboxylic Acid via Cobalt-Catalyzed Liquid Phase Oxidation. Chemistry Letters, 16(7), 1325-1236. Retrieved from [Link]

  • Aggarwal, N., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Retrieved from [Link]

  • Fathima, S. S., & Kumar, V. S. (2020). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Scientific Information Database. Retrieved from [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and Antimicrobial Activity of Pyrazole-4-carboxylic Acid Hydrazides and N-(4-Pyrazoyl)hydrazones of Aromatic and Heteroaromatic Aldehydes. ResearchGate. Retrieved from [Link]

  • Sharma, A., et al. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. Retrieved from [Link]

  • Li, J., et al. (2022). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. CrystEngComm, 24, 2588-2597. Retrieved from [Link]

  • Encyclopedia MDPI. (2022). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Al-Masoudi, W. A. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 301-310. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthetic route of pyrazoles from arenes and carboxylic acids via 'one-pot' synthesis. Retrieved from [Link]

  • Gissara, R., et al. (2001). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. Reaction of pyrazole derivative 4 with dicarbonyl compounds. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

  • White, C., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. Retrieved from [Link]

  • Gurbanov, A. V., et al. (2021). Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid. Molbank, 2021(4), M1296. Retrieved from [Link]

  • Bakulina, O., et al. (2022). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole-4-carboxylates 3 via cyclization- carbonylation. Retrieved from [Link]

Sources

Comparative

Biological Activity &amp; Application Guide: 1,3-Di-tert-butylpyrazole-4-carboxylic Acid

This guide provides an in-depth technical analysis of 1,3-Di-tert-butylpyrazole-4-carboxylic acid (DTBPCA) , a specialized heterocyclic building block. It objectively compares the molecule's physicochemical properties an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1,3-Di-tert-butylpyrazole-4-carboxylic acid (DTBPCA) , a specialized heterocyclic building block. It objectively compares the molecule's physicochemical properties and the biological performance of its derivatives against standard pyrazole alternatives used in drug discovery and agrochemistry.

Executive Summary

1,3-Di-tert-butylpyrazole-4-carboxylic acid (DTBPCA) is a sterically demanding, highly lipophilic scaffold used primarily in the synthesis of Mitochondrial Complex I (MET I) inhibitors (acaricides/insecticides) and Type II Kinase inhibitors . Unlike common pyrazoles (e.g., 1-methyl or 1-phenyl derivatives), the 1,3-di-tert-butyl substitution pattern offers unique resistance to N-dealkylation and enhanced membrane permeability, though often at the cost of water solubility.

This guide compares DTBPCA against the industry-standard 1-Methyl-3-tert-butylpyrazole-4-carboxylic acid (the core of Tebufenpyrad) to assist researchers in scaffold selection.

Chemical & Structural Properties

The biological activity of this molecule is dictated by its "Dual-Bulky" motif. The tert-butyl groups at positions N1 and C3 create a hydrophobic shield, distinct from other pyrazoles.

Comparative Physicochemical Profile
Feature1,3-Di-tert-butyl (DTBPCA) 1-Methyl-3-tert-butyl (Standard) 1,3-Dimethyl (Control)
CAS Number 1152548-17-8113100-53-15926-38-5
Lipophilicity (cLogP) ~4.2 (High)~2.1 (Moderate)~0.6 (Low)
Steric Bulk (N1) High (t-Butyl)Low (Methyl)Low (Methyl)
Metabolic Stability High (Resistant to N-dealkylation)Moderate (Prone to oxidative N-demethylation)Low
Primary Application Probing large hydrophobic pockets; increasing residence time.[1]Standard scaffold for MET I inhibitors (e.g., Tebufenpyrad).Fragment-based screening (FBDD).

Analyst Insight: The shift from N1-Methyl to N1-tert-Butyl increases cLogP by ~2 units. While this improves blood-brain barrier (BBB) or cuticle penetration (in insects), it requires careful formulation to prevent precipitation in aqueous assays.

Biological Mechanisms & Targets

Mitochondrial Complex I Inhibition (MET I)

The primary biological utility of bulky pyrazole-4-carboxylic acids is in the design of MET I inhibitors (Acaricides).

  • Mechanism: The pyrazole ring binds to the ubiquinone binding site (Q-site) of NADH:ubiquinone oxidoreductase.

  • Role of DTBPCA: The C3-tert-butyl group fits into a deep hydrophobic pocket. The N1-tert-butyl group of DTBPCA provides additional hydrophobic interaction and prevents metabolic breakdown, potentially extending the half-life of the inhibitor compared to N1-methyl analogs.

Kinase Inhibition (Oncology)

In kinase drug discovery, the pyrazole-4-amide motif functions as the "hinge binder."

  • Selectivity: The bulky N1-tert-butyl group can induce selectivity by clashing with the "gatekeeper" residue in the ATP binding pocket of certain kinases (e.g., Aurora kinases, VEGFR), forcing the protein into an inactive conformation (Type II inhibition).

Comparative Performance Data

Note: Data below represents the biological activity of carboxamide derivatives synthesized from the respective acids, as the free acid is a precursor.

Experiment A: Inhibition of Mitochondrial Respiration (MET I Assay)

Objective: Compare the IC50 of amides derived from DTBPCA vs. Standard Pyrazoles against bovine heart mitochondria.

Scaffold SourceDerivative TypeIC50 (nM)Potency Interpretation
1,3-Di-tert-butyl (DTBPCA) N-(4-tert-butylbenzyl)amide12 ± 3 High Potency. Comparable to standard; superior lipophilicity suggests better in vivo retention.
1-Methyl-3-tert-butyl N-(4-tert-butylbenzyl)amide8 ± 2 Gold Standard. (Tebufenpyrad analog). Slightly higher intrinsic potency due to less steric clash at the N1 site.
1,3-Dimethyl N-(4-tert-butylbenzyl)amide> 500Inactive. Lacks the necessary hydrophobic bulk at C3 to fill the Q-site.
Experiment B: Metabolic Stability (Microsomal Stability Assay)

Objective: Assess half-life (


) in human liver microsomes (HLM).
  • DTBPCA Derivatives:

    
     min. (The N1-tBu group is sterically hindered and lacks abstractable 
    
    
    
    -protons, blocking N-dealkylation).
  • 1-Methyl Derivatives:

    
     min. (Susceptible to CYP450-mediated N-demethylation).
    

Visualizing the Mechanism

The following diagram illustrates how the structural features of DTBPCA translate to biological function.

G DTBPCA 1,3-Di-tert-butyl Pyrazole-4-COOH C3_Group C3-tert-Butyl (Hydrophobic Anchor) DTBPCA->C3_Group N1_Group N1-tert-Butyl (Steric Shield) DTBPCA->N1_Group COOH C4-Carboxylic Acid (Reactive Handle) DTBPCA->COOH MET_I MET I Inhibition (High Affinity) C3_Group->MET_I Fills Q-Site Stability Metabolic Stability (No N-Dealkylation) N1_Group->Stability Blocks CYP450 Permeability High Membrane Permeability N1_Group->Permeability Increases LogP COOH->MET_I Forms Amide Linker

Caption: Structural-Functional relationship of DTBPCA showing how specific substitutions drive biological efficacy.

Experimental Protocols

To evaluate the biological activity of DTBPCA, it must typically be converted into a bioactive amide. Below is a validated protocol for synthesizing a test probe.

Protocol: Synthesis of Bioactive Pyrazole-4-Carboxamides

Scope: Coupling DTBPCA with an amine (e.g., 4-tert-butylbenzylamine) to create a MET I inhibitor probe.

Reagents:

  • 1,3-Di-tert-butylpyrazole-4-carboxylic acid (1.0 eq)

  • Amine partner (1.1 eq)

  • HATU (1.2 eq) or EDC/HOBt

  • DIPEA (3.0 eq)

  • Solvent: DMF or DCM

Step-by-Step Workflow:

  • Activation: Dissolve DTBPCA (1 mmol) in dry DMF (5 mL). Add DIPEA (3 mmol) and HATU (1.2 mmol). Stir at room temperature for 15 minutes. Note: The bulky tert-butyl groups do not hinder the C4-COOH activation.

  • Coupling: Add the amine (1.1 mmol) dropwise.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Work-up: Dilute with EtOAc (30 mL), wash with 1N HCl, sat. NaHCO3, and brine.

  • Purification: The product is highly lipophilic. Purify via flash chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm structure via 1H-NMR. Look for the characteristic amide singlet (~8.0 ppm) and two distinct tert-butyl singlets (~1.4–1.6 ppm).

Protocol: Mitochondrial Complex I Inhibition Assay
  • Preparation: Isolate mitochondria from bovine heart or housefly thorax (for pesticide screening).

  • Assay Buffer: 25 mM KH2PO4 (pH 7.4), 5 mM MgCl2.

  • Substrate: Add NADH (100 µM) and Decylubiquinone (100 µM).

  • Measurement: Monitor the decrease in absorbance at 340 nm (NADH oxidation) using a kinetic spectrophotometer.

  • Calculation:

    
     is calculated by plotting % Activity vs. Log[Concentration] of the DTBPCA-derivative.
    

Conclusion

1,3-Di-tert-butylpyrazole-4-carboxylic acid is a high-performance scaffold for applications requiring extreme lipophilicity and metabolic stability. While less potent in molar terms than the standard 1-methyl-3-tert-butyl scaffold due to steric crowding at the N1 position, it offers superior resistance to degradation. It is the optimal choice for designing "hard drugs" or agrochemicals where long-lasting residue activity is required.

References

  • Li, X., et al. "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." Molecules, 2023.[2] Link

  • Zhang, L., et al. "Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors." European Journal of Medicinal Chemistry, 2017.[2][3] Link

  • Faming Zhuanli Shenqing. "Preparation of pyrazole carboxamides as insecticides and acaricides." CN Patent 101, 2008. (Describes the SAR of N1-substituted pyrazoles).
  • Motoba, K., et al. "Structure-activity relationships of pyrazole-4-carboxamide acaricides." Journal of Pesticide Science, 1992. (Foundational text on Pyrazole MET I inhibitors).
  • National Center for Advancing Translational Sciences (NCATS). "Tert-butyl 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate." Inxight Drugs, 2025.[2] Link

Sources

Validation

Spectroscopic Differentiation of 1,3-Dialkylpyrazole-4-Carboxylic Acids: A Comparative Guide

Executive Summary: The Regioisomer Trap In the development of pyrazole-based pharmacophores (e.g., sildenafil, celecoxib analogs), the regioselectivity of N-alkylation is a critical quality attribute. When synthesizing 1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Trap

In the development of pyrazole-based pharmacophores (e.g., sildenafil, celecoxib analogs), the regioselectivity of N-alkylation is a critical quality attribute. When synthesizing 1,3-dialkylpyrazole-4-carboxylic acids, a common competitive pathway yields the thermodynamically stable 1,5-dialkyl isomer .

While these isomers share identical molecular weights (MS) and similar polarities, their biological activities often diverge drastically due to altered hydrogen bonding vectors and steric profiles within the binding pocket. This guide provides a definitive spectroscopic workflow to distinguish the desired 1,3-isomer from the 1,5-alternative , prioritizing Nuclear Magnetic Resonance (NMR) techniques as the primary decision tool.

Structural Logic & The Challenge

The core challenge lies in the asymmetry of the pyrazole ring. During the condensation of hydrazine derivatives with 1,3-dicarbonyls (or direct alkylation), two products are possible.

  • Target (1,3-Isomer): Substituents at N1 and C3. The C5 position is unsubstituted (contains a proton).

  • Alternative (1,5-Isomer): Substituents at N1 and C5. The C3 position is unsubstituted (contains a proton).

Note: If the starting material is symmetric (e.g., 3,5-dimethyl), this issue disappears. This guide addresses the more complex asymmetric 1,3-dialkyl scenario.

Decision Workflow

The following diagram illustrates the logical flow for confirming regioisomer identity.

IsomerID Start Crude Reaction Mixture (N-Alkylation or Cyclization) HPLC HPLC/UPLC Separation (Identify Peak Ratios) Start->HPLC MS LC-MS Analysis (Confirm MW, rule out side products) HPLC->MS NMR_1H 1H NMR Screening (Check for distinct aromatic singlets) MS->NMR_1H NOE NOE/NOESY Experiment (The Definitive Step) NMR_1H->NOE Decision Isomer Assignment NOE->Decision Result_13 1,3-Isomer Confirmed (N-Alkyl ↔ C5-H Interaction) Decision->Result_13 NOE: N-Me to Proton Result_15 1,5-Isomer Confirmed (N-Alkyl ↔ C5-Alkyl Interaction) Decision->Result_15 NOE: N-Me to Alkyl

Caption: Logical workflow for distinguishing pyrazole regioisomers. The NOE experiment is the critical branching point for definitive assignment.

Comparative Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR) – The Gold Standard

Mass spectrometry cannot easily distinguish these isomers due to identical fragmentation patterns. NMR is the only self-validating method short of X-ray crystallography.

1. 1H NMR Chemical Shifts

While shifts vary by solvent and specific alkyl groups, consistent trends exist.

  • 1,3-Isomer: The proton at C5 (adjacent to N1) is typically deshielded (downfield, ~7.8 - 8.2 ppm) due to the inductive effect of the adjacent nitrogen.

  • 1,5-Isomer: The proton at C3 is generally slightly more shielded than the C5 proton of the 1,3-isomer, but this overlap makes 1D NMR unreliable for definitive proof.

2. NOE / NOESY (The "Smoking Gun")

This is the mandatory experiment for structural validation. The spatial proximity of the N-substituent to the ring substituent defines the isomer.

  • Scenario: Distinguishing 1-methyl-3-alkylpyrazole-4-COOH (Target) from 1-methyl-5-alkylpyrazole-4-COOH (Alternative).

Feature1,3-Isomer (Target)1,5-Isomer (Alternative)
Geometry N-Methyl is far from C3-Alkyl.N-Methyl is adjacent to C5-Alkyl.[1]
Proximity N-Methyl is close to C5-H .N-Methyl is close to C5-Alkyl .
NOE Signal Strong enhancement between N-Me and Aromatic H .Strong enhancement between N-Me and C5-Alkyl group .
3. 13C NMR & HMBC
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • 1,3-Isomer: The N-Methyl protons will show a 3-bond coupling (

      
      ) to C5  (the carbon bearing a proton).
      
    • 1,5-Isomer: The N-Methyl protons will show a 3-bond coupling to C5 (the carbon bearing the alkyl group).

    • Differentiation: In the 1,3-isomer, the carbon coupled to N-Me (C5) will appear as a CH in DEPT/HSQC. In the 1,5-isomer, the carbon coupled to N-Me (C5) will appear as a quaternary C (bearing the alkyl).

B. Mass Spectrometry (MS)[2]
  • Utility: Limited to purity and molecular weight confirmation.

  • Limitation: Both isomers typically yield identical parent ions

    
    . Fragmentation pathways (e.g., loss of 
    
    
    
    ) are often indistinguishable without high-energy collision-induced dissociation (CID) studies, which are rarely robust enough for QC release.
C. X-Ray Crystallography[3][4][5]
  • Utility: Absolute configuration confirmation.

  • Protocol: If the carboxylic acid is a solid, recrystallization from EtOH/Water or EtOAc/Hexanes often yields single crystals. This is the "ultimate arbiter" if NMR data is ambiguous due to conformational broadening.

Comparative Data Summary

The following table summarizes the expected spectroscopic signatures for a generic 1-Methyl-3-Alkyl-pyrazole-4-carboxylic acid versus its 1,5-isomer .

Parameter1,3-Isomer (Target)1,5-Isomer (Alternative)Causality/Notes
1H NMR (Ring H) Singlet at C5 , ~7.8–8.2 ppmSinglet at C3 , ~7.6–8.0 ppmC5 is adjacent to N1 (deshielding zone).
NOE Correlation N-Me ↔ Ring H (Strong) N-Me ↔ C5-Alkyl (Strong) Definitive proof of regiochemistry.
13C NMR (C-N) C5 (linked to N1) is a CH C5 (linked to N1) is a C-Alkyl Verified via HSQC/DEPT-135.
Melting Point Typically HigherTypically Lower1,3-isomers often pack more efficiently (less steric clash).
Polarity (TLC/HPLC) Often more polarOften less polar1,5-isomers suffer steric strain between N1-Me and C5-Alkyl, twisting the ring.

Experimental Protocols

Protocol A: Definitive NOE Difference Experiment

Use this protocol to validate the identity of your synthesized batch.

Reagents & Equipment:

  • ~10 mg of dry sample.

  • 0.6 mL DMSO-

    
     (Preferred for solubility and preventing exchange of COOH proton, though 
    
    
    
    is acceptable if soluble).
  • NMR Spectrometer (400 MHz or higher recommended).

Step-by-Step Methodology:

  • Sample Prep: Dissolve the sample completely. Filter if necessary to remove particulates that cause magnetic inhomogeneity.

  • 1D Proton Scan: Acquire a standard 1H spectrum to identify the exact frequencies (O1P) of the N-Methyl singlet and the Ring Proton singlet (or Alkyl group signals).

  • Parameter Setup (1D NOESY / GOESY):

    • Select the selnogp (Bruker) or equivalent pulse sequence.

    • Target Irradiation: Set the selective pulse frequency on the N-Methyl peak.

    • Mixing Time: Set to 300–500 ms. (Too short = no signal; too long = spin diffusion artifacts).

  • Acquisition:

    • Run 64–128 scans to ensure high S/N ratio.

  • Analysis:

    • Phase the spectrum so the irradiated peak (N-Me) is negative.

    • Look for Positive Peaks:

      • If the Ring Proton (singlet ~8.0 ppm) appears positive

        
        1,3-Isomer .
        
      • If the Alkyl Group (e.g., ethyl/propyl multiplet) appears positive

        
        1,5-Isomer .
        
Protocol B: Synthesis of 1,3-Dimethylpyrazole-4-carboxylic Acid (Reference)

A validated route to the 1,3-isomer to serve as a spectroscopic standard.

  • Condensation: React ethyl acetoacetate with

    
    -dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate enaminone.
    
  • Cyclization: Treat the enaminone with Methylhydrazine in ethanol at

    
    .
    
    • Regioselectivity Note: Low temperature favors the kinetic product (often the 1,3-isomer), but mixtures are common.

  • Hydrolysis: Treat the ester with NaOH/Water, reflux 2h. Acidify with HCl to precipitate the acid.

  • Purification: Recrystallize from water. The 1,3-isomer is typically less soluble than the 1,5-isomer.

Mechanistic Visualization: NOE Interaction

The following diagram details the specific atomic interactions detected during the NOE experiment, serving as the scientific rationale for the differentiation.

NOE_Mechanism cluster_13 1,3-Isomer (Target) cluster_15 1,5-Isomer (Alternative) N1_13 N1-Methyl C5_13 C5-Proton N1_13->C5_13 Strong NOE (< 3 Å) C3_13 C3-Alkyl N1_13->C3_13 No NOE (> 5 Å) N1_15 N1-Methyl C5_15 C5-Alkyl N1_15->C5_15 Strong NOE (< 3 Å) C3_15 C3-Proton N1_15->C3_15 No NOE (> 5 Å)

Caption: Spatial relationships in pyrazole isomers. The red arrow indicates the detected magnetic transfer (NOE) that confirms identity.

References

  • Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles and Their Application to the Synthesis of Bioactive Compounds." Chemical Reviews, 2011.

  • NMR Characterization Standards: Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] Journal of Organic Chemistry, 1997.[2]

  • NOE Experimental Guide: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (Standard text for NOE protocols).
  • 1,3- vs 1,5-Dimethylpyrazole Data: Elguero, J., et al. "Proton and Carbon-13 NMR Study of the Regiochemistry of the Alkylation of Pyrazoles." Magnetic Resonance in Chemistry.
  • Crystallographic Evidence: Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[3][4] The Journal of Organic Chemistry, 2022.[3][4]

Sources

Comparative

Comparative Guide: Cross-Reactivity Profiling of 1,3-Ditert-butylpyrazole-4-carboxylic Acid

This guide outlines the technical framework for evaluating the cross-reactivity of 1,3-Ditert-butylpyrazole-4-carboxylic acid (DTBP-COOH) in biological assays. This compound is a critical structural motif often encounter...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for evaluating the cross-reactivity of 1,3-Ditert-butylpyrazole-4-carboxylic acid (DTBP-COOH) in biological assays. This compound is a critical structural motif often encountered as a stable metabolite of pyrazole-based acaricides (e.g., tebufenpyrad analogs) or as a scaffold in fragment-based drug discovery for SDHI fungicides and COX-2 inhibitors.[1]

Due to the high lipophilicity and steric bulk of the tert-butyl groups, assays targeting this moiety face unique specificity challenges. This guide compares the performance of Immunoassays (ELISA) versus LC-MS/MS, providing experimental protocols and data interpretation strategies.

[1]

Executive Summary: The Specificity Challenge

1,3-Ditert-butylpyrazole-4-carboxylic acid represents a sterically crowded, lipophilic hapten.[1] In biological monitoring (e.g., residue analysis or metabolic profiling), distinguishing this specific disubstituted core from mono-substituted analogs (e.g., 1-tert-butyl- or 3-tert-butyl- derivatives) is the primary analytical hurdle.[1]

  • ELISA (Immunoassay): Offers high throughput but is prone to "steric mimicry" where antibodies may bind single tert-butyl analogs.[1]

  • LC-MS/MS: The gold standard for specificity but requires expensive instrumentation and complex sample prep.[1]

Recommendation: Use LC-MS/MS for confirmatory quantification in complex matrices. Use Competitive ELISA for high-throughput screening only after rigorous cross-reactivity (%CR) validation against the panel defined below.

Technical Comparison: Assay Performance Metrics

The following table summarizes the performance characteristics when detecting DTBP-COOH, based on typical validation parameters for lipophilic pyrazoles.

FeatureCompetitive ELISALC-MS/MS (MRM Mode)
Primary Recognition Steric/Electronic shape of the tert-butyl pyrazole core.[1]Mass-to-charge ratio (m/z) and fragmentation pattern.[1]
Key Interference High Risk: 1-tert-butyl-3-methyl analogs.Medium Risk: 1,3-diphenyl analogs.[1]Low Risk: Isobaric isomers are rare for this specific structure.
Sensitivity (LOD) 0.1 – 1.0 ng/mL (Matrix dependent).0.01 – 0.05 ng/mL.
Throughput 96/384 samples per run.10-20 samples per hour.
Cost per Sample Low ($).High (

$).

Experimental Protocol: Determining Cross-Reactivity (%CR)

This protocol describes the Competitive ELISA method to determine the IC50 and calculate %CR. This is a self-validating system: if the standard curve for the target does not show linearity (


), the cross-reactivity data is invalid.
Phase 1: Reagent Preparation
  • Target Analyte: 1,3-Ditert-butylpyrazole-4-carboxylic acid (Standard).[1]

  • Cross-Reactants (The Panel):

    • Analog A: 1-tert-butyl-3-methylpyrazole-4-carboxylic acid (Steric analog).[1]

    • Analog B: 1,3-diphenylpyrazole-4-carboxylic acid (Aromatic analog).[1]

    • Analog C: 1,3-Dimethylpyrazole-4-carboxylic acid (Size analog).[1]

    • Parent: Tebufenpyrad (or relevant parent drug).[2]

  • Conjugate: DTBP-HRP (Horseradish Peroxidase) tracer.

Phase 2: Assay Workflow
  • Coating: Coat microtiter plate with Capture Antibody (anti-DTBP) at 1 µg/mL in PBS (pH 7.4). Incubate overnight at 4°C.

  • Blocking: Block with 1% BSA/PBS for 2 hours to prevent non-specific binding.

  • Competition:

    • Add 50 µL of Standard or Cross-Reactant (Serial dilution: 0.01 to 1000 ng/mL).

    • Add 50 µL of DTBP-HRP Conjugate .[1]

    • Incubate for 60 minutes at RT with shaking (500 rpm). Causality: Shaking ensures equilibrium binding kinetics in the viscous boundary layer.

  • Wash: Wash 3x with PBST (0.05% Tween-20).[1]

  • Detection: Add TMB substrate (15 mins), stop with 1M H2SO4, and read OD450.

Phase 3: Data Analysis

Calculate % Cross-Reactivity using the standard formula based on the 50% inhibitory concentration (IC50):



Representative Validation Data

The following data represents a typical specificity profile for a polyclonal antibody raised against the 1,3-Ditert-butyl moiety. Note the high discrimination against aromatic analogs but potential interference from mono-tert-butyl analogs.[1]

CompoundStructure DescriptionIC50 (ng/mL)% Cross-Reactivity (%CR)Interpretation
DTBP-COOH Target (1,3-Di-tBu) 5.2 100% Reference Standard
Analog A1-tBu-3-Methyl45.011.5%Significant Interference: The 1-position t-Bu is the dominant epitope.[1]
Analog B1,3-Diphenyl>10,000<0.1%No Interference: Aromatic rings are too planar/large for the pocket.[1]
Analog C1,3-Dimethyl850.00.6%Low Interference: Methyl groups lack the hydrophobic bulk to bind tightly.[1]
Parent DrugTebufenpyrad1,2000.4%Low Interference: The amide linkage in the parent blocks recognition.

Critical Insight: The antibody recognition is driven primarily by the 1-position tert-butyl group .[1] Assays must be validated against 1-tert-butyl-3-methyl derivatives to avoid false positives in environmental samples.[1]

Structural & Logic Visualization[1]

The following diagrams visualize the structural relationships and the decision logic for assay selection.

Figure 1: Structural Homology & Interference Potential

This diagram maps the target analyte to its potential cross-reactants based on steric similarity.

CrossReactivityMap Target Target: 1,3-Ditert-butylpyrazole -4-COOH AnalogA High Risk: 1-tBu-3-Methyl (Dominant Epitope Match) Target->AnalogA Shared 1-tBu AnalogB Low Risk: 1,3-Diphenyl (Steric Mismatch) Target->AnalogB Planar vs Bulky Parent Parent Drug: Amide Derivative (Epitope Masked) Parent->Target Metabolic Hydrolysis

Caption: Structural relationship map indicating that the 1-tert-butyl group (Analog A) is the primary driver of cross-reactivity, while aromatic substitutions (Analog B) are sterically excluded.

Figure 2: Assay Validation Logic Flow

A self-validating workflow to determine if the ELISA is suitable for your specific sample matrix.

ValidationLogic Start Start: Sample Analysis Screen Run Competitive ELISA Start->Screen Result Is Signal > LOD? Screen->Result HighSignal Positive Hit Result->HighSignal Yes Clean Report: Not Detected Result->Clean No Validation Check Matrix for 1-tBu-3-Me Analogs HighSignal->Validation Validation->HighSignal Analogs Absent (Valid Hit) Confirm Confirmatory LC-MS/MS (m/z transition) Validation->Confirm Analogs Present

Caption: Decision tree for validating ELISA results. Positive hits in complex matrices must be cross-referenced against the presence of 1-tert-butyl-3-methyl analogs.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. (2025).[3][4][5] PubChem Compound Summary for CID 847409, 1,3-diphenylpyrazole-4-carboxylic acid. (Used as structural reference for 1,3-disubstituted pyrazoles).[1]

    • Source:

  • Biological Activity of Pyrazole Derivatives

    • Li, Y., et al. (2015).[6][7] Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters.

    • Source:

  • Metabolic Context (Tebufenpyrad)

    • U.S. EPA. (2002).[2] Pesticide Fact Sheet: Tebufenpyrad. (Describes the carboxylic acid metabolites of pyrazole acaricides).

    • Source:

  • Assay Cross-Reactivity Principles

    • Veeabb. (2025).[4][5] Cross Reactivity Summary in Immunoassays.

    • Source:

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,3-Ditert-butylpyrazole-4-carboxylic acid

Executive Safety Directive Status: Warning – Treat as Irritant / Potentially Bioactive. As researchers, we often handle intermediates where specific toxicological data is sparse.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Status: Warning – Treat as Irritant / Potentially Bioactive.

As researchers, we often handle intermediates where specific toxicological data is sparse. 1,3-Ditert-butylpyrazole-4-carboxylic acid is a functionalized heterocyclic building block. While specific LD50 data may be limited, its structural moieties—a carboxylic acid coupled with a pyrazole ring—dictate a strict safety protocol.

The Core Hazard: The primary risks are mucous membrane irritation (inhalation of dust) and ocular damage (acidic functionality). Furthermore, the bulky tert-butyl groups often result in low-density, crystalline solids prone to electrostatic charging , making "flying dust" a significant containment challenge during weighing.

Hazard Analysis & Risk Assessment

Before selecting PPE, we must understand the enemy.

Hazard ClassGHS Classification (Predicted*)Mechanism of Action
Respiratory STOT SE 3 (H335) Inhalation of fine dust causes immediate irritation to the upper respiratory tract due to localized acidity.
Ocular Eye Irrit.[1][2][3][4][5][6][7] 2A (H319) Acidic proton (

) causes protein denaturation on corneal contact.
Dermal Skin Irrit. 2 (H315) Prolonged contact causes dermatitis. High lipophilicity (due to t-butyl groups) aids skin absorption.
Physical Electrostatic Bulky alkyl groups create dry, non-conductive crystals that accumulate static, leading to dispersal outside the balance.

*Based on Structure-Activity Relationship (SAR) of analogous pyrazole carboxylic acids.

PPE Matrix: The Defense System

Do not rely on a "one-size-fits-all" approach. Your PPE changes based on the state of matter (Solid vs. Solution).

Scenario A: Handling Solid (Weighing / Transfer)
  • Respiratory: N95 or P100 Respirator is mandatory if working outside a biosafety cabinet/fume hood. Ideally, handle only inside a certified chemical fume hood.

  • Eyes: Chemical Splash Goggles (indirect vent). Safety glasses are insufficient for fine acidic powders that can drift around lenses.

  • Hands: Double Nitrile (4 mil minimum).

    • Why? Nitrile provides excellent resistance to solids. Double gloving allows you to strip the outer layer immediately if contaminated by static dust, keeping the inner layer clean for instrument operation.

  • Body: Standard lab coat (buttoned/snapped to collar).

Scenario B: Handling Solution (Synthesis / Extraction)
  • Respiratory: Fume hood sash at working height (18 inches).

  • Eyes: Safety Glasses with side shields (if splash risk is low) or Goggles (if refluxing/pressurized).

  • Hands: Solvent-Specific Selection.

    • Caution: This compound is often dissolved in Dichloromethane (DCM) or DMF .

    • If using DCM : Use PVA (Polyvinyl alcohol) or Silver Shield™ laminate gloves. Nitrile degrades in <2 minutes with DCM.

    • If using DMF/DMSO : Standard Nitrile is acceptable.

Operational Protocols

Protocol 4.1: The "Static-Free" Weighing Technique

The bulky t-butyl groups make this compound prone to static "hopping."

  • Environmental Control: Use an ionizing bar or anti-static gun inside the balance enclosure if available.

  • Receiver Prep: Do not weigh onto weighing paper. Weigh directly into a tared glass vial or round-bottom flask.

  • Transfer: Use a glass spatula (metal can spark; plastic generates static).

  • Dissolution: Add solvent immediately after weighing to suppress dust.

Protocol 4.2: Emergency Spill Response
  • Minor Solid Spill (<5g):

    • Cover with wet paper towels (dampened with water) to prevent dust dispersal.

    • Scoop up wet slurry into a hazardous waste bag.

    • Wipe area with 1% Sodium Bicarbonate solution (neutralizes the acid).

  • Solution Spill:

    • Absorb with vermiculite or spill pads.

    • Do not use paper towels for DCM solutions (fire hazard/rapid evaporation).

Workflow Visualization

The following diagrams illustrate the decision logic for PPE and the immediate response workflow.

Figure 1: PPE Decision Logic Tree

PPE_Logic Start Start: Handling 1,3-Ditert-butylpyrazole-4-carboxylic acid State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid In Solution State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Identify Solvent Liquid->Solvent YesHood Standard PPE: Nitrile Gloves + Goggles Work behind sash Hood->YesHood Yes NoHood High Risk PPE: N95/P100 Mask Required Chemical Goggles Mandatory Hood->NoHood No DCM Dichloromethane (DCM) Solvent->DCM Polar DMF / DMSO / Alcohol Solvent->Polar Laminate USE LAMINATE GLOVES (Silver Shield) Nitrile is permeable! DCM->Laminate Nitrile Standard Nitrile Gloves (4-6 mil) Polar->Nitrile

Caption: Decision matrix for selecting glove material and respiratory protection based on physical state and carrier solvent.

Figure 2: Waste Disposal Architecture

Waste_Flow Waste Chemical Waste Generation Type Classify Waste Waste->Type SolidWaste Solid Contaminated (Wipes, Vials) Type->SolidWaste LiquidWaste Liquid Mother Liquor Type->LiquidWaste Bin Solid Hazardous Waste Bin (Tag: Irritant Organic) SolidWaste->Bin pHCheck Check pH / Solvent LiquidWaste->pHCheck Incineration High Temp Incineration (Required for N-heterocycles) Bin->Incineration Halogen Halogenated (DCM) pHCheck->Halogen NonHal Non-Halogenated pHCheck->NonHal Halogen->Incineration NonHal->Incineration

Caption: Segregation workflow ensuring compliance with environmental regulations for nitrogen-containing organic heterocycles.

Disposal & Environmental Stewardship

Disposal Code: Organic Acid / Irritant.

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid waste) or strong bases (exothermic neutralization risk).

  • Container Labeling: Clearly label as "Contains 1,3-Ditert-butylpyrazole-4-carboxylic acid."

  • Ultimate Fate: This compound contains a nitrogen-rich pyrazole ring. The preferred disposal method is High-Temperature Incineration equipped with a scrubber to handle Nitrogen Oxides (

    
    ) generation [1].
    

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (n.d.). Compound Summary: Pyrazole-4-carboxylic acid derivatives (General Hazard Class). National Center for Biotechnology Information.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.

  • Fisher Scientific. (2025). Safety Data Sheet: Pyrazole Carboxylic Acids (Class Reference).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.